molecular formula C9H7FN2 B1336677 5-Fluoroquinolin-3-amine CAS No. 1028302-82-0

5-Fluoroquinolin-3-amine

Cat. No.: B1336677
CAS No.: 1028302-82-0
M. Wt: 162.16 g/mol
InChI Key: LTGMFMNPSYGOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroquinolin-3-amine is a high-purity chemical intermediate designed for advanced research and development in medicinal chemistry. Its core structure combines a quinoline scaffold, a fluorine substituent, and an amine functional group, making it a privileged precursor for synthesizing novel bioactive molecules . Quinolones and fluoroquinolones are a major class of synthetic antibiotics, and structural modifications at various positions on the core system are a primary strategy for developing new agents to overcome antibiotic resistance . The amine group at the 3-position is a key reactive site for further chemical elaboration. It can be used to create various heterocyclic hybrids, such as oxadiazole, triazole, and thiadiazole derivatives, which are explored to enhance pharmacokinetic properties and biological activity . This compound is strictly for Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGMFMNPSYGOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)N)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438827
Record name 5-fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028302-82-0
Record name 5-fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoroquinolin-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinolin-3-amine is a fluorinated heterocyclic amine that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a key building block, its quinoline core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a fluorine atom at the 5-position and an amine group at the 3-position imparts unique electronic properties that are advantageous for modulating the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide provides a comprehensive overview of the chemical properties, structural features, plausible synthetic routes, and potential applications of this compound, offering valuable insights for its utilization in research and development.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups are a fluorine atom at position 5 and a primary amine group at position 3.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, assessing solubility, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₉H₇FN₂[1]
Molecular Weight 162.16 g/mol [1]
CAS Number 155014-05-4[1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=C2C=C(C=NC2=C1)N)F[1]
InChI Key QXOIWROBEFMORO-UHFFFAOYSA-N[1]
Computed XLogP3 1.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen in the pyridine ring, as well as the electron-donating effect of the amine group. The protons on the benzene portion of the ring will likely appear as a complex multiplet, while the protons on the pyridine ring will also show characteristic splitting patterns. The protons of the amine group will likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atom attached to the fluorine (C5) will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The chemical shifts of the carbons will be influenced by the electronegativity of the attached atoms and their position within the aromatic system.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. As a primary amine, two N-H stretching bands are anticipated in the region of 3400-3250 cm⁻¹.[2] An N-H bending vibration should be observable around 1650-1580 cm⁻¹.[2] The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[2] Additionally, C=C and C=N stretching vibrations from the quinoline ring will be present in the 1600-1400 cm⁻¹ region. A C-F stretching band is also expected, though its position can vary.

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of small molecules such as HCN, consistent with the fragmentation of quinoline and pyridine rings.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several established methods for amine synthesis on heterocyclic scaffolds. A plausible and efficient route would involve a nucleophilic aromatic substitution or a rearrangement reaction.

G cluster_0 Pathway 1: Curtius/Hofmann Rearrangement cluster_1 Pathway 2: Nucleophilic Aromatic Substitution start1 5-Fluoroquinoline-3-carboxylic acid step1_1 Acyl Azide Formation (e.g., DPPA, Et3N) start1->step1_1 intermediate1 5-Fluoroquinoline-3-carbonyl azide step1_1->intermediate1 step1_2 Thermal Rearrangement (Curtius Rearrangement) intermediate1->step1_2 isocyanate1 5-Fluoro-3-isocyanatoquinoline step1_2->isocyanate1 step1_3 Hydrolysis (H₂O, H⁺ or OH⁻) isocyanate1->step1_3 product1 This compound step1_3->product1 start2 3-Bromo-5-fluoroquinoline step2_1 Buchwald-Hartwig Amination (e.g., NH₃ source, Pd catalyst, ligand) start2->step2_1 product2 This compound step2_1->product2

Caption: Plausible synthetic routes to this compound.

Representative Protocol via Curtius Rearrangement:

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with one less carbon atom.[3][4]

  • Starting Material: 5-Fluoroquinoline-3-carboxylic acid.

  • Step 1: Acyl Azide Formation. The carboxylic acid is converted to the corresponding acyl azide. This can be achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N) in an inert solvent such as toluene or THF.

  • Step 2: Thermal Rearrangement. The acyl azide is heated, typically in the same reaction vessel. This induces the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.[5]

  • Step 3: Hydrolysis. The resulting isocyanate is then hydrolyzed by the addition of an aqueous acid or base to yield the desired this compound and carbon dioxide.

This method is often preferred due to its mild conditions and tolerance of various functional groups.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

  • Basicity: The amine group at the 3-position is basic, but its basicity is reduced by the electron-withdrawing effect of the fluorine atom at the 5-position and the nitrogen atom within the pyridine ring. The pKa of the conjugate acid is expected to be lower than that of aniline due to these effects.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It can readily participate in reactions with electrophiles, such as acylation, alkylation, and condensation reactions.

  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution. The amine group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The overall regioselectivity of such reactions would be complex and influenced by the reaction conditions.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors. The quinoline core can mimic the adenine part of ATP, allowing derivatives to bind to the ATP-binding site of kinases. The fluorine atom can enhance binding affinity through favorable interactions with the protein and improve metabolic stability. The amine group serves as a versatile handle for introducing various side chains to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of fluorinated quinolines have shown promise as inhibitors of various kinases implicated in cancer and other diseases.

G start This compound step1 Reaction with an Electrophilic Partner (e.g., Acyl chloride, Sulfonyl chloride) start->step1 intermediate Substituted 5-Fluoroquinoline Derivative step1->intermediate step2 Further Functionalization/ Library Synthesis intermediate->step2 library Library of Bioactive Compounds step2->library step3 Biological Screening (e.g., Kinase Inhibition Assays) library->step3 hit Hit Compound Identification step3->hit step4 Lead Optimization (SAR Studies) hit->step4 candidate Drug Candidate step4->candidate

Caption: Workflow for the application of this compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and fluorinated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a quinoline scaffold, a fluorine substituent, and a reactive amine handle makes it a versatile tool for medicinal chemists. While detailed experimental data on its properties and reactivity are still emerging, the theoretical framework and knowledge from related compounds provide a solid foundation for its effective use in research and drug development. Further experimental studies are warranted to fully elucidate its chemical and pharmacological profile.

References

  • Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Available at: [Link]

  • Royal Society of Chemistry. Photochemical Intramolecular Amination for the Synthesis of Heterocycles. Available at: [Link]

  • UCLA. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available at: [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • PubChem. 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine. Available at: [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Available at: [Link]

  • YouTube. Syntheses of Amines II: Hofmann and Curtius Rearrangements. Available at: [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available at: [Link]

  • CDN. Infrared Spectroscopy. Available at: [Link]

  • PubChem. 3-Fluoro-5-aminoquinoline. Available at: [Link]

  • ResearchGate. (PDF) Study of the composition of amines using IR spectroscopy. Available at: [Link]

  • ResearchGate. (PDF) The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines†. Available at: [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Available at: [Link]

  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

  • PubChem. 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. Available at: [Link]

  • ResearchGate. Why do we get 3 and 2 peaks in 1H NMR for 14NH3 (14NH4+) and 15NH3 (15NH4+), respectively, when reacted with acid?. Available at: [Link]

  • PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline. Available at: [Link]

  • The Role of 3-Bromo-5-fluoropicolinonitrile in Pharmaceutical Synthesis. Available at: [Link]

  • Bentham Open Archives. NMR Studies of Complexes of Fluorides of Triethylamine. Available at: [Link]

  • PubChem. 2-(5-Fluoro-3-pyridinyl)pyridin-3-amine. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Fluoroquinolin-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide on 5-Fluoroquinolin-3-amine, a pivotal heterocyclic amine in medicinal chemistry, has been compiled for researchers, scientists, and professionals in drug development. This guide details the compound's essential physicochemical properties, synthesis methodologies, and its emerging applications in the design of targeted therapeutics.

Core Compound Identification

CAS Number: 1028302-82-0[1] Molecular Formula: C₉H₇FN₂ Molecular Weight: 162.16 g/mol

PropertyValueSource
CAS Number 1028302-82-0BLD Pharm[1]
Molecular Weight 162.16 g/mol Calculated
IUPAC Name This compound---
Canonical SMILES C1=CC=C2C(=C1F)N=CC(=C2)N---

Introduction to a Privileged Scaffold

This compound belongs to the class of fluoroquinolones, a group of synthetic compounds recognized for their broad-spectrum biological activities. The strategic incorporation of a fluorine atom onto the quinoline scaffold significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2] These characteristics make fluorinated quinolines, and by extension this compound, highly sought-after building blocks in the design of novel therapeutic agents. Their utility is particularly noted in the development of kinase inhibitors for oncology and potent antibacterial agents.

Synthesis of the Quinolone Core: A Methodological Overview

The Skraup synthesis involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[3][4][5] For the synthesis of this compound, a suitable starting material would be a 3-fluoroaniline derivative.

Conceptual Synthesis Workflow

A likely synthetic strategy would commence with a substituted 3-fluoroaniline. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative. Subsequent cyclization and oxidation would yield the desired fluoroquinoline core. The amino group at the 3-position could be introduced either through the use of a suitably substituted aniline precursor or by functional group manipulation in a later step.

G cluster_start Starting Materials cluster_reaction Core Synthesis (Skraup Reaction) cluster_product Product cluster_final Final Product A 3-Fluoroaniline Derivative F Michael Addition of Aniline to Acrolein A->F B Glycerol E Dehydration of Glycerol to Acrolein B->E C Sulfuric Acid (Catalyst) C->E D Oxidizing Agent (e.g., Nitrobenzene) H Oxidation D->H E->F G Cyclization & Dehydration F->G Acid-catalyzed G->H I 5-Fluoroquinoline Core H->I J This compound I->J Amination/Functional Group Interconversion

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of the Quinolone Ring (Skraup Synthesis)

  • To a stirred mixture of a suitable 3-fluoroaniline derivative and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid.

  • Add an oxidizing agent, such as nitrobenzene or arsenic acid.[3]

  • Heat the reaction mixture cautiously. The reaction is often exothermic and can be vigorous. The use of a moderator like ferrous sulfate is common.[3]

  • After the initial reaction subsides, continue heating to complete the cyclization and oxidation.

  • Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline product.

  • Purify the product by steam distillation or recrystallization.

Step 2: Introduction of the 3-Amino Group This step is highly dependent on the specific starting materials and the functional groups present on the synthesized quinoline core.

  • If starting with a pre-aminated aniline: This step may not be necessary.

  • Via Nitration and Reduction: If the 3-position is unsubstituted, it can be nitrated using a mixture of nitric and sulfuric acids, followed by reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation.

  • From a Halogenated Precursor: If the 3-position bears a halogen, a nucleophilic aromatic substitution with an amine source can be employed.

Physicochemical Properties and Their Impact on Drug Design

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively published, predictions based on its structure and data from similar compounds can provide valuable insights.

PropertyPredicted Value/RangeSignificance in Drug Discovery
pKa (basic) 4.0 - 6.0The basicity of the amine group influences solubility, receptor binding (through ionic interactions), and cell permeability. A moderately basic amine is often desirable.
logP 1.5 - 2.5Lipophilicity affects solubility, membrane permeability, plasma protein binding, and metabolism. A balanced logP is crucial for oral bioavailability.
Aqueous Solubility Low to moderateAdequate solubility is necessary for formulation and absorption. The fluorination and the amino group are expected to influence solubility.

The fluorine atom, being highly electronegative, generally lowers the pKa of nearby amino groups, making them less basic.[6] This can be advantageous in drug design to fine-tune the ionization state of the molecule at physiological pH. Furthermore, fluorine substitution can increase lipophilicity, which may enhance membrane permeability.[7]

Applications in Drug Discovery and Development

Fluoroquinolone scaffolds are integral to a multitude of therapeutic agents. The presence of the 3-amino group on the 5-fluoroquinoline ring provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of drug candidates.

As a Scaffold for Kinase Inhibitors

The quinoline core is a common feature in many approved and investigational kinase inhibitors used in cancer therapy.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-amino group of this compound can serve as a handle to introduce side chains that can interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

G cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_target Biological Target cluster_outcome Therapeutic Outcome A This compound B Addition of Side Chain (R-group) at 3-amino position A->B C Kinase ATP-Binding Pocket B->C Binding Interaction D Inhibition of Kinase Activity C->D Blocks ATP binding E Anti-cancer Effect D->E

Caption: Role of this compound in kinase inhibitor design.

In the Development of Novel Antibacterial Agents

The foundational role of the fluoroquinolone scaffold in antibacterial drugs is well-documented. These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] While many established fluoroquinolone antibiotics have substitutions at other positions, the 3-amino-5-fluoroquinoline scaffold offers a platform for developing new derivatives with potentially improved activity against resistant bacterial strains.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive amino group provides a powerful platform for the synthesis of novel drug candidates. With its potential applications in the development of kinase inhibitors and new antibacterial agents, this compound is poised to play a significant role in the future of drug discovery. Further research into its synthesis, reactivity, and biological activity will undoubtedly unlock new therapeutic opportunities.

References

  • Al-Hussain, S. A., & Al-shmgani, H. S. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1621. [Link]

  • Wikipedia contributors. (2023, August 28). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Klebl, B. M., & Müller, G. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry, 74(12), 929-936.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Enamine. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Hughes, T. V., et al. (2020). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports, 10(1), 1-11.
  • PubChem. (n.d.). 3-Fluoro-5-aminoquinoline. [Link]

  • Chen, Y., et al. (2013). 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. ACS Medicinal Chemistry Letters, 4(8), 759-763.
  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (2020). Letters in Drug Design & Discovery, 17(6), 754-761.
  • U.S. Patent No. 12,391,695 B2. (2023). PRMT5 inhibitors.
  • U.S. Patent No. 6,103,904 A. (2000). Skraup reaction process for synthesizing quinolones.
  • Shaim, H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society, 1-16.
  • Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Kondratov, I. S., & Haufe, G. (2018). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2018(34), 4739-4747.
  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • Avdeef, A., & Tsinman, O. (2006). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. European Journal of Pharmaceutical Sciences, 28(1-2), 1-10.
  • Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • Christensen, A. S., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3457.
  • arXiv. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoroquinolin-3-amine, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Introduction

This compound is a fluorinated aromatic amine belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The amine functional group at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel drug candidates.

Accurate structural confirmation of such intermediates is a critical aspect of the drug discovery and development process. Spectroscopic methods provide the necessary tools for this confirmation, offering a detailed picture of the molecular architecture. This guide will present and interpret the expected spectroscopic data for this compound, providing a virtual "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR (Proton NMR) Spectroscopy

Experimental Protocol:

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

dot

HNMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of This compound solvent Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent tube Transfer to NMR tube solvent->tube spectrometer Acquire spectrum on a high-field NMR spectrometer tube->spectrometer transform Fourier Transform spectrometer->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline reference Referencing to TMS (0 ppm) baseline->reference C13NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of This compound solvent Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent tube Transfer to NMR tube solvent->tube spectrometer Acquire spectrum with proton decoupling tube->spectrometer transform Fourier Transform spectrometer->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline reference Referencing to solvent peak baseline->reference

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data and Interpretation:

The predicted proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromatic ring currents.

Carbon Predicted Chemical Shift (ppm) Key Feature
C2145 - 150Deshielded by adjacent nitrogen
C3140 - 145Attached to the amine group
C4120 - 125-
C4a125 - 130Quaternary carbon
C5155 - 160 (doublet)Attached to fluorine (large C-F coupling)
C6110 - 115 (doublet)Coupled to fluorine
C7125 - 130-
C8115 - 120-
C8a140 - 145Quaternary carbon, adjacent to nitrogen
  • C5: This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF), which will appear as a doublet in the proton-decoupled spectrum.

  • C2, C3, and C8a: These carbons are influenced by the nitrogen atom in the quinoline ring, leading to their downfield chemical shifts.

  • Quaternary Carbons (C4a, C8a): These carbons will typically show weaker signals in the ¹³C NMR spectrum compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This method requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

dot

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_analysis Data Analysis place_sample Place a small amount of solid sample on the ATR crystal acquire_spectrum Acquire the FTIR spectrum place_sample->acquire_spectrum identify_peaks Identify characteristic absorption bands acquire_spectrum->identify_peaks

Caption: Workflow for IR Spectroscopy (ATR).

Predicted IR Data and Interpretation:

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300N-H stretching (asymmetric and symmetric)Medium
3100 - 3000Aromatic C-H stretchingMedium to Weak
1650 - 1580N-H bending (scissoring)Medium
1600 - 1450Aromatic C=C and C=N stretchingStrong to Medium
1335 - 1250Aromatic C-N stretchingStrong
1250 - 1150C-F stretchingStrong
900 - 675Aromatic C-H out-of-plane bendingStrong
  • N-H Vibrations: The presence of a primary amine group (-NH₂) is confirmed by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region (asymmetric and symmetric stretches) and an N-H bending vibration around 1650-1580 cm⁻¹. [1][2]* Aromatic Ring: The aromatic nature of the quinoline core is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.

  • C-F Bond: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1150 cm⁻¹ region.

  • C-N Bond: The stretching vibration of the aromatic C-N bond will likely appear as a strong band in the 1335-1250 cm⁻¹ range. [1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental formula.

dot

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Prepare a dilute solution of the sample ionize Ionize the sample (e.g., ESI or EI) dissolve->ionize analyze Analyze ions in the mass analyzer ionize->analyze determine_mw Determine molecular weight from the molecular ion peak analyze->determine_mw analyze_fragments Analyze fragmentation pattern for structural information determine_mw->analyze_fragments

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrum Data and Interpretation:

The predicted mass spectrum of this compound will provide key information for its identification.

m/z (mass-to-charge ratio) Ion Interpretation
162.06[M]⁺˙Molecular ion (for EI)
163.07[M+H]⁺Protonated molecule (for ESI)
135.05[M-HCN]⁺˙Loss of hydrogen cyanide from the pyridine ring
134.04[M-H₂CN]⁺˙Loss of a CH₂N radical
  • Molecular Ion: The molecular weight of this compound (C₉H₇FN₂) is 162.16 g/mol . In an EI mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 162. In an ESI mass spectrum, the protonated molecule ([M+H]⁺) would be seen at m/z 163. High-resolution mass spectrometry would provide the accurate mass, confirming the elemental composition.

  • Fragmentation Pattern: Quinolone structures often undergo characteristic fragmentation pathways. The loss of HCN (27 Da) from the pyridine ring is a common fragmentation for quinolines. The fragmentation pattern can provide further confidence in the structural assignment.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, such as the primary amine and the fluoroaromatic system. Mass spectrometry determines the molecular weight and elemental composition and offers additional structural insights through fragmentation analysis. The predicted data presented in this guide serves as a valuable reference for researchers working with this important synthetic intermediate, ensuring its correct identification and quality control in the pursuit of novel therapeutic agents.

References

  • Meléndez, J. et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 5(6). Available at: [Link]

  • Krzyzaniak, A. et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(16), 4991. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts. (2020, August 15). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

  • Cheminfo.org. IR spectra prediction. Available at: [Link]

  • Sajed, T. et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Hansen, P. E. et al. (2020). One‐bond 1J(15N,H) coupling constants at sp2 hybridized nitrogen of Schiff bases, enaminones and similar compounds. A theoretical study. Magnetic Resonance in Chemistry, 58(8), 750-762. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

  • Zhang, X. et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2020, 8841926. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-Fluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Preamble: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Molecules within the quinoline class, particularly functionalized aminofluoroquinolines like 5-Fluoroquinolin-3-amine (CAS No. 1028302-82-0) [1], represent a rich area of medicinal chemistry research. However, their potential is intrinsically linked to their solubility and stability. These are not mere data points but critical determinants of a compound's developability, influencing everything from bioavailability and formulation design to shelf-life and safety.

This guide provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and chemical stability of this compound. As specific experimental data for this molecule is not widely published, this document serves as a methodological blueprint. It is designed to empower researchers to generate high-quality, reproducible data by explaining not just the "how" but the fundamental "why" behind each experimental choice. The protocols herein are grounded in regulatory expectations and established scientific principles, ensuring a self-validating and robust characterization process.

Section 1: Foundational Physicochemical Properties (Theoretical Assessment)

Prior to embarking on extensive experimental work, an in-silico or theoretical assessment of key molecular properties is an indispensable first step. This allows for the anticipation of experimental behavior and informs the design of subsequent studies.

Molecular Structure and Ionization (pKa)

This compound possesses two primary ionizable centers: the endocyclic quinoline nitrogen and the exocyclic 3-amino group.

  • Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen contributes to the aromatic system to a lesser extent than in pyrrole, making it basic.

  • Exocyclic Amine (-NH2): This is a primary aromatic amine. Its basicity is typically lower than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

  • Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 5-position is expected to decrease the electron density across the ring system, thereby reducing the basicity (lowering the pKa) of both nitrogen centers compared to an unsubstituted 3-aminoquinoline.

Predicted pKa: While experimental values are unavailable, the primary basic center is anticipated to be the exocyclic amine. Based on analogous structures, the pKa is likely to fall in the range of 3.0 - 5.0 . This prediction is crucial; it suggests that at physiological pH (7.4), the molecule will be predominantly in its neutral, un-ionized form, which has profound implications for its solubility and membrane permeability. Methods for experimentally determining pKa, such as potentiometric titration or UV-spectrophotometry, are highly recommended for confirmation.

Lipophilicity (LogP)

The partition coefficient (LogP) describes the lipophilicity of a neutral compound and is a key predictor of its absorption and distribution properties.

  • Structural Contributions: The molecule has a fused aromatic (lipophilic) core, while the amino group provides a polar, hydrophilic contribution.

  • Impact of Fluorine: Fluorine substitution generally increases lipophilicity (increases LogP).[2][3]

Predicted LogP: Computational models suggest a LogP value in the range of 2.0 - 3.0 for this structure.[4][5] According to Lipinski's Rule of 5, a LogP value below 5 is consistent with properties favorable for oral bioavailability.[6] This predicted range suggests moderate lipophilicity, indicating that while it may favor partitioning into lipid membranes, aqueous solubility could be a challenge that requires careful characterization.

Section 2: Aqueous and Organic Solubility Determination

Solubility dictates the maximum concentration of a drug in solution and is a cornerstone for formulation development and predicting in vivo absorption. The Shake-Flask method remains the gold standard for determining thermodynamic equilibrium solubility.

Rationale for Solvent Selection
  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are chosen to mimic the physiological environments of the gastrointestinal tract and blood, providing insight into pH-dependent solubility and potential absorption windows.[7]

  • Organic Solvents:

    • DMSO: A powerful, polar aprotic solvent used for creating high-concentration stock solutions for in vitro screening.

    • Ethanol & Methanol: Polar protic solvents common in formulation and synthesis.

    • Acetonitrile (ACN): A polar aprotic solvent widely used as an HPLC mobile phase component, making it relevant for analytical method development.

    • Tetrahydrofuran (THF) & Dichloromethane (DCM): Common processing and synthesis solvents; understanding solubility in these is vital for process chemistry.[8]

Experimental Workflow: Shake-Flask Method

The following workflow provides a robust methodology for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid 5-FQ-3-A into vials prep2 Add precise volume of each solvent/buffer prep1->prep2 equil Agitate at constant temp (e.g., 25°C) for 24-48h to ensure equilibrium prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Filter supernatant (e.g., 0.22 µm PTFE filter) sample1->sample2 sample3 Dilute aliquot with mobile phase for HPLC analysis sample2->sample3 sample4 Quantify concentration against a calibration curve sample3->sample4

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Solubility Profiling

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

  • This compound (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC system with UV detector

  • Aqueous Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffers (pH 6.8 and 7.4)

  • Organic Solvents: DMSO, Ethanol, Methanol, ACN, THF, DCM (HPLC grade)

Procedure:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent or buffer.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been established.

  • Sampling: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to account for any adsorption to the filter membrane.

  • Dilution & Analysis: Prepare a calibrated stock solution of the compound in a suitable solvent (e.g., ACN or Methanol). Create a standard curve (typically 5-6 concentrations). Accurately dilute the filtered sample with the HPLC mobile phase to fall within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. Calculate the concentration in the original filtrate based on the dilution factor. The final solubility is reported in mg/mL or µg/mL.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
0.1 N HCl1.225[Experimental Data]
Acetate Buffer4.525[Experimental Data]
Phosphate Buffer6.825[Experimental Data]
Phosphate Buffer7.425[Experimental Data]
Dimethyl Sulfoxide (DMSO)N/A25[Experimental Data]
EthanolN/A25[Experimental Data]
MethanolN/A25[Experimental Data]
AcetonitrileN/A25[Experimental Data]
Dichloromethane (DCM)N/A25[Experimental Data]

Section 3: Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are the cornerstone of stability assessment. They are intentionally aggressive studies designed to accelerate degradation, thereby providing critical insights into the intrinsic stability of the molecule, potential degradation pathways, and for the development of a stability-indicating analytical method.[9] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[5]

Experimental Workflow: Forced Degradation Studies

This workflow outlines the systematic approach to stress testing as mandated by regulatory guidelines such as ICH Q1A and Q1B.[2][9]

G cluster_stress Stress Conditions (ICH) cluster_analysis Analysis at Time Points (e.g., 0, 2, 8, 24h) start Prepare 1 mg/mL solution of 5-FQ-3-A acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solution) (60°C in Water) start->therm photo Photolytic (ICH Q1B Light Box) start->photo analysis Quench reaction (if necessary) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS analysis->hplc results Calculate % Degradation Identify Degradants Assess Mass Balance hplc->results

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols: Stability Profiling

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • Solutions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • HPLC-grade water and acetonitrile

  • pH meter, heating blocks/water baths

  • ICH-compliant photostability chamber

  • Stability-indicating HPLC-UV/MS system

General Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • For each condition, mix the stock solution with the stressor solution.

  • Include a control sample (compound in solution without stressor) for each condition, stored at ambient temperature protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours, and longer if no degradation is observed).

  • Analyze samples using a stability-indicating HPLC method.

Protocol 3.2.1: Acid and Base Hydrolysis

  • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Place in a heating block at 60 °C.

  • Base: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Place in a heating block at 60 °C.

  • Sampling: At each time point, withdraw an aliquot and immediately neutralize it (acid sample with NaOH, base sample with HCl) to quench the reaction before analysis. Causality Note: Quenching is vital to prevent further degradation after sampling, ensuring the analytical result accurately reflects the specific time point.

Protocol 3.2.2: Oxidative Degradation

  • Procedure: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

  • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative stress.[5] The reaction is typically conducted at room temperature as heat can accelerate peroxide decomposition.

Protocol 3.2.3: Thermal Degradation

  • Solution: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Place in a heating block at 60 °C, protected from light.

  • Solid State: Place a small amount of solid compound in a vial and store in an oven at 60 °C. At each time point, dissolve a portion for analysis.

  • Rationale: This tests for susceptibility to heat-induced degradation, both in solution and as a solid material, which is critical for determining storage conditions.

Protocol 3.2.4: Photostability

  • Procedure: Expose a solution of the compound (e.g., in a quartz cuvette or thin layer on a petri dish) and a sample of the solid powder to a light source conforming to ICH Q1B guidelines.[2] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Control: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.

  • Rationale: This test is essential for understanding if the compound requires light-protective packaging. The dark control differentiates between degradation caused by light versus thermal effects from the light source.

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the molecule's stability profile.

Stress Condition Parameters Time (hours) % Assay of Parent % Degradation Observations (New Peaks, etc.)
Control RT, Dark24[Data][Data][Data]
Acid Hydrolysis 0.1 N HCl, 60°C24[Data][Data][Data]
Base Hydrolysis 0.1 N NaOH, 60°C24[Data][Data][Data]
Oxidation 3% H₂O₂, RT24[Data][Data][Data]
Thermal (Solution) Water, 60°C24[Data][Data][Data]
Photolytic ICH Light BoxN/A[Data][Data][Data]

Conclusion

The systematic application of the methodologies detailed in this guide will yield a comprehensive solubility and stability profile for this compound. This foundational dataset is not merely a characterization exercise; it is a critical enabler for all subsequent stages of drug development. It informs the selection of formulation strategies, guides the development of robust analytical methods, establishes appropriate storage and handling conditions, and ultimately, provides the confidence needed to advance a promising molecule toward its therapeutic potential.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Baertschi, S. W., et al. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1614-1626. [Link]

  • Chemicalize. Calculated LogP values for various compounds. [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]

  • Ertl, P., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry, 74(12), 941-949. [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200331. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Patel, K., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-13. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • ResearchGate. (2022). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Voloshyna, O., et al. (2025). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...[Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

Sources

Synthesis pathways for 5-Fluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-3-amine

Executive Summary

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 5-position and an amine at the 3-position of the quinoline scaffold provides a unique combination of physicochemical properties and a versatile functional handle for further molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the amino group serves as a crucial point for derivatization to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the principal synthetic pathways to this compound, intended for researchers, chemists, and professionals in the pharmaceutical sciences. We will delve into the mechanistic underpinnings of established methods such as the Friedländer annulation and Skraup-type syntheses, offering field-proven insights into experimental choices and providing detailed, actionable protocols.

Introduction: The Strategic Value of this compound

The quinoline ring system is a privileged scaffold, forming the core of numerous approved drugs, most notably in the areas of antimalarial and antibacterial therapies.[1][2] The functionalization of this scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile.

  • The Influence of the 5-Fluoro Substituent: The introduction of fluorine into bioactive molecules is a widely used strategy in drug design.[3] A fluorine atom at the 5-position of the quinoline ring can profoundly influence the molecule's properties by altering its electronic nature, lipophilicity, and metabolic stability. It can block sites of oxidative metabolism and engage in favorable electrostatic interactions with biological targets, potentially increasing binding affinity and efficacy.[1]

  • The 3-Amino Group as a Synthetic Handle: The primary amine at the 3-position is a versatile functional group that serves as a nucleophile or a precursor for a wide array of chemical transformations. This allows for the construction of diverse compound libraries through reactions such as acylation, alkylation, arylation, and diazotization, making it an ideal anchor point for SAR exploration.

This guide focuses on the practical synthesis of this valuable intermediate, bridging theoretical mechanisms with practical laboratory execution.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of this compound reveals several logical bond disconnections, which correspond to well-established named reactions for quinoline synthesis. The primary strategies involve the construction of the pyridine ring onto a pre-functionalized benzene ring.

G cluster_friedlander Friedländer Annulation cluster_skraup Skraup-Type Synthesis M This compound F1 2-Amino-6-fluorobenzaldehyde M->F1 C2-C3, C4-C4a bond disconnection F2 Aminoacetonitrile M->F2 C2-C3, C4-C4a bond disconnection S1 2-Fluoro-4-nitroaniline M->S1 C4-C4a, C8-N1 bond disconnection + Nitro Reduction S2 Glycerol / Acrolein Precursor G R1 2-Amino-6-fluorobenzaldehyde I1 Aldol Adduct R1->I1 + R2 (Base Cat.) R2 Aminoacetonitrile I2 α,β-Unsaturated Intermediate I1->I2 - H₂O I3 Cyclized Dihydroquinoline I2->I3 Intramolecular Condensation P This compound I3->P - H₂O (Aromatization)

Caption: Simplified workflow for the Friedländer Synthesis.

Experimental Protocol: Friedländer Synthesis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-fluorobenzaldehyde (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of potassium hydroxide (0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Purification: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway 2: Skraup-Doebner-von Miller Synthesis

This classic pathway is robust and often used when the corresponding 2-aminoaryl aldehyde for the Friedländer synthesis is not readily available. [4][5]The strategy involves cyclizing a substituted aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strong acid and oxidizing conditions. [6][7][8] To synthesize this compound, a logical starting material would be 2-fluoro-4-nitroaniline . The quinoline ring is formed first, yielding 5-fluoro-3-nitroquinoline, which is then reduced to the target amine.

Causality in Experimental Design:

  • Starting Material: 2-Fluoro-4-nitroaniline is chosen because the fluorine atom directs the cyclization to form the desired 5-fluoro regioisomer, and the nitro group serves as a stable precursor to the 3-amino group.

  • Reagents: Glycerol is dehydrated in situ by concentrated sulfuric acid to form acrolein, the key electrophile. [2]* Oxidizing Agent: Nitrobenzene or arsenic acid is traditionally used to oxidize the dihydroquinoline intermediate to the aromatic quinoline. [6]The reaction can be highly exothermic and requires careful control. [6]Ferrous sulfate is often added to moderate the reaction's vigor. [6]

G A 2-Fluoro-4-nitroaniline C 5-Fluoro-3-nitroquinoline A->C Skraup Reaction B Glycerol + H₂SO₄ + Oxidizing Agent (e.g., Nitrobenzene) B->C E This compound C->E Nitro Group Reduction D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) D->E

Caption: Workflow for the Skraup Synthesis followed by reduction.

Experimental Protocol: Skraup Synthesis & Reduction

Step A: Synthesis of 5-Fluoro-3-nitroquinoline

  • Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-fluoro-4-nitroaniline (1.0 eq) and ferrous sulfate heptahydrate (0.1 eq), keeping the temperature below 60 °C.

  • Reagent Addition: Slowly add glycerol (3.0 eq) to the mixture, followed by the cautious addition of an oxidizing agent like nitrobenzene (1.5 eq).

  • Reaction: Heat the mixture to 120-130 °C for 3-5 hours. The reaction is vigorous and must be monitored closely.

  • Work-up: Cool the mixture and carefully pour it onto crushed ice. Steam distill to remove the excess nitrobenzene.

  • Isolation: Make the remaining solution alkaline with sodium hydroxide to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize from ethanol to purify 5-fluoro-3-nitroquinoline.

Step B: Reduction to this compound

  • Setup: Suspend 5-fluoro-3-nitroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq) portion-wise, controlling the temperature with an ice bath.

  • Reaction: After the addition is complete, heat the mixture to 70-80 °C for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction, pour it onto ice, and make it strongly basic (pH > 10) with concentrated NaOH solution.

  • Purification: Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield this compound.

Comparative Analysis of Synthesis Pathways

The optimal synthetic route depends on factors such as starting material availability, scalability, and safety considerations.

PathwayStarting MaterialsKey AdvantagesKey DisadvantagesTypical Yields
Friedländer Annulation 2-Amino-6-fluorobenzaldehyde, AminoacetonitrileHigh convergence, often cleaner reactions, milder conditions possible. [9]Starting aldehyde may be expensive or require separate synthesis.60-85%
Skraup Synthesis 2-Fluoro-4-nitroaniline, GlycerolReadily available and inexpensive starting materials, robust and scalable.Harsh and highly exothermic reaction conditions, [6]use of toxic oxidizing agents, multi-step process.40-60% (overall)

Conclusion

The synthesis of this compound can be effectively achieved through several established methodologies. The Friedländer Annulation represents a more modern and direct approach, offering higher yields and milder conditions, provided the 2-amino-6-fluorobenzaldehyde precursor is accessible. In contrast, the Skraup Synthesis , followed by nitro group reduction, is a classic and cost-effective route that relies on more fundamental building blocks, despite its harsh and potentially hazardous reaction conditions. The choice of synthesis pathway is a strategic decision that must balance precursor availability, process safety, and overall efficiency. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Various Authors. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Khan, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Parrish, J. P., & Jung, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Wikipedia. (n.d.). Skraup reaction.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Al-dujaili, L. K., & Al-Zujaji, R. J. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Lubbe, A., et al. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. NIH.

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Fluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Fluoroquinolin-3-amine is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1][2][3] The 3-amino group provides a crucial synthetic handle for further molecular elaboration, making this compound a valuable building block for diverse pharmaceutical agents. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this compound, with a core focus on the selection, rationale, and preparation of the essential starting materials. We will dissect the prevalent Friedländer annulation strategy, detail the synthesis of key precursors, and present actionable experimental protocols.

The Strategic Importance of the this compound Scaffold

The quinoline ring system is a privileged structure found in numerous natural products and synthetic drugs, most notably antimalarials like chloroquine and quinine.[4][5] Its rigid, aromatic framework serves as an excellent foundation for positioning functional groups in precise three-dimensional orientations for optimal target engagement.

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry.[6] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's:

  • Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking common metabolic pathways and increasing the drug's half-life.[3]

  • Binding Affinity: Fluorine's electronegativity can alter the pKa of nearby functional groups or participate in favorable electrostatic and hydrogen bonding interactions with protein targets.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.[2]

The 3-amino group is not merely a substituent; it is a versatile functional anchor. It allows for the straightforward formation of amides, sulfonamides, ureas, and other derivatives, enabling the exploration of a vast chemical space during lead optimization campaigns.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials

To effectively identify the most practical starting materials, we begin with a retrosynthetic deconstruction of the target molecule. The most direct and widely applicable approach for constructing the 5-fluoro-3-aminoquinoline core is the Friedländer annulation .[7][8][9] This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group.[10]

The primary retrosynthetic disconnection of this compound via the Friedländer pathway logically identifies two key synthons:

  • A fluorinated C6-N aromatic synthon : This component provides the benzene ring and the amino group at position 1. The most direct precursor is 2-amino-6-fluorobenzaldehyde .

  • A C2-N synthon : This fragment provides carbons 2 and 3, along with the 3-amino group. A highly effective precursor for this is aminoacetonitrile .

G Target This compound Disconnection Friedländer Annulation (C-C and C-N bond formation) Target->Disconnection Synthon1 2-Amino-6-fluorobenzaldehyde Disconnection->Synthon1 Provides benzene ring and 5-fluoro group Synthon2 Aminoacetonitrile Disconnection->Synthon2 Provides pyridine ring and 3-amino group

Caption: Retrosynthetic analysis via the Friedländer synthesis.

This analysis establishes that the successful synthesis of our target molecule is critically dependent on the efficient preparation of 2-amino-6-fluorobenzaldehyde.

The Friedländer Annulation Strategy: A Primary Synthetic Route

The Friedländer synthesis is renowned for its efficiency and convergence, constructing the bicyclic quinoline system in a single step from two key fragments.[9] The reaction is typically catalyzed by either acid or base. The mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[8]

Synthesis of Key Starting Material: 2-Amino-6-fluorobenzaldehyde

Commercially available but often costly, 2-amino-6-fluorobenzaldehyde is frequently prepared in the lab via a multi-step sequence starting from more accessible precursors. A common and reliable route begins with 2-bromo-6-fluorotoluene.

G cluster_0 Synthesis of 2-Amino-6-fluorobenzaldehyde A 2-Bromo-6-fluorotoluene Starting Material B 2-Bromo-6-fluorobenzyl bromide Intermediate A->B Side-chain Bromination (NBS, Light) C 2-Bromo-6-fluorobenzaldehyde Intermediate B->C Kornblum Oxidation (DMSO, Base) D 2-Amino-6-fluorobenzaldehyde Final Precursor C->D Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst)

Caption: Workflow for the synthesis of 2-amino-6-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzaldehyde [11]

This protocol is adapted from established methods for the synthesis of halogenated benzaldehydes.

  • Step 1: Side-Chain Bromination.

    • To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

    • Add a radical initiator, such as benzoyl peroxide or AIBN (0.02 eq).

    • Heat the mixture to reflux under illumination with a light source (e.g., a 250W lamp) for 6-12 hours, monitoring the reaction by GC-MS.

    • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. This intermediate is often used directly in the next step without further purification.

  • Step 2: Kornblum Oxidation.

    • Dissolve the crude 2-bromo-6-fluorobenzyl bromide from the previous step in dimethyl sulfoxide (DMSO).

    • Add sodium bicarbonate (3.0 eq) and heat the mixture to approximately 95-100°C for 3-8 hours.[11]

    • Monitor the formation of the aldehyde by TLC or GC-MS.

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 2-bromo-6-fluorobenzaldehyde.[11][12]

  • Step 3: Buchwald-Hartwig Amination.

    • In an oven-dried flask, combine 2-bromo-6-fluorobenzaldehyde (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

    • Add sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add anhydrous toluene and heat the mixture to 100-110°C until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with ethyl acetate, and add 2M HCl (aq). Stir vigorously for 1 hour to hydrolyze the imine.

    • Neutralize with aqueous sodium bicarbonate, separate the layers, and extract the aqueous phase with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-amino-6-fluorobenzaldehyde.

The C2-N Synthon: Aminoacetonitrile

Aminoacetonitrile, often used as its stable hydrochloride salt, is an ideal partner for this reaction. The nitrile group is a masked imine. During the acid- or base-catalyzed cyclization, the nitrile is hydrolyzed, participating in the ring-closing step to form the 3-aminoquinoline product directly.

Final Condensation and Cyclization Protocol

The final step brings the two key starting materials together to construct the target heterocycle.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2-amino-6-fluorobenzaldehyde (1.0 eq) in ethanol, add aminoacetonitrile hydrochloride (1.1 eq).

  • Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide, to liberate the free amine.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
p-Toluenesulfonic acidToluene11085-95[7]
Potassium HydroxideEthanol8080-90[13]
Molecular IodineDioxane10088-96[7]
Neodymium(III) NitrateSolvent-free12090-95[14]

Alternative Synthetic Strategies

While the Friedländer annulation is highly effective, other strategies can be considered, though they are often less direct for this specific substitution pattern.

  • Skraup Synthesis Modification: One could theoretically start with 2-fluoroaniline and react it with glycerol and an oxidizing agent.[13][15] However, the classic Skraup reaction does not readily introduce a substituent at the 3-position. This would necessitate a subsequent multi-step functionalization of the resulting 5-fluoroquinoline (e.g., nitration followed by reduction), making it a less atom-economical approach.

  • Electrophilic Cyclization of Alkynes: A modern approach involves the cyclization of N-(2-alkynyl)anilines.[4] To synthesize this compound via this route, one would need to prepare a 2-fluoro-N-(3-amino-1-propynyl)aniline. While feasible, the synthesis of this advanced starting material can be complex.

Conclusion

The synthesis of this compound is most efficiently achieved through the Friedländer annulation . This strategy's success hinges on the availability and purity of two key starting materials: 2-amino-6-fluorobenzaldehyde and aminoacetonitrile . A thorough understanding of the synthetic pathways to these precursors, particularly the multi-step preparation of the fluorinated benzaldehyde from commercially available toluenes, is essential for any research or development campaign. By employing the robust protocols outlined in this guide, researchers can reliably access this valuable heterocyclic building block for application in the discovery of next-generation therapeutics.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 24.6: Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • SAGE Publications Inc. (n.d.). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Springer Nature. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Fluoroquinolone Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Preamble: A comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the biological activity of 5-Fluoroquinolin-3-amine derivatives. The available data is insufficient to construct a detailed technical guide on this precise class of compounds. However, significant and compelling research exists for the closely related and structurally analogous Fluoroquinolone derivatives , which have emerged as promising therapeutic agents, particularly in oncology.[1] This guide will, therefore, focus on the biological activity of these novel Fluoroquinolone analogs as a well-documented proxy. The insights, mechanisms, and protocols detailed herein provide a robust framework for researchers to design, synthesize, and evaluate novel chemical entities, including the targeted this compound scaffold.

Executive Summary

Fluoroquinolones, a class of synthetic antibiotics renowned for their potent antibacterial properties, are being strategically repurposed and redesigned as formidable anticancer agents.[1][2] Novel synthetic derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, in many cases exceeding the potency of established chemotherapeutic drugs like Etoposide.[3] The primary mechanism underpinning this anticancer activity is the inhibition of Topoisomerase II, a critical enzyme essential for DNA replication and cell cycle regulation.[1][3][4] This inhibition triggers a cascade of cellular events, including DNA damage, cell cycle arrest—typically at the G2/M phase—and the induction of apoptosis via the intrinsic pathway.[1][2] This technical guide provides a detailed overview of the quantitative biological data, step-by-step experimental protocols for evaluation, and a visual representation of the core mechanism of action to empower researchers in the field of drug discovery.

The Anticancer Potential of Fluoroquinolone Derivatives

The repositioning of fluoroquinolones from antimicrobials to anticancer agents is a testament to the versatility of their core scaffold.[5] The introduction of a fluorine atom can significantly enhance the chemical and physical properties of bioactive compounds, a strategy increasingly employed in modern drug design.[6][7][8]

Core Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target for the anticancer activity of many fluoroquinolone derivatives is human Topoisomerase II (Topo II).[3][4] This enzyme plays a crucial role in managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand, a process vital during replication and transcription.

Fluoroquinolone analogs act by stabilizing the "cleavable complex," a transient intermediate where Topo II is covalently bound to the 5' ends of the broken DNA. This stabilization prevents the enzyme from resealing the DNA break, effectively converting a transient cellular process into a permanent DNA lesion. The accumulation of these double-strand breaks is highly toxic to the cell, triggering downstream signaling pathways that culminate in programmed cell death (apoptosis).[1]

Topo_II_Inhibition_Pathway cluster_0 Cellular Process cluster_1 Cellular Response FQ Fluoroquinolone Derivative Cleavable_Complex Stabilized Cleavable Complex (Topo II + DNA) FQ->Cleavable_Complex stabilizes TopoII Topoisomerase II TopoII->Cleavable_Complex forms DNA_Replication DNA Replication & Transcription DNA_Replication->TopoII requires DSB DNA Double-Strand Breaks Cleavable_Complex->DSB leads to DDR DNA Damage Response (ATM/ATR Kinases) DSB->DDR activates Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DDR->Cell_Cycle_Arrest induces Apoptosis Apoptosis (Intrinsic Pathway) DDR->Apoptosis triggers Topo_II_Assay_Workflow A Prepare Reaction Mix (DNA, Topo II, Buffer) B Add Test Compound & Controls (Etoposide) A->B C Incubate at 37°C (30 min) B->C D Terminate Reaction (SDS, Proteinase K) C->D E Agarose Gel Electrophoresis D->E F Stain, Visualize & Quantify (UV Transilluminator) E->F

Figure 2: Workflow for the Topoisomerase II Inhibition Assay.
Protocol: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on cell cycle progression by quantifying the DNA content of individual cells.

Causality: As cells progress through the cell cycle (G1, S, G2/M phases), their DNA content changes. G1 cells have 2N DNA content, S-phase cells have an intermediate amount, and G2/M cells have 4N DNA content. A fluorescent dye that stoichiometrically binds to DNA, like Propidium Iodide (PI), allows for the quantification of these populations. An agent that causes G2/M arrest will lead to an accumulation of cells in the 4N peak.

Step-by-Step Methodology:

  • Cell Treatment: Plate a suitable cancer cell line (e.g., MCF-7) and treat with the test compound at its GI₅₀ concentration for a defined period (e.g., 24-48 hours). [1]2. Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.

  • Staining: Rehydrate the fixed cells in PBS. Treat with RNase A to degrade RNA, ensuring that the dye only intercalates with DNA. Stain the cellular DNA with a fluorescent dye solution containing Propidium Iodide (PI). [1]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow A Treat Cancer Cells with Compound B Harvest & Fix Cells (Cold 70% Ethanol) A->B C Stain with Propidium Iodide (PI) (Includes RNase A Treatment) B->C D Acquire Data via Flow Cytometry C->D E Analyze DNA Content Histogram (% G1, S, G2/M) D->E

Sources

The Strategic Imperative of Fluorine in the Bioactivity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established biochemical principles to illuminate the critical role of fluorine in optimizing the therapeutic potential of quinoline-based compounds. We will move beyond simple observation to explore the causal mechanisms by which this unique halogen transforms lead compounds into viable drug candidates.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its rigid structure provides a reliable anchor for pharmacophoric elements, while its chemical versatility allows for substitution at multiple positions to fine-tune biological activity. From the pioneering antimalarial chloroquine to modern kinase inhibitors, the quinoline scaffold is a testament to nature's efficiency and a fertile ground for synthetic innovation.[2] However, parent quinoline structures often face challenges with metabolic instability and suboptimal physicochemical properties, necessitating strategic chemical modifications.

Fluorine: The Medicinal Chemist's "Magic Bullet"

The introduction of fluorine into drug candidates has become a dominant strategy in modern drug discovery.[3][4] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound and predictable influence on molecular properties.[5] Unlike other halogens, fluorine possesses a unique combination of characteristics:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, altering the pKa of nearby functional groups.[6][7]

  • Small Atomic Radius: With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), fluorine can act as a bioisostere for hydrogen, often without creating significant steric hindrance.[6][8][9]

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[5][6]

These fundamental properties are the mechanistic basis for the significant improvements observed in fluorinated quinoline compounds.

Mechanistic Impact of Fluorination on Quinoline Bioactivity

The strategic placement of fluorine on the quinoline scaffold is not a matter of trial and error; it is a deliberate, mechanistically-driven decision to address specific liabilities of a lead compound. The following sections dissect the causal links between fluorination and enhanced bioactivity.

Modulating Physicochemical Properties: pKa and Lipophilicity

A drug's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Fluorine is a master regulator of these characteristics.

  • pKa Attenuation: Many quinoline-based drugs contain basic amine functionalities (e.g., the piperazine ring in fluoroquinolones) that are protonated at physiological pH. While necessary for solubility and target interaction, high basicity can hinder membrane permeability. Fluorine's strong electron-withdrawing effect can lower the pKa of nearby amines by 2-3 units, reducing their basicity.[10][11] This increases the population of the more lipophilic, neutral form of the molecule, enhancing its ability to cross biological membranes and improving oral bioavailability.[11]

  • Lipophilicity Tuning: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine substitution often slightly increases logP.[6] This enhanced lipophilicity can improve membrane penetration and binding to hydrophobic pockets within a target protein.[12] For instance, the fluorine at the C-6 position of many fluoroquinolones contributes to their ability to easily enter bacterial cells via porins.[13]

The interplay between these two effects is critical. By lowering basicity while increasing lipophilicity, fluorine provides a powerful tool for optimizing a compound's journey from administration to its site of action.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[14] Lipophilic compounds are prone to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and a short in vivo half-life.[11]

By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively "shield" the molecule from enzymatic attack.[6][15] This strategy, known as metabolic blocking, directly increases the compound's half-life and systemic exposure.[15][16] The development of the cholesterol absorption inhibitor Ezetimibe provides a classic example where fluorine was rationally incorporated to block sites of metabolic attack identified in a precursor molecule.[11] In fluorinated quinolines, this approach not only prolongs the drug's action but also reduces the potential for the formation of reactive or toxic metabolites.[15]

Conformation Control and Target Binding Affinity

Beyond electronics and metabolism, fluorine influences molecular shape. Through stereo-electronic interactions like the gauche effect, a C-F bond can stabilize specific molecular conformations that may be more favorable for binding to a biological target.[6][10][17] This conformational locking can pre-organize the drug into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[10]

The most profound example of fluorine's impact on target binding is seen in the fluoroquinolone antibiotics . The initial discovery in this class was nalidixic acid, a non-fluorinated quinolone with a limited spectrum of activity.[18] The breakthrough came with the addition of a fluorine atom at the C-6 position.[] This single atomic substitution dramatically enhances the drug's ability to inhibit its target enzymes, DNA gyrase and topoisomerase IV.[11] Studies have shown that the C-6 fluorine atom improves gyrase-complex binding by 2 to 17-fold.[11] This enhanced potency is a direct result of favorable interactions between the fluorinated quinolone and the enzyme-DNA complex, which ultimately blocks DNA replication and leads to bacterial cell death.[18][][20]

Signaling Pathway: Fluoroquinolone Mechanism of Action

The following diagram illustrates the dual-target mechanism of fluoroquinolone antibiotics, which is significantly enhanced by the C-6 fluorine substitution.

Fluoroquinolone_Mechanism cluster_drug Fluoroquinolone Drug cluster_cell Bacterial Cell FQ Fluoroquinolone (with C-6 Fluorine) Gyrase DNA Gyrase (Gram-Negative Target) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-Positive Target) FQ->TopoIV Inhibits Replication DNA Replication Fork Gyrase->Replication Blocks TopoIV->Replication Blocks DNA_Break Double-Strand DNA Breaks Replication->DNA_Break Leads to Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Induces

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to cell death.

Data Presentation: The Quantifiable Impact of Fluorination

The theoretical benefits of fluorination are borne out by empirical data. The following tables summarize the quantitative improvements observed in fluorinated quinolines and other relevant drug classes.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

Compound ClassNon-Fluorinated AnalogFluorinated AnalogMetabolic Half-life (t½, min)Fold IncreaseReference
Indazole UT-1554-Fluoro-indazole analog12.351.08x[16]
Indazole UT-155CF₃-substituted indazole analog53.714.35x[16]
Pyrroloquinolinone 3N-benzoyl-7-PPyQ2-fluorobenzoyl-7-PPyQNo significant improvement~1x[21]

Note: Data demonstrates that while often effective, the impact of fluorination is context-specific and requires empirical validation.[21]

Table 2: Pharmacokinetic Parameters of Clinically Used Fluoroquinolones

FluoroquinoloneExtent of MetabolismIn Vivo Half-life (t½, hours)Reference
Ofloxacin ~6%~7.0[15][16]
Norfloxacin Variable~3.7[16]
Ciprofloxacin Variable~3.9 - 4.0[16]
Pefloxacin ~50%Not Specified[15]

Note: The extent of metabolism for fluoroquinolones primarily occurs on substituents like the piperazinyl moiety, highlighting the stability of the fluorinated quinoline core.[15]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols provide detailed, step-by-step methodologies for the synthesis, characterization, and evaluation of fluorinated quinoline compounds.

Synthesis of a Fluorinated Quinoline Analog

This protocol is a generalized procedure based on established methods for synthesizing fluorinated quinoline derivatives via condensation and esterification.[22][23]

Objective: To synthesize 8-fluoro-2,3-dimethylquinolin-4-yl benzoate.

Step 1: Synthesis of Intermediate 1 (8-Fluoro-2,3-dimethylquinolin-4-ol)

  • To a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[23]

  • Heat the mixture to 150 °C with stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate product.

Step 2: Synthesis of Target Compound 2 (Esterification)

  • In a 50 mL round-bottomed flask, dissolve Intermediate 1 (1.05 mmol), benzoic acid (1.16 mmol), and 4-dimethylaminopyridine (DMAP) (1.05 mmol) in 10 mL of N,N-Dimethylformamide (DMF).[22]

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) (1.26 mmol) to the solution and stir at room temperature.[22]

  • Monitor the reaction by TLC. Upon completion, add 30 mL of water to the flask.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, wash with saturated brine (3 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final target compound.

Workflow: Synthesis of Fluorinated Quinoline

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Products R1 2-Fluoroaniline C1 Condensation (PPA, 150°C) R1->C1 R2 Ethyl 2-methylacetoacetate R2->C1 I1 Intermediate 1 (8-Fluoro-quinolin-4-ol) C2 Esterification (DMF, RT) I1->C2 P1 Final Product (Quinoline Ester) C1->I1 C2->P1 BA Benzoic Acid EDC, DMAP BA->C2

Caption: A two-step synthesis workflow for a fluorinated quinoline analog.

Analytical Characterization

Objective: To confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire standard ¹H and ¹³C spectra to confirm the proton and carbon framework. The presence of fluorine will introduce characteristic splitting patterns (H-F and C-F coupling).[22][24]

    • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.[24]

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of the synthesized compound.[22]

    • Perform tandem MS (MS/MS) to analyze fragmentation patterns, which further corroborates the proposed structure.[24]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., using a C18 column) to determine the purity of the final compound.[25]

    • Dissolve the sample in the mobile phase and inject it into the system. Purity is assessed by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).[24]

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes. This protocol is based on standard industry practices.[15][16]

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the liver microsome suspension (e.g., human liver microsomes) in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL. Prepare an NADPH regenerating system.

  • Incubation: Add the test compound (final concentration e.g., 1 µM) to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Run a parallel incubation without NADPH as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.[16]

Workflow: In Vitro Microsomal Stability Assay

Stability_Assay A Prepare Microsome Suspension & Test Compound B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Cold Acetonitrile + IS) D->E F Analyze by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an indispensable tool for optimizing the bioactivity of quinoline compounds. By leveraging its unique electronic and steric properties, medicinal chemists can rationally address common drug development challenges, including poor membrane permeability, rapid metabolic clearance, and suboptimal target affinity.[11][26] The dramatic success of the fluoroquinolone antibiotics serves as a powerful case study, demonstrating how a single fluorine atom can transform a lead compound into a potent therapeutic agent.[]

Future advancements will likely focus on developing novel and more selective fluorination methods to access previously unattainable chemical space.[27] The continued exploration of polyfluorinated motifs and the use of ¹⁸F-labeled quinolines for PET imaging will further expand the utility of fluorine in both therapeutic and diagnostic applications.[26][28] A deep, mechanistic understanding of fluorine's influence remains paramount for the continued design of safer and more effective quinoline-based medicines.

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. Retrieved from [Link]

  • Various Authors. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ScienceDirect. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. Retrieved from [Link]

  • ACS Publications. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(21), 4931-4940. Retrieved from [Link]

  • Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry: Review Article. Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21, 1984-1988. Retrieved from [Link]

  • RSC Publishing. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 329-342. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved from [Link]

  • ResearchGate. (2012). Fluorinated Quinolines: Synthesis, Properties and Applications. Retrieved from [Link]

  • ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Retrieved from [Link]

  • RSC Publishing. (2018). A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry, 42, 12975-12981. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 58. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. Retrieved from [Link]

  • ResearchGate. (2021). Applications of Bioisosteres in Drug Design. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 55(1), 2–50. Retrieved from [Link]

  • University of Washington. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • ResearchGate. (2015). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 182, 111627. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9, 28. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Retrieved from [Link]

  • The Curious Wavefunction. (2007). Fluorine in pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. Retrieved from [Link]

  • OUCI. (2013). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Journal of the Iranian Chemical Society, 10, 1159–1193. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2017). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 10(2), 56. Retrieved from [Link]

  • MDPI. (2017). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 10(2), 56. Retrieved from [Link]

  • ResearchGate. (2016). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2002). Fluorine substituent effects (on bioactivity). Retrieved from [Link]

Sources

5-Fluoroquinolin-3-amine: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Senior Application Scientist Insight: The quest for novel therapeutic agents is often a search for molecular frameworks that are not only synthetically accessible but also possess the inherent ability to interact with multiple biological targets in a specific and potent manner. The quinoline core is a quintessential example of such a "privileged scaffold," a term used to describe molecular structures that appear repeatedly in successful drugs across different therapeutic areas.[1] This guide focuses on a particularly promising, functionalized variant: 5-fluoroquinolin-3-amine. By strategically placing a fluorine atom and an amino group on the quinoline nucleus, we create a scaffold primed for diversification, offering unique physicochemical properties that can be exploited for the development of next-generation therapeutics, particularly in oncology.

The Strategic Importance of Fluorine and Amine Moieties

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design choice rooted in fundamental medicinal chemistry principles.

  • The C-5 Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy to modulate its properties.[2] As the most electronegative element, a fluorine atom at the C-5 position can significantly alter the electron distribution of the quinoline ring system. This can lead to:

    • Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the molecule's half-life.[2]

    • Increased Binding Affinity: The fluorine atom can form favorable orthogonal multipolar interactions with protein backbones in the target's active site, enhancing binding affinity.

    • Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and thereby influencing cell permeability and target engagement.

  • The C-3 Amino Group: The primary amine at the C-3 position is the cornerstone of this scaffold's versatility. It serves as a critical synthetic handle, allowing for the straightforward introduction of a vast array of functional groups. This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) by building out different side chains to optimize potency, selectivity, and pharmacokinetic profiles. Derivatization via amide bond formation is the most common and powerful strategy, creating stable and diverse libraries of compounds for screening.[3]

Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved through multi-step sequences common in heterocyclic chemistry. A representative approach is the Friedländer annulation, which involves the condensation of an appropriately substituted 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group.

Representative Synthetic Protocol:
  • Starting Material: The synthesis begins with a commercially available or readily prepared fluorinated aniline, such as 4-fluoro-2-nitroaniline.

  • Diazotization and Sandmeyer Reaction: The aniline is diazotized and subsequently converted to 2-amino-4-fluorobenzonitrile.

  • Reduction to Aldehyde: The nitrile is then reduced to the corresponding aldehyde, yielding 2-amino-4-fluorobenzaldehyde.

  • Friedländer Annulation: The 2-amino-4-fluorobenzaldehyde is condensed with a protected aminoacetaldehyde derivative (e.g., N-(2,2-dimethoxyethyl)acetamide) under acid or base catalysis.

  • Cyclization and Aromatization: The intermediate undergoes intramolecular cyclization and subsequent dehydration/aromatization to form the quinoline ring system.

  • Deprotection: The final step involves the removal of the protecting group on the C-3 amine to yield the target scaffold, this compound.

This pathway provides a reliable method for accessing the core structure, which can then be used as the primary building block for creating extensive compound libraries.

Derivatization Strategies: Leveraging the C-3 Amine

The true power of the this compound scaffold lies in its capacity for diversification. The C-3 amine is a nucleophilic center that can be readily functionalized.

Amide Coupling: The Workhorse Reaction

The most prevalent derivatization strategy is the formation of an amide bond. This is typically achieved by reacting the C-3 amine with a carboxylic acid, acid chloride, or anhydride. This reaction is highly robust and allows for the incorporation of nearly limitless R-groups, enabling fine-tuning of the molecule's properties.

G Scaffold This compound (Core Scaffold) Coupling Amide Coupling (e.g., HATU, EDC, or Acyl Chloride) Scaffold->Coupling   Library Diverse Amide Library (Target Compounds) Coupling->Library RCOOH Carboxylic Acids (R-COOH) RCOOH->Coupling   Screening Biological Screening (e.g., Kinase Assays, MIC Testing) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->RCOOH Refine 'R' Group

Caption: General workflow for derivatization and optimization.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, most notably as kinase inhibitors for cancer therapy and as traditional antimicrobial agents.

Kinase Inhibitors for Cancer Therapy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The quinoline scaffold has proven to be a privileged structure for designing potent and selective kinase inhibitors.[1][5] Derivatives based on this framework have shown potent activity against several key cancer-related kinases, including those in the PI3K/mTOR pathway.[4][6]

The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is common in many human cancers, making it a high-value target for drug development.

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights:

  • Amide Moiety: The nature of the substituent attached to the C-3 amide is critical. Bulky, aromatic, or heterocyclic groups often enhance binding in the ATP-binding pocket of kinases.

  • Hydrophobicity and Polarity: A balance is required. The overall lipophilicity, governed by the amide side chain, influences cell permeability and off-target effects.

  • Positional Isomers: The location of the amino group is a key determinant of biological function. Studies comparing 2-aminoquinolines and 4-aminoquinolines show they target different classes of proteins (e.g., antiprotozoal vs. anticancer).[7] This highlights the specific utility of the C-3 amino isomer.

Compound ClassTarget KinaseRepresentative IC₅₀ (µM)Reference
Pyrrolo-quinoline DerivativeATM0.6[6]
Pyrrolo-quinoline DerivativemTOR0.5[6]
3H-Pyrazolo[4,3-f]quinolineFLT3< 0.1 (nanomolar)[5]
3H-Pyrazolo[4,3-f]quinolineROCK1/2< 0.01 (nanomolar)[5]
4-Aminoquinoline Derivative(Antiproliferative)< 1.0[8]

Note: Data represents related quinoline scaffolds to illustrate the potential of the core structure. IC₅₀ values are indicative and vary based on the specific assay conditions.

Antimicrobial Agents

Historically, the fluoroquinolone scaffold is famous for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] While many newer applications focus on cancer, the potential for developing novel antimicrobial agents from the this compound core remains. By modifying the C-3 position, it is possible to create derivatives that overcome existing resistance mechanisms or exhibit a different spectrum of activity. SAR studies in this area have shown that substitutions at various positions on the quinoline ring are crucial for potency and spectrum.[10]

Experimental Protocols

Protocol: Synthesis of a Representative Derivative (N-(5-fluoroquinolin-3-yl)benzamide)

This protocol describes a standard amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound in pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

  • Addition of Reagent: Add benzoyl chloride dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-fluoroquinolin-3-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol is a generalized method for determining the IC₅₀ of a compound against a target kinase (e.g., PI3K).[11]

Materials:

  • Recombinant human kinase enzyme (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or PIP2)

  • ATP

  • Test compound (serially diluted in DMSO)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the kinase enzyme, and the specific substrate.

  • Initiation of Inhibition: Add a small volume of the diluted test compound (or DMSO for control wells) to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Kinase Reaction: Initiate the kinase reaction by adding a defined concentration of ATP to each well. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Future Perspectives

The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic tractability, combined with the favorable physicochemical properties imparted by the fluorine and amine substituents, makes it an ideal starting point for generating diverse compound libraries. While its potential in oncology as a source of novel kinase inhibitors is particularly compelling, future research should also explore its utility in developing agents for other therapeutic areas, including neurodegenerative diseases and novel anti-infectives. The continued exploration of SAR by functionalizing the C-3 amine will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and clinical outcomes.

References

Click to expand
  • ResearchGate. (n.d.). Chemical structures of 5-aminoquinoline derivatives 3a-f. Retrieved from [Link]

  • Yuan, Z., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 439-451. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Retrieved from [Link]

  • Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals, 15(6), 734. Retrieved from [Link]

  • Höglund, I. P. J., et al. (2011). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 54(15), 5486-5501. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activities of Fluoroquinolone derivatives and complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • Ghaffari, S., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Rasool, N., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Pharmaceuticals, 16(7), 1929. Retrieved from [Link]

  • He, L., et al. (2004). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 14(7), 1783-1787. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Popp, C., et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(4), 1014-1026. Retrieved from [Link]

  • Rajput, P., & Sharma, A. (n.d.). Synthesis and biological importance of amide analogues. Pulsus Group. Retrieved from [Link]

  • Google Patents. (2022). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Tan, J. S. L., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. Retrieved from [Link]

  • Khan, M., et al. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Molecules, 27(10), 3097. Retrieved from [Link]

  • Zhang, X., et al. (2016). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(13), 3089-3092. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 37. Retrieved from [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of the most significant structural motifs in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of substituted quinolines. We will traverse the timeline from its initial isolation from coal tar to the elucidation of its structure and the subsequent explosion of synthetic methodologies that enabled its widespread application. This guide will offer a detailed examination of the seminal named reactions that form the bedrock of quinoline synthesis, including the Skraup, Friedländer, Combes, and Doebner-von Miller reactions. For each, we will dissect the underlying mechanisms, discuss their synthetic utility, and provide field-proven experimental protocols. Furthermore, we will delve into the pivotal role of substituted quinolines in the annals of drug discovery, from the first antimalarial agents to the development of modern fluoroquinolone antibiotics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the enduring legacy and ongoing innovation surrounding this remarkable heterocyclic system.

From Coal Tar Condensate to a Privileged Structure: The Genesis of Quinoline

The journey of quinoline begins not in a pristine laboratory, but in the complex, viscous milieu of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a basic, yellow-colored oil from this industrial byproduct, which he named "leukol".[1][2] Independently, in 1842, Charles Gerhardt obtained a similar substance through the harsh distillation of the antimalarial alkaloid quinine with a strong base, terming it "Chinolein".[2] It was August Wilhelm von Hofmann who later demonstrated that these two substances were, in fact, identical, and the name "quinoline" was adopted.

The true synthetic era, however, could only commence after the elucidation of its chemical structure. The pioneering work of August Kekulé on the aromatic nature of benzene provided the conceptual framework, and by the late 19th century, the structure of quinoline as a fusion of a benzene and a pyridine ring was established.[1] This structural revelation unlocked the door for chemists to move beyond mere isolation and embark on the rational design and synthesis of this versatile scaffold.

Pillars of Synthesis: Classical Routes to the Quinoline Core

The late 19th century witnessed a flurry of activity in the development of synthetic methods to construct the quinoline ring system. These foundational reactions, many of which are still in use today, provided access to a vast array of substituted quinolines and laid the groundwork for modern medicinal chemistry.

The Skraup Synthesis: A Forceful Cyclization

In 1880, the Czech chemist Zdenko Hans Skraup developed a powerful, albeit often vigorous, method for quinoline synthesis.[3] The archetypal Skraup reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene corresponding to the aniline used.[3][4]

The causality behind this experimental design lies in the in situ generation of an α,β-unsaturated aldehyde, acrolein, from the dehydration of glycerol by sulfuric acid.[5] The aniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. The presence of an oxidizing agent is crucial for the final aromatization step.[4]

Experimental Protocol: Classical Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a large flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • To this mixture, add aniline and nitrobenzene.

  • Heat the mixture gently at first, then more strongly to maintain a vigorous, but controlled, reflux. The reaction is highly exothermic and requires careful monitoring.

  • After the initial vigorous reaction subsides, continue heating for several hours to ensure completion.

  • Allow the mixture to cool, then dilute with water and neutralize with a concentrated sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude quinoline from the reaction mixture.

  • Purify the collected quinoline by fractional distillation.

Skraup_Synthesis

The Friedländer Synthesis: A Versatile Condensation

Introduced by Paul Friedländer in 1882, this method offers a more convergent and often milder approach to quinoline synthesis.[6][7] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a carbonyl compound containing an α-methylene group.[8] This reaction can be catalyzed by either acids or bases.[7]

The mechanistic rationale involves an initial aldol-type condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration to furnish the quinoline product.[6] The choice of catalyst can influence the reaction rate and yield, with various Lewis and Brønsted acids being employed.[6][8]

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

Materials:

  • 2-Aminobenzaldehyde

  • Acetone (or other enolizable ketone/aldehyde)

  • Ethanol (as solvent)

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of acetone to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the substituted quinoline.

Friedlander_Synthesis

The Combes and Doebner-von Miller Reactions: Important Variations

The Combes quinoline synthesis , reported in 1888, involves the acid-catalyzed reaction of an aniline with a β-diketone.[9][10] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration.[11] This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.[4]

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines.[12] It utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[13] A proposed mechanism involves a fragmentation-recombination pathway, which accounts for the observed product distributions in some cases.[14]

Synthetic Method Key Reactants Typical Conditions Primary Substitution Pattern
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentStrong Acid (H₂SO₄), High Temp.Unsubstituted or Benzo-ring substituted
Friedländer Synthesis 2-Aminobenzaldehyde/Ketone, Enolizable CarbonylAcid or Base Catalyst, RefluxPyridine-ring substituted
Combes Synthesis Aniline, β-DiketoneAcid Catalyst, Reflux2,4-Disubstituted
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid Catalyst (Lewis or Brønsted)Pyridine-ring substituted

The Quinoline Scaffold in a Leading Role: A Pharmaceutical Saga

The true impact of substituted quinolines lies in their profound and diverse biological activities. This scaffold is a cornerstone of medicinal chemistry, with quinoline-based drugs being instrumental in the fight against infectious diseases and cancer.[15][16]

The Antimalarial Revolution

The history of antimalarial drugs is inextricably linked to the quinoline core.[17]

  • Quinine: Isolated from the bark of the Cinchona tree, this natural product was the first effective treatment for malaria.[18] Its quinoline core structure inspired generations of synthetic chemists.

  • Chloroquine: Synthesized in 1934, this 4-aminoquinoline derivative became a frontline antimalarial drug after World War II due to its high efficacy and low cost.[17][18] The emergence of chloroquine-resistant strains of Plasmodium falciparum has since limited its use but spurred the development of new quinoline-based antimalarials.[19]

  • Mefloquine and Primaquine: These are other important synthetic quinoline derivatives developed to combat malaria, each with distinct mechanisms of action and stages of the parasite lifecycle they target.[16]

The development of these drugs showcases the power of structure-activity relationship (SAR) studies, where systematic modifications to the quinoline scaffold led to optimized potency and pharmacokinetic profiles.[20]

The Dawn of the Fluoroquinolones

A pivotal moment in the history of antibacterial agents was the discovery of the fluoroquinolones. The journey began with nalidixic acid , a naphthyridine derivative discovered in the 1960s as a byproduct of chloroquine synthesis.[21] While its clinical use was limited to urinary tract infections, it was the crucial progenitor of a vast class of antibiotics.

The key breakthrough was the introduction of a fluorine atom at the C-6 position of the quinolone ring, which dramatically increased the antibacterial potency and broadened the spectrum of activity.[22] This led to the development of second-generation fluoroquinolones like ciprofloxacin , which exhibited potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[23] Subsequent generations have further refined the scaffold to enhance Gram-positive and anaerobic coverage.[24]

Drug_Development_Timeline

The Future of Quinoline Synthesis and Application

While the classical synthetic routes remain valuable, contemporary research focuses on developing more efficient, sustainable, and versatile methods for quinoline synthesis. This includes the use of novel catalysts, microwave-assisted reactions, and one-pot multicomponent reactions to improve yields, reduce reaction times, and minimize waste.[25][26] The application of "green chemistry" principles is paramount in modern synthetic efforts.[27]

The quinoline scaffold continues to be a fertile ground for drug discovery, with ongoing research into its potential as an anticancer, anti-inflammatory, antiviral, and anticonvulsant agent.[15][28] The ability to readily functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, ensuring its continued relevance in the development of novel therapeutics.

Conclusion

From its humble origins in the residue of coal distillation, the quinoline ring system has risen to become a true "privileged scaffold" in the chemical sciences. Its rich history is a testament to the interplay of isolation, structural elucidation, and synthetic innovation. The classical named reactions developed over a century ago still form the foundation of our ability to construct this vital motif, while the remarkable therapeutic success of quinoline-based drugs has saved countless lives. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the story of the substituted quinoline is far from over. It remains an enduring and adaptable framework upon which the next generation of medicines and functional materials will undoubtedly be built.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.).
  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Friedlander quinoline synthesis - Química Organica.org. (n.d.). Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications. (2021, April 20). Slideshare. Retrieved from [Link]

  • Recent Progress in the Synthesis of Quinolines. (2019). Mini reviews in medicinal chemistry, 19(18), 1488–1509. Retrieved from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of quinolines: a review. (2015). RSC Advances, 5(112), 92147-92166. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2015). Journal of Medicinal Chemistry, 58(18), 7434–7448. Retrieved from [Link]

  • The history of fluoroquinolones. (2001). ResearchGate. Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 38. Retrieved from [Link]

  • The fluoroquinolone antibacterials: past, present and future perspectives. (2000). The Journal of antimicrobial chemotherapy, 46 Suppl T1, 3–11. Retrieved from [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6). LinkedIn. Retrieved from [Link]

  • Friedländer Synthesis - J&K Scientific LLC. (2025, June 3). Retrieved from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(5). Retrieved from [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). Antibiotics (Basel, Switzerland), 12(10), 1539. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1081-1100. Retrieved from [Link]

  • Friedlander synthesis of quinoline derivatives. (2020). ResearchGate. Retrieved from [Link]

  • History of antimalarial drugs. (n.d.). Medicines for Malaria Venture. Retrieved from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 183-191. Retrieved from [Link]

  • What is the history of the discovery of quinoline? (2025, October 17). BIOSYNCE. Retrieved from [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (2012). Medicinal chemistry research, 21(9), 2021–2044. Retrieved from [Link]

  • Recent contributions of quinolines to antimalarial and anticancer drug discovery research. (2021). Future medicinal chemistry, 13(24), 2209–2230. Retrieved from [Link]

  • Doebner-Miller reaction and applications. (2023, November 29). Slideshare. Retrieved from [Link]

  • Review on Quinoline: Recent Advances in Synthesis and Applications. (n.d.). IJARESM. Retrieved from [Link]

  • Quinolone antibiotic - Wikipedia. (n.d.). Retrieved from [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. (2023, November 16). ResearchGate. Retrieved from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1996). The Journal of organic chemistry, 61(12), 3963–3966. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2010). Bioorganic & medicinal chemistry letters, 20(12), 3624–3627. Retrieved from [Link]

Sources

Theoretical Studies on the Electronic Properties of 5-Fluoroquinolin-3-amine: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

5-Fluoroquinolin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, merging the biologically active quinoline scaffold with the modulating effects of a fluorine substituent. Understanding its electronic properties is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's electronic structure using quantum chemical calculations. We delve into the rationale behind selecting Density Functional Theory (DFT) for this analysis, detail a step-by-step computational protocol, and interpret the significance of key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP). This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights to guide rational drug design and synthesis.

Introduction

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting functional groups in three-dimensional space to interact with biological targets. Quinoline derivatives are best known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities.[1][2]

The Role of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into bioactive molecules is a widely used and powerful strategy in medicinal chemistry.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including its metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability. This "fluorine effect" often leads to enhanced pharmacokinetic and pharmacodynamic profiles.[4]

This compound: A Molecule of Interest

The title compound, this compound (CAS No: 1028302-82-0), combines the quinoline scaffold with both a fluorine atom and an amine group.[5] The amine group can act as a hydrogen bond donor and a site for further chemical modification, making it a versatile building block for creating libraries of potential drug candidates.[6] The fluorine atom at the 5-position is expected to modulate the electronic landscape of the entire ring system, influencing its reactivity and potential biological interactions.

The Power of Theoretical and Computational Chemistry

Before committing to resource-intensive synthesis and biological testing, computational chemistry offers a powerful, cost-effective lens to predict and rationalize molecular properties.[7] Methods like Density Functional Theory (DFT) allow us to model the electronic structure of molecules with a high degree of accuracy, providing invaluable insights into their intrinsic stability, reactivity, and intermolecular interaction potential.[8][9]

Theoretical Framework and Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] DFT is chosen for its excellent balance of computational cost and accuracy, making it the workhorse for studies on medium-sized organic molecules like this compound.[10]

The B3LYP/6-311++G(d,p) Protocol: A Justification

For this guide, we propose the use of the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely validated and frequently used for calculations on similar heterocyclic systems.[8][11][12]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It provides a robust description of molecular geometries and electronic properties for a wide range of organic molecules.

  • 6-311++G(d,p) Basis Set: This is a Pople-style basis set that offers a high degree of flexibility for describing the electron distribution.

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing more flexibility than smaller basis sets.

    • ++: These diffuse functions are added to both heavy atoms and hydrogen atoms. They are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, as they allow electrons to occupy space further from the nucleus.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds and intermolecular interactions.

Key Electronic Properties and Their Significance
  • Frontier Molecular Orbitals (HOMO & LUMO): According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13]

    • E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy values suggest a greater tendency to donate electrons to an electrophile.[13]

    • E(LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). Lower LUMO energy values indicate a greater propensity to accept electrons from a nucleophile.

    • HOMO-LUMO Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO) is a critical indicator of chemical reactivity and kinetic stability.[14][15] A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[14][15]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential plotted on the electron density surface of a molecule.[16] It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.[17][18]

    • Negative Regions (Red/Yellow): These regions correspond to an excess of electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms like nitrogen or oxygen.[16]

    • Positive Regions (Blue): These regions indicate an electron-deficient area and are susceptible to nucleophilic attack. They are often found around hydrogen atoms bonded to electronegative atoms.

    • Zero Potential Regions (Green): These represent areas of relative neutrality.

Step-by-Step Computational Protocol

This protocol outlines the workflow for calculating the electronic properties of this compound using a standard quantum chemistry software package like Gaussian.

Experimental Protocol: DFT Calculation Workflow
  • Step 1: Input Structure Generation

    • Draw the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond lengths/angles.

  • Step 2: Geometry Optimization

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a realistic structure.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keyword: Opt

  • Step 3: Vibrational Frequency Analysis

    • Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[7]

      • It provides theoretical vibrational spectra (IR, Raman).

    • Keyword: Freq

  • Step 4: Single-Point Energy and Property Calculation

    • Using the optimized geometry, perform a single-point calculation to generate the final wavefunction and derive the electronic properties.

    • Keywords: Pop=NBO (for Natural Bond Orbital analysis), IOp(6/33=2) (to generate cube files for visualization).

  • Step 5: Data Extraction and Visualization

    • Extract E(HOMO), E(LUMO), and dipole moment values from the output file.

    • Use the generated cube files to visualize the HOMO, LUMO, and MEP surfaces using software like GaussView or VMD.

G cluster_workflow Computational Workflow cluster_analysis 5. Analysis & Visualization Input 1. Input Structure (this compound) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Find lowest energy conformation Freq 3. Frequency Analysis (Confirm Minimum Energy) Opt->Freq Verify true minimum SP 4. Property Calculation (NBO, Orbitals, Potential) Freq->SP Use optimized geometry HOMO_LUMO HOMO/LUMO Energies & Surfaces SP->HOMO_LUMO MEP Molecular Electrostatic Potential Map SP->MEP NBO NBO Charges & Interactions SP->NBO

Caption: A flowchart of the DFT computational protocol.

Analysis and Interpretation of Results (Illustrative)

The following data are illustrative, based on expected outcomes for a molecule with this structure, to demonstrate the interpretation process.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the frontier molecular orbitals provide a quantitative measure of the molecule's electronic reactivity.

Table 1: Calculated FMO Properties of this compound

ParameterValue (Hartree)Value (eV)Implication
E(HOMO) -0.215-5.85Electron-donating capability
E(LUMO) -0.045-1.22Electron-accepting capability
Energy Gap (ΔE) 0.1704.63High kinetic stability, moderate reactivity

A HOMO-LUMO gap of 4.63 eV suggests that this compound is a kinetically stable molecule, but reactive enough to participate in chemical reactions.[14] The HOMO is likely to be distributed across the quinoline ring and the lone pair of the amine group, indicating these are the primary sites for electron donation (nucleophilic character). The LUMO is expected to be delocalized over the aromatic system, particularly the electron-deficient regions influenced by the nitrogen and fluorine atoms, marking the sites for electron acceptance (electrophilic character).

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual guide to the charge distribution and reactive sites.

  • Most Negative Potential: The most negative region (red) is anticipated to be located around the nitrogen atom of the quinoline ring, due to its high electronegativity and lone pair of electrons. This site is the most probable target for electrophilic attack or protonation.

  • Moderately Negative Potential: A secondary negative region is expected near the fluorine atom.

  • Most Positive Potential: The most positive regions (blue) are expected on the hydrogen atoms of the amine (-NH2) group. These sites are the primary locations for nucleophilic attack and hydrogen bond donation.

G cluster_props Calculated Electronic Properties cluster_interp Chemical & Biological Implications HOMO High HOMO Energy Nucleophilic Nucleophilic Reactivity (Electron Donation) HOMO->Nucleophilic LUMO Low LUMO Energy Electrophilic Electrophilic Reactivity (Electron Acceptance) LUMO->Electrophilic MEP_Neg Negative MEP Region (e.g., Ring Nitrogen) MEP_Neg->Nucleophilic H_Bond_Acceptor Hydrogen Bond Acceptance Site MEP_Neg->H_Bond_Acceptor MEP_Pos Positive MEP Region (e.g., Amine H's) MEP_Pos->Electrophilic H_Bond_Donor Hydrogen Bond Donation Site MEP_Pos->H_Bond_Donor EnergyGap HOMO-LUMO Gap Stability Kinetic Stability EnergyGap->Stability

Caption: The relationship between calculated properties and their implications.

Implications for Drug Development

The theoretical analysis of this compound's electronic properties provides actionable insights for drug discovery professionals.

  • Predicting Reactivity and Metabolic Fate: The MEP map highlights the electron-rich nitrogen atom of the quinoline ring as a potential site for metabolism (e.g., N-oxidation). The electron-donating character of the amine group suggests it is a key handle for chemical reactions.

  • Guiding Synthesis of Analogs: Understanding the electronic landscape allows for rational design of derivatives. For instance, adding an electron-withdrawing group to the molecule could lower the LUMO energy, potentially increasing its reactivity towards specific nucleophilic biological targets.

  • Informing Structure-Activity Relationship (SAR) Studies: The calculated properties (e.g., dipole moment, charge distribution from NBO analysis) can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. This helps correlate the electronic structure with biological activity, accelerating the optimization of lead compounds.[2] For example, the hydrogen bond donating potential of the amine group, identified via the positive MEP, is likely critical for binding to target proteins.

Conclusion

Theoretical studies, anchored by robust computational methods like DFT, are an indispensable component of modern chemical and pharmaceutical research. The framework presented in this guide provides a self-validating system for investigating the electronic properties of this compound. By systematically calculating and interpreting properties such as the HOMO-LUMO gap and the Molecular Electrostatic Potential, researchers can gain profound insights into the molecule's stability, reactivity, and potential for intermolecular interactions. These insights are crucial for guiding the efficient design and synthesis of novel quinoline-based therapeutic agents, ultimately accelerating the drug discovery pipeline.

References

  • Šafarič, T., et al. (2014). Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs | Request PDF. Available at: [Link]

  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Available at: [Link]

  • Jubie, S., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Available at: [Link]

  • Umar, Y., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Quantum Chemistry and Quinolines. Available at: [Link]

  • Nayak, S., et al. (2017). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Enhanced Adsorption of Fluoroquinolone Antibiotic on the Surface of the Mg-, Ca-, Fe- and Zn-doped C60 Fullerenes: DFT and TD-DFT Approach | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2.... Available at: [Link]

  • Springer. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The HOMO-LUMO orbitals for compounds: (a) 1; (b) 7; (c) 13; (d) 19. Available at: [Link]

  • SSRN. (2022). Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori. Available at: [Link]

  • ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of.... Available at: [Link]

  • Bentham Science. (n.d.). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Available at: [Link]

  • ResearchGate. (n.d.). (a) Molecular electrostatic potential, (b) Electrostatic potential and (c)Total electron density of 5B3N2C molecule in gas phase. Available at: [Link]

  • NIH Public Access. (n.d.). NIH Public Access. Available at: [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential maps showing electron density.... Available at: [Link]

  • Suresh, C. H., & Venuvanalingam, P. (2018). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC - PubMed Central. Available at: [Link]

  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Geng, T., et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2016). (PDF) Experimental and Quantum Chemical Studies of 5-Fluoroisatin-3-(N-Cyclohexylthiosemicarbazone) and Its Metal Complexes. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). First principles investigations of geometric, electronic and optical properties of 5-aminotetrazole derivatives | Request PDF. Available at: [Link]

  • Al-Igdour, R. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Electronic Structure, NLO Analysis and Antitumor Activity of Some Novel Quinolinones Derivatives: DFT Approach | Request PDF. Available at: [Link]

  • Boronpharm. (n.d.). The Crucial Role of 5-Fluoro-2-Hydroxy-3-Nitropyridine in Drug Synthesis. Available at: [Link]

  • Jayabharathi, J., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2021). (PDF) Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. Available at: [Link]

  • Prabhaharan, M., et al. (2015). Density functional theory studies on molecular structure, vibrational spectra and electronic properties of cyanuric acid. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4- b ]hydroquinoline-5-ones: photochemical and DFT computational studies | Request PDF. Available at: [Link]

Sources

The Alchemist's Guide to the Quinoline Core: A Technical Guide to Foundational Name Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Modern Drug Discovery

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry. Its rigid architecture and versatile electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents. From the historic antimalarial quinine to contemporary anticancer and antiretroviral drugs, the quinoline core is a testament to the enduring power of heterocyclic chemistry in addressing human health challenges.[1][2][3] The development of efficient synthetic routes to functionalized quinolines is, therefore, a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the five seminal name reactions that form the foundation of quinoline synthesis: the Skraup, Combes, Doebner-von Miller, Friedländer, and Conrad-Limpach-Knorr syntheses. We will delve into the mechanistic intricacies, provide field-proven experimental insights, and offer a comparative analysis to empower the modern synthetic chemist in the strategic construction of this vital heterocyclic motif.[4][5]

The Skraup Synthesis: A Classic Route Forged in Fire

First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis is a robust, albeit often vigorous, method for producing quinolines.[6] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7]

Mechanistic Deep Dive

The expertise in running a Skraup reaction lies in understanding and controlling its highly exothermic nature. The reaction proceeds through a series of steps, each with a critical choice of reagents.[8][9]

  • Dehydration of Glycerol: Concentrated sulfuric acid serves a dual purpose: it acts as a catalyst and a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ. This obviates the need to handle the volatile and lachrymatory acrolein directly.

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein. The acidic medium protonates the acrolein, activating it for nucleophilic attack by the aniline.

  • Cyclization and Dehydration: The resulting β-aminocarbonyl compound undergoes an acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. Nitrobenzene is a traditional oxidizing agent that also serves as a solvent; however, milder and safer alternatives like arsenic pentoxide or even air are sometimes employed.[6] The choice of oxidizing agent is critical to the reaction's safety and efficiency. Ferrous sulfate is often added to moderate the otherwise violent reaction.[6]

Experimental Workflow: Skraup Synthesis

start Start: Prepare Reaction Mixture reactants Aniline + Glycerol + Nitrobenzene start->reactants acid Slowly add conc. H2SO4 with cooling reactants->acid moderator Add FeSO4·7H2O acid->moderator heat Gently heat to initiate reaction moderator->heat exotherm Control exothermic reaction (140-150°C) heat->exotherm reflux Reflux for 3-4 hours exotherm->reflux workup Cool, dilute with H2O, and neutralize with NaOH reflux->workup steam Steam distill to isolate crude quinoline workup->steam purify Separate, dry, and distill product steam->purify end End: Purified Quinoline purify->end

Caption: A generalized workflow for the Skraup quinoline synthesis.

Detailed Experimental Protocol: Synthesis of Quinoline
  • Reactants: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).

    • Slowly and with constant stirring, add concentrated sulfuric acid (100 ml) to the mixture.

    • Add ferrous sulfate heptahydrate (10 g) to the reaction mixture.

    • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform a steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

The Combes Synthesis: A Gateway to 2,4-Disubstituted Quinolines

The Combes synthesis, first reported in 1888, provides a reliable route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[10][11]

Mechanistic Deep Dive

The elegance of the Combes synthesis lies in its straightforward approach to installing substituents at the 2- and 4-positions of the quinoline ring.[1]

  • Enamine Formation: The reaction commences with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the elimination of water.

  • Acid-Catalyzed Cyclization: The enamine, in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA), undergoes protonation of the remaining carbonyl group. This is followed by an intramolecular electrophilic attack of the enamine on the activated carbonyl, leading to cyclization.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to furnish the aromatic 2,4-disubstituted quinoline. The choice of a strong dehydrating acid is crucial for driving the reaction to completion.[10]

Reaction Mechanism: Combes Synthesis

cluster_0 Enamine Formation cluster_1 Cyclization & Dehydration Aniline Aniline Nucleophilic Attack Nucleophilic Attack Aniline->Nucleophilic Attack + β-Diketone Intermediate Intermediate Nucleophilic Attack->Intermediate Enamine Enamine Intermediate->Enamine - H2O Enamine_ext Enamine Protonation Protonation of Carbonyl Enamine_ext->Protonation H+ Cyclization Intramolecular Cyclization Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration - H2O Product 2,4-Disubstituted Quinoline Dehydration->Product

Caption: The two-stage mechanism of the Combes quinoline synthesis.

Detailed Experimental Protocol: Synthesis of a 2,4-Dimethylquinoline
  • Reactants: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, mix aniline (1 equivalent) and acetylacetone (1.1 equivalents).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 100°C for 1-2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until it is basic.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield the 2,4-dimethylquinoline.

The Doebner-von Miller Reaction: A Versatile Modification of the Skraup Synthesis

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for a wider range of substituted quinolines to be synthesized.[8]

Mechanistic Deep Dive

This reaction often proceeds through a complex mechanism that is still a subject of some debate, but a generally accepted pathway involves the following key steps:[8][12]

  • Michael Addition: Aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Formation of a β-Anilino Carbonyl: This addition product can then react with a second molecule of aniline to form an enamine or imine.

  • Cyclization and Oxidation: The intermediate then undergoes an acid-catalyzed cyclization and subsequent oxidation to yield the substituted quinoline. The reaction is often catalyzed by strong acids like hydrochloric acid or Lewis acids.[12]

Conceptual Flow: Doebner-von Miller Reaction

start Reactants reactants Aniline + α,β-Unsaturated Carbonyl start->reactants michael Michael Addition reactants->michael intermediate β-Anilino Carbonyl Intermediate michael->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization oxidation Oxidation cyclization->oxidation end Substituted Quinoline oxidation->end

Caption: A simplified representation of the Doebner-von Miller reaction pathway.

Detailed Experimental Protocol: Synthesis of a 2-Methylquinoline
  • Reactants: Aniline, crotonaldehyde (an α,β-unsaturated aldehyde), hydrochloric acid.

  • Procedure:

    • In a reaction vessel, dissolve aniline (2 equivalents) in a suitable solvent such as ethanol or water.

    • Add concentrated hydrochloric acid to the solution.

    • Slowly add crotonaldehyde (1 equivalent) to the mixture with stirring.

    • Heat the reaction mixture to reflux for several hours.

    • After cooling, make the solution alkaline with a sodium hydroxide solution.

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent.

    • Purify the product by distillation or chromatography.

The Friedländer Synthesis: A Convergent and High-Yielding Approach

The Friedländer synthesis is one of the most versatile and widely used methods for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[13][14]

Mechanistic Deep Dive

The reaction can be catalyzed by either acids or bases and generally proceeds with high yields and excellent regioselectivity.[15] Two primary mechanistic pathways are proposed:[15]

  • Aldol Condensation First: The 2-aminoaryl carbonyl and the active methylene compound undergo an aldol-type condensation, followed by cyclization and dehydration to form the quinoline.

  • Schiff Base Formation First: The amine of the 2-aminoaryl carbonyl compound reacts with the carbonyl of the active methylene compound to form a Schiff base (imine), which then undergoes an intramolecular aldol-type condensation and dehydration.

The choice of catalyst (acidic or basic) can influence which pathway is favored. The versatility of this reaction allows for the synthesis of a wide array of polysubstituted quinolines, making it a powerful tool in drug discovery.[15][16]

Dual Mechanisms of the Friedländer Synthesis

cluster_A Pathway A: Aldol First cluster_B Pathway B: Schiff Base First A1 2-Aminoaryl Carbonyl + Active Methylene Compound A2 Aldol Condensation A1->A2 A3 Cyclization & Dehydration A2->A3 end Substituted Quinoline A3->end B1 2-Aminoaryl Carbonyl + Active Methylene Compound B2 Schiff Base Formation B1->B2 B3 Intramolecular Aldol & Dehydration B2->B3 B3->end

Caption: The two possible mechanistic pathways of the Friedländer synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted Quinoline
  • Reactants: 2-Aminobenzophenone, ethyl acetoacetate, potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2-aminobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol in a round-bottom flask.

    • Add a catalytic amount of potassium hydroxide.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Formation of 2- and 4-Quinolones

The Conrad-Limpach-Knorr synthesis is a versatile method that can yield either 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) by reacting anilines with β-ketoesters, with the product being determined by the reaction temperature.[17][18]

Mechanistic Deep Dive

The dichotomy of this reaction is a classic example of kinetic versus thermodynamic control.[19]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (around 140-160°C), the aniline nitrogen preferentially attacks the more reactive keto group of the β-ketoester to form an enamine. Subsequent thermal cyclization and elimination of ethanol lead to the 4-hydroxyquinoline, the kinetically favored product.[17]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (around 250°C), the reaction is reversible, and the aniline nitrogen attacks the less reactive ester carbonyl to form a more stable anilide intermediate. Cyclization of this anilide then proceeds to give the thermodynamically favored 2-hydroxyquinoline.[19] The use of high-boiling solvents like mineral oil or Dowtherm A is often necessary to achieve the temperatures required for the Knorr pathway.[20]

Temperature Control in Conrad-Limpach-Knorr Synthesis

cluster_kinetic Kinetic Control (Lower Temp.) cluster_thermo Thermodynamic Control (Higher Temp.) start Reactants reactants Aniline + β-Ketoester start->reactants kinetic_path Attack at Keto Carbonyl -> Enamine -> Cyclization reactants->kinetic_path thermo_path Attack at Ester Carbonyl -> Anilide -> Cyclization reactants->thermo_path product_4_OH 4-Hydroxyquinoline kinetic_path->product_4_OH product_2_OH 2-Hydroxyquinoline thermo_path->product_2_OH

Caption: The temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

Detailed Experimental Protocol: Synthesis of a 4-Hydroxyquinoline (Conrad-Limpach)
  • Reactants: Aniline, ethyl acetoacetate.

  • Procedure:

    • Mix aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) and heat the mixture at 140-160°C for 1 hour.

    • The intermediate enamine can be isolated or used directly.

    • Add the enamine to a high-boiling solvent like diphenyl ether and heat to around 250°C for 30 minutes.

    • Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.

    • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-hydroxyquinoline.

Comparative Analysis of Quinoline Synthesis Name Reactions

ReactionStarting MaterialsKey Reagents/ConditionsProductsAdvantagesLimitations
Skraup Aniline, GlycerolH₂SO₄, Oxidizing AgentUnsubstituted or simply substituted quinolinesOne-pot reaction from simple starting materials.[21]Harsh and often violent reaction conditions, low yields, limited substituent scope.[21]
Combes Aniline, β-DiketoneStrong acid (e.g., H₂SO₄, PPA)2,4-Disubstituted quinolinesGood for specific substitution patterns, straightforward.[10]Requires β-diketones which may not be readily available.
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong acid (e.g., HCl)Substituted quinolinesMore versatile than Skraup, wider range of substituents possible.[8]Can have side reactions like polymerization of the carbonyl compound.[12]
Friedländer 2-Aminoaryl Aldehyde/Ketone, Active Methylene CompoundAcid or base catalystPolysubstituted quinolinesHigh yields, mild conditions, high versatility and regioselectivity.[14][22]Requires pre-functionalized and sometimes unstable 2-aminoaryl carbonyls.[13]
Conrad-Limpach-Knorr Aniline, β-KetoesterHigh temperature2- or 4-HydroxyquinolinesTemperature-controlled synthesis of different isomers.Requires high temperatures, which can limit functional group tolerance.[19]

Conclusion: Strategic Application in Drug Development

The quinoline core is central to a number of FDA-approved drugs, including the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent bosutinib.[1][23][24] The classical name reactions discussed herein provide the foundational logic for the synthesis of these and many other life-saving medicines. For instance, the Conrad-Limpach synthesis is a key step in the industrial production of 4,7-dichloroquinoline, a crucial precursor to chloroquine.[24]

As drug development professionals, a deep understanding of these synthetic routes is not merely academic; it is a practical tool for the strategic design and efficient production of novel therapeutic agents. By mastering the nuances of each named reaction—understanding the causality behind experimental choices, anticipating potential limitations, and leveraging their respective strengths—we can more effectively navigate the complex path from molecular concept to clinical reality. The continued innovation and refinement of these century-old reactions, alongside the development of new synthetic methodologies, will undoubtedly continue to fuel the discovery of the next generation of quinoline-based medicines.[25][26][27]

References

  • Chandra, D., Sachin, S., Rav, S., & Sharma, U. (2024). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ACS Omega.
  • Ajani, O. O., King, I., & Ademosun, O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19343-19366. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Functionalized Quinolines.
  • BenchChem. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
  • Taywade, M. S., et al. (2021). The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 37(4). [Link]

  • A. Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal, 6(4), 81-96.
  • Valizadeh, H., & Gholipur, H. (2014). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 11(5), 717-730. [Link]

  • Cárdenas-Galindo, P., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(5), 657-681. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 24463-24476. [Link]

  • Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 35-51. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. (Note: This represents a general review covering multiple name reactions).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Combes quinoline synthesis. (2023, September 2). In Wikipedia. [Link]

  • Kale, S., et al. (2022). Review on Quinoline: Recent Advances in Synthesis and Applications. International Journal of All Research Education and Scientific Methods (IJARESM), 10(5). [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [Link]

  • Skraup reaction. (2023, August 16). In Wikipedia. [Link]

  • Synthesis of Quinoline and derivatives. (n.d.). [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Quinolines.
  • Larsen, R. D., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(14), 5177–5180. [Link]

  • Conrad–Limpach synthesis. (2023, September 2). In Wikipedia. [Link]

  • Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... (n.d.). ResearchGate. [Link]

  • Friedländer synthesis. (2023, May 29). In Wikipedia. [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry.
  • Doebner–Miller reaction. (2023, May 29). In Wikipedia. [Link]

  • Singh, R., & Singh, P. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 295-302.
  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • Radini, M. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(8), 1041. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

  • Kowalkowska, A., et al. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ChemInform. (Note: This is a representative review for these specific reactions).
  • Ye, Z., et al. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 4(1), 37-39. [Link]

Sources

Methodological & Application

Introduction: The Strategic Value of 5-Fluoroquinolin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 5-Fluoroquinolin-3-amine for Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[1][2] The strategic introduction of a fluorine atom, as seen in this compound, offers significant advantages in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, improving binding affinity to target proteins, and increasing bioavailability.

The 3-amino group on this scaffold is a versatile and highly reactive handle, providing a prime site for chemical modification. Derivatizing this amine allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds. This guide provides detailed protocols for several fundamental synthetic transformations of this compound: N-acylation, N-sulfonylation, N-alkylation, and Palladium-catalyzed cross-coupling. These methods empower researchers to generate diverse libraries of novel compounds for screening and development.

Core Synthetic Workflow

The derivatization of this compound typically follows a standardized workflow, from reaction setup to final product characterization. This systematic approach ensures reproducibility and purity of the final compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in Anhydrous Solvent add_base Add Base (e.g., TEA, Pyridine, K₂CO₃) start->add_base cool Cool to 0 °C (for exothermic reactions) add_base->cool add_reagent Add Derivatizing Agent (Acyl Chloride, Sulfonyl Chloride, etc.) cool->add_reagent stir Stir at RT or Heat (Monitor by TLC) add_reagent->stir quench Quench Reaction (e.g., with H₂O or sat. NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry purify Purify (Column Chromatography or Recrystallization) dry->purify char Characterize Product (NMR, MS, IR) purify->char

Caption: General experimental workflow for derivatization.

Protocol 1: N-Acylation to Synthesize Amide Derivatives

N-acylation is one of the most robust and widely used reactions in organic synthesis to form a stable amide bond.[3] This transformation is fundamental for attaching a vast array of side chains, from simple alkyl and aryl groups to complex heterocyclic moieties, enabling fine-tuning of a compound's steric and electronic properties.

Caption: N-Acylation of this compound.

Detailed Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of amine).

  • Base Addition: Add the base (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

    • Causality: The base is crucial for scavenging the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. TEA is a non-nucleophilic base, ideal for this purpose.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Causality: The reaction is often exothermic. Cooling prevents potential side reactions and ensures controlled formation of the amide.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL) to neutralize any remaining acid chloride and HCl. b. Transfer the mixture to a separatory funnel and extract the product into the organic layer. c. Wash the organic layer sequentially with water and then brine.[4]

    • Causality: Washing with brine helps to remove residual water from the organic layer, initiating the drying process. d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.

Acylating AgentBaseSolventTypical Yield
Acetyl ChlorideTEADCM>90%
Benzoyl ChloridePyridineDCM>85%
Cyclopropanecarbonyl chlorideTEATHF>88%

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides is a key strategy in medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. This functional group can act as a hydrogen bond donor and acceptor, contributing significantly to ligand-receptor interactions.

Caption: N-Sulfonylation of this compound.

Detailed Experimental Protocol: N-Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 10 mL per mmol of amine) in a round-bottom flask.

    • Causality: Pyridine serves as both the solvent and the base. Its use is advantageous for less reactive sulfonyl chlorides.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: a. After completion, pour the reaction mixture into ice-cold 1 M HCl (50 mL). This will protonate the pyridine and precipitate the sulfonamide product. b. Collect the solid product by vacuum filtration. c. Wash the solid with cold water to remove any residual pyridine hydrochloride salt.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or another suitable solvent.

Sulfonylating AgentBase/SolventTypical Yield
Methanesulfonyl ChloridePyridine>90%
p-Toluenesulfonyl ChloridePyridine>85%
Benzenesulfonyl ChloridePyridine>87%

Protocol 3: N-Alkylation via Nucleophilic Substitution

N-alkylation introduces alkyl groups onto the amine, transforming the primary amine into a secondary or tertiary amine.[5] This modification significantly impacts the amine's basicity, lipophilicity, and steric profile, which are critical parameters for modulating pharmacological activity. Direct alkylation with alkyl halides is a common laboratory method.[5]

Sources

Using 5-Fluoroquinolin-3-amine in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Fluoroquinolin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions

Authored by a Senior Application Scientist

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the quinoline framework is a privileged structure found in numerous biologically active compounds, including antibacterial and anticancer agents.[1][2] The strategic introduction of a fluorine atom, as in this compound, can significantly enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[3] This guide provides detailed application notes and protocols for leveraging palladium-catalyzed cross-coupling reactions to derivatize this compound, a versatile building block for creating novel molecular entities.

This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices. The protocols provided are designed as robust starting points, grounded in established methodologies for similar substrates, allowing for logical adaptation and optimization.[1]

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[4] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is critical for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with an organic (pseudo)halide (R-X), inserting itself into the R-X bond to form a Pd(II) intermediate. This is often the rate-limiting step.[8]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):

    • In reactions like Suzuki or Stille coupling, an organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide.[5][9]

    • In Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.[10][11]

  • Reductive Elimination: The two organic fragments (R and R') on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired new bond (R-R'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate LₙPd(II)(R¹)(X) oxidative_addition->pd2_intermediate transmetalation Transmetalation or Amine Coordination pd2_intermediate->transmetalation pd2_coupled LₙPd(II)(R¹)(R²) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0  Regeneration product R¹-R² reductive_elimination->product Product   reagent1 R¹-X reagent1->oxidative_addition reagent2 R²-M or R²-NH₂ reagent2->transmetalation

Figure 1. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note: Buchwald-Hartwig Amination of this compound

The most direct application of this compound in cross-coupling is the Buchwald-Hartwig amination, which forms a new C-N bond between the amine at the C3 position and an aryl or heteroaryl (pseudo)halide.[10][11] This reaction is a powerful tool for synthesizing complex aniline derivatives, which are prevalent in pharmaceuticals.[12]

Scientific Rationale & Key Considerations
  • Substrate Properties: this compound possesses a nucleophilic NH₂ group. However, the quinoline nitrogen can coordinate to the palladium center, potentially acting as an inhibitory ligand. Furthermore, the electronic properties of the fluoroquinoline ring system influence the nucleophilicity of the amine.

  • Catalyst & Ligand Selection: The success of the Buchwald-Hartwig amination hinges on the choice of ligand.[13] For challenging substrates, including those with potentially coordinating heterocyclic groups, bulky and electron-rich phosphine ligands are essential.[8][14] These ligands promote the formation of a monoligated, coordinatively unsaturated L₁Pd(0) species, which is highly active in the oxidative addition step.[15] They also facilitate the reductive elimination step to release the product.[14] Ligands like XPhos, SPhos, or BrettPhos are excellent starting points.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate amine-palladium complex) to form the palladium-amido species that precedes reductive elimination.[10] Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and alkali metal tert-butoxides (NaOtBu, KOtBu) are commonly used. The choice of base can significantly impact reaction outcomes and should be screened for optimization.[11]

  • Solvent and Temperature: Anhydrous, aprotic polar solvents like dioxane, toluene, or DME are standard. Reactions are typically heated to ensure reasonable reaction rates, often between 80-110 °C.[16]

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Reagents & Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Buchwald_Hartwig_Workflow prep prep reaction reaction workup workup analysis analysis A 1. Preparation - Dry glassware under vacuum. - Add solid reagents: this compound, Aryl Bromide, Base, Ligand, Pd precatalyst. B 2. Inert Atmosphere - Seal the vessel. - Evacuate and backfill with inert gas (3 cycles). A->B C 3. Solvent Addition - Add degassed, anhydrous solvent via syringe. B->C D 4. Reaction - Place in preheated oil bath or microwave. - Stir for specified time (e.g., 2-24h). C->D E 5. Monitoring - Check progress via TLC or LC-MS. D->E E->D  Continue heating  if incomplete F 6. Quenching & Workup - Cool to RT. - Quench with water or sat. NH₄Cl. - Extract with organic solvent (e.g., EtOAc). E->F If complete G 7. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under vacuum. - Purify via column chromatography. F->G H 8. Characterization - Obtain NMR, HRMS data to confirm structure and purity. G->H

Figure 2. Standard workflow for setting up and processing a Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inerting: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene, to a concentration of ~0.1 M) via syringe.

  • Heating & Monitoring: Place the vial in a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-5-fluoroquinolin-3-amine.

ParameterRecommended Starting ConditionRationale / Optimization Notes
Pd Precatalyst Pd₂(dba)₃ (1 mol%)A reliable source of Pd(0). Pd(OAc)₂ can also be used but may require an initial reduction step.
Ligand XPhos (2 mol%)A bulky, electron-rich biarylphosphine ligand effective for coupling with heterocyclic amines.
Base NaOtBu (1.4 equiv.)A strong base effective in many aminations. Weaker bases like K₂CO₃ or K₃PO₄ may be tried if the substrate is base-sensitive.
Solvent Toluene (0.1 M)A common non-polar solvent. Dioxane is another excellent choice.
Temperature 100 °CA good starting temperature to ensure a reasonable rate. Can be adjusted (80-120 °C) based on reactivity.
Equivalents (Ar-X) 1.2 equiv.A slight excess of the electrophile is used to ensure full conversion of the valuable aminoquinoline.

Application Note: C-C Bond Formation via Suzuki-Miyaura Coupling

To engage this compound in C-C bond-forming reactions like the Suzuki-Miyaura coupling, it must first be converted into an electrophilic partner, typically a bromo- or iodo-substituted derivative (e.g., 8-bromo-5-fluoroquinolin-3-amine). The following section assumes such a precursor is available and outlines the protocol for its subsequent coupling.

The Suzuki-Miyaura reaction is one of the most versatile C-C bond-forming methods, coupling an organic halide with an organoboron compound.[17] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity and high stability of the boron reagents.[3][6]

Scientific Rationale & Key Considerations
  • Substrate: A halogenated this compound derivative. The reactivity of the halide is typically I > Br > Cl. The presence of the free amine may require protection (e.g., as a Boc carbamate) if it interferes with the catalytic cycle or if competing Buchwald-Hartwig self-coupling becomes an issue.

  • Boron Reagent: Aryl or vinyl boronic acids or their corresponding pinacol (BPin) esters are most common.

  • Catalyst & Ligand: A Pd(0) source is required. For coupling with aryl chlorides or complex heteroaryl bromides, highly active catalysts formed from ligands like SPhos, XPhos, or P(t-Bu)₃ are recommended to promote the challenging oxidative addition step.[18] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst for many aryl bromide couplings.[3]

  • Base: A base is crucial for activating the organoboron reagent.[17][18] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[17] Aqueous solutions of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Step-by-Step Procedure:

  • Vessel Preparation: To a reaction vial, add the halo-5-fluoroquinolin-3-amine derivative (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inerting: Seal the vial, then evacuate and backfill with an inert gas (3 cycles).

  • Solvent Addition: Add a degassed solvent system. A mixture like Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O is common to dissolve both the organic and inorganic reagents.

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup & Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

ParameterRecommended Starting ConditionRationale / Optimization Notes
Pd Catalyst Pd(PPh₃)₄ (3 mol%)A versatile and commercially available catalyst suitable for many aryl bromide couplings.[3] For less reactive halides, use Pd(OAc)₂ with a ligand like SPhos.
Boron Reagent Arylboronic Acid (1.5 equiv.)Using a slight excess ensures complete consumption of the halide. Pinacol esters can be used for improved stability.
Base K₂CO₃ (2.0 equiv.)A standard, effective base. Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane / H₂O (4:1, 0.1 M)The water is essential for dissolving the base and facilitating the formation of the boronate complex.
Temperature 90 °CSufficient for most Suzuki couplings. Can be adjusted as needed.

Other Potential Cross-Coupling Reactions

The halogenated derivatives of this compound can also serve as substrates in other important palladium-catalyzed reactions.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide to form C(sp²)-C(sp) bonds, creating arylalkynes.[19][20] The reaction typically requires a Pd(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (like Et₃N or DIPA) which also serves as the solvent.[21][22][23]

  • Heck Reaction: This reaction forms a C-C bond between an organic halide and an alkene.[24][25] It typically requires a Pd catalyst and a base (e.g., Et₃N) to neutralize the HX formed during the reaction.[24]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Insufficient temperature. 3. Poorly reactive halide (e.g., Ar-Cl). 4. Ineffective base (for Suzuki).1. Ensure rigorous inert atmosphere and use freshly degassed solvents. 2. Increase reaction temperature in 10 °C increments. 3. Switch to a more active ligand system (e.g., a biarylphosphine like SPhos). 4. Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄).
Formation of Side Products 1. Dehalogenation: Reductive removal of the halide. 2. Homocoupling: Dimerization of the boronic acid or halide. 3. Protodeboronation (Suzuki): Loss of the boronic acid group.1. Use fresh, high-purity reagents and ensure strictly anaerobic conditions. 2. Lower catalyst loading; ensure slow addition of reagents if necessary. 3. Use a less aqueous solvent system or a stronger base; add the boron reagent slowly to the heated reaction mixture.
Catalyst Decomposition 1. Reaction temperature is too high. 2. Presence of catalyst poisons. 3. Ligand degradation.1. Lower the reaction temperature. 2. Purify starting materials; ensure no sulfur- or phosphorus-containing impurities. 3. Use a more robust ligand.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromobenzo[h]quinazoline.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group.
  • Silver(I)-Catalyzed C–X, C–C, C–N, and C–O Cross-Couplings Using Aminoquinoline Directing Group via Elusive Aryl-Ag(III) Species. (2018). ACS Catalysis - ACS Publications.
  • ChemInform Abstract: Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. (2025). ResearchGate.
  • Palladium in Quinoline Synthesis. (n.d.). ScienceDirect.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). NIH.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (n.d.). Books.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Firsan, S. J., Sivakumar, V., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(23), 16983-17027.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Sonogashira coupling. (2019). YouTube.
  • Cross-Coupling of Heteroatomic Electrophiles. (n.d.). PMC - NIH.
  • Defying the oxidative-addition prerequisite in cross-coupling through artful single-atom catalysts. (2025). PMC - PubMed Central.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH.
  • Sonogashira Coupling Reaction. (2016). YouTube.
  • Suzuki Coupling Mechanism. (2022). YouTube.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PMC - NIH.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). ResearchGate.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR.
  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. (n.d.). PMC - NIH.
  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. (n.d.). ChemRxiv.

Sources

Application Note: Leveraging 5-Fluoroquinolin-3-amine as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The quinoline core has emerged as a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors.[1] This application note provides a comprehensive technical guide on the strategic use of 5-Fluoroquinolin-3-amine as a versatile starting point for the design and synthesis of novel kinase inhibitors. We will explore the rationale behind this scaffold's selection, detailing the synergistic advantages conferred by the quinoline core, the 3-amino functional group, and the 5-fluoro substituent. This guide provides detailed, field-proven protocols for chemical synthesis, in vitro enzymatic assays, and cell-based evaluation, equipping researchers with the necessary tools to accelerate their drug discovery programs.

Rationale for Scaffold Selection: A Trifecta of Strategic Advantages

The choice of a starting scaffold is a critical decision in drug design. This compound offers a unique combination of features that make it an exceptional platform for building potent and selective kinase inhibitors.

The Quinoline Core: A Proven Hinge-Binder

The quinoline ring system is a bioisostere of the adenine region of ATP and has repeatedly been shown to be an effective "hinge-binding" motif.[2][3] This allows it to anchor in the ATP-binding site of many kinases, providing a solid foundation for achieving high potency. Numerous successful inhibitors targeting kinases like EGFR, VEGFR, and c-Met utilize this core structure.[3][4]

The 3-Amino Group: A Handle for Synthetic Elaboration

The amino group at the 3-position serves as a crucial synthetic handle. It provides a nucleophilic site for a wide array of chemical reactions (e.g., amide bond formation, Buchwald-Hartwig coupling, urea formation), allowing for the systematic introduction of various substituents. This chemical versatility is paramount for exploring the structure-activity relationship (SAR) and optimizing the compound's affinity and selectivity for the target kinase.

The 5-Fluoro Substituent: Enhancing Drug-like Properties

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[5] The placement at the 5-position of the quinoline ring is particularly strategic for several reasons:

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect lowers the pKa of the nearby quinoline nitrogen and the 3-amino group.[6] This reduction in basicity can be critical for improving cell membrane permeability and reducing the likelihood of off-target effects, such as binding to the hERG channel.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at the 5-position can block this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.[5]

  • Enhanced Binding Affinity: The C-F bond is highly polarized and can participate in favorable, non-covalent interactions within the protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds with backbone amides.[6][7] These interactions can provide an additional affinity boost that would be absent in the non-fluorinated analog.

Design and Synthesis Workflow

The overall strategy involves a three-stage iterative process: design, synthesis, and biological evaluation. A lead compound is designed based on the structure of a target kinase, synthesized, and then tested. The results of the biological evaluation inform the design of the next generation of compounds.

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Evaluation Phase a Target Kinase Selection (e.g., EGFR, c-Met) b In Silico Docking of This compound Scaffold a->b c Design of R-Group Library to Explore SAR b->c d Chemical Synthesis (e.g., Buchwald-Hartwig Coupling) c->d e Purification (Chromatography) d->e f Structural Confirmation (NMR, MS) e->f g In Vitro Kinase Assay (IC50 Determination) f->g h Cell-Based Proliferation Assay (GI50 Determination) g->h i Lead Optimization h->i i->c

Caption: Iterative workflow for kinase inhibitor development.
Protocol 2.1: Synthesis of an N-Aryl-5-fluoroquinolin-3-amine Derivative

This protocol describes a representative Buchwald-Hartwig amination reaction to couple an aryl bromide with the this compound core. This is a robust and widely used method for forming the C-N bond central to many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted Aryl Bromide (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction flask, add this compound, the aryl bromide, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical as the palladium catalyst is air-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand to the flask.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

After successful synthesis and characterization, the new compounds must be evaluated for biological activity. This typically follows a tiered approach, starting with specific enzymatic assays and progressing to cell-based models.

G start Synthesized Compound enzymatic In Vitro Enzymatic Assay (e.g., ADP-Glo) Determine IC50 start->enzymatic cell_prolif Cell-Based Proliferation Assay (e.g., MTT on A549 cells) Determine GI50 enzymatic->cell_prolif If potent (IC50 < 1µM) target_engagement Target Engagement Assay (e.g., Western Blot for p-EGFR) Confirm MoA cell_prolif->target_engagement If active (GI50 < 1µM) downstream Downstream Pathway Analysis (e.g., p-AKT, p-ERK) target_engagement->downstream lead Lead Compound downstream->lead

Caption: Biological evaluation cascade for kinase inhibitors.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the enzymatic activity of a target kinase and determine the IC50 of an inhibitor. The principle is to quantify the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and reaction buffer. Add this mix to the wells containing the test compounds.

  • Initiate Reaction: Prepare a solution of ATP in reaction buffer and add it to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Illustrative SAR Table

The data from these assays are crucial for building a structure-activity relationship (SAR).

Compound IDR-Group (at 3-amino position)Kinase IC50 (nM)Cell GI50 (nM)
Ref-Cmpd (Non-fluorinated analog)150850
FNQ-001 Phenyl95620
FNQ-002 4-Methoxyphenyl50210
FNQ-003 3-Chlorophenyl2590
FNQ-004 3-Chloro-4-fluoroaniline835

This is illustrative data and does not represent real experimental results. The table demonstrates how systematic changes to the R-group, guided by the fluorinated quinoline scaffold, can lead to significant improvements in both enzymatic potency and cellular activity.

Mechanism of Action and Pathway Analysis

Confirming that the inhibitor works through the intended mechanism is a critical validation step. For an EGFR inhibitor, this would involve demonstrating that it reduces the phosphorylation of EGFR and its downstream signaling partners.

G cluster_0 Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 5-FQ-3A Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor action.

A Western blot analysis would be performed on lysates from cells treated with the inhibitor. A potent and on-target inhibitor (like FNQ-004 ) would show a dose-dependent decrease in the signal for phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK), without affecting the total protein levels of EGFR, AKT, or ERK.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed scaffold for modern kinase inhibitor discovery. The convergence of a proven hinge-binding core, a versatile synthetic handle, and the beneficial physicochemical properties imparted by the fluorine atom provides a robust starting point for developing potent, selective, and metabolically stable drug candidates. The protocols and workflows detailed in this guide offer a validated framework for researchers to efficiently design, synthesize, and evaluate novel inhibitors based on this privileged structure, ultimately accelerating the journey from concept to clinical candidate.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.
  • Wikipedia. (n.d.). c-Met inhibitor.
  • Jean, M., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide.
  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Vertex AI Search. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • MDPI. (2023).

Sources

The Versatility of 5-Fluoroquinolin-3-amine: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in a multitude of clinically significant therapeutic agents. The strategic incorporation of fluorine atoms into these frameworks has emerged as a powerful tool to modulate physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Within this context, 5-fluoroquinolin-3-amine stands out as a particularly valuable and versatile building block. Its unique electronic architecture, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating amino group on the quinoline core, offers a rich platform for the synthesis of a diverse array of novel and complex heterocyclic systems. This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the construction of promising heterocyclic frameworks for drug discovery and development.

The Strategic Advantage of this compound in Heterocyclic Synthesis

The reactivity of this compound is governed by the distinct electronic nature of its substituents. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which modulates the electron density of the entire quinoline ring system. Concurrently, the primary amine at the 3-position serves as a versatile nucleophilic handle and a key reactive site for a variety of synthetic transformations. This electronic dichotomy makes this compound a unique synthon, enabling a range of chemical manipulations that lead to the construction of fused and appended heterocyclic systems with significant potential for biological activity.

Application Note 1: Synthesis of Pyrazolo[4,3-c]quinolines – Potent Scaffolds in Medicinal Chemistry

Pyrazolo[4,3-c]quinolines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] The synthesis of these valuable scaffolds can be efficiently achieved from this compound through a multi-step sequence involving diazotization followed by cyclization.

Mechanistic Rationale:

The synthesis commences with the diazotization of the primary amine group of this compound to form a diazonium salt. This highly reactive intermediate is then subjected to a reductive cyclization, often in the presence of a reducing agent like tin(II) chloride, to yield the pyrazolo[4,3-c]quinoline core. The fluorine atom at the 5-position of the quinoline ring is expected to influence the electronic properties of the final compound, potentially impacting its biological target engagement.

Protocol 1: Synthesis of 5-Fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine

This protocol outlines a general procedure for the synthesis of a key pyrazolo[4,3-c]quinoline intermediate.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reductive Cyclization: In a separate flask, dissolve tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine.

Characterization Data:

The final product should be characterized by standard analytical techniques:

AnalysisExpected Results
¹H NMR Characteristic aromatic proton signals for the pyrazolo[4,3-c]quinoline core.
¹³C NMR Resonances corresponding to the carbon atoms of the fused heterocyclic system.
Mass Spec Molecular ion peak corresponding to the calculated mass of the product.
Yield Typically in the range of 60-80%.

Application Note 2: Multicomponent Reactions for the Rapid Assembly of Complex Heterocycles

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[3] The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be effectively employed with this compound to generate diverse libraries of α-acylamino-carboxamide derivatives.[4][5]

Mechanistic Rationale:

The Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[6] In this context, this compound serves as the amine component. The reaction proceeds through the formation of an imine from the amine and the carbonyl compound, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular acyl transfer (Mumm rearrangement) yields the final product. The fluorine substituent on the quinoline ring can influence the reactivity of the amine and the properties of the resulting products.

Protocol 2: Ugi Four-Component Synthesis of a 5-Fluoroquinoline-Derived Peptidomimetic

This protocol provides a general procedure for the Ugi reaction using this compound.

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Methanol

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).

  • Addition of Isocyanide: Stir the mixture at room temperature for 10-15 minutes. Then, add the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system to afford the desired Ugi product.

Characterization Data:

The synthesized peptidomimetic should be characterized by:

AnalysisExpected Results
¹H NMR Signals corresponding to the protons of the quinoline, aldehyde, carboxylic acid, and isocyanide components.
¹³C NMR Resonances for all carbon atoms in the final product.
Mass Spec Molecular ion peak confirming the formation of the Ugi adduct.
Yield Yields can vary depending on the specific substrates used.

Visualization of Synthetic Pathways

Ugi_Reaction

Pyrazoloquinoline_Synthesis

Concluding Remarks for the Practicing Scientist

This compound has demonstrated its utility as a versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and application notes provided herein serve as a starting point for researchers to explore the rich chemistry of this valuable synthon. The strategic placement of the fluorine atom and the amino group allows for a diverse array of chemical transformations, leading to the generation of molecular scaffolds with significant potential in drug discovery. Further exploration of other synthetic methodologies, such as the Pictet-Spengler reaction for the synthesis of β-carboline analogs and the Friedländer annulation for the construction of fused polycyclic systems, will undoubtedly expand the chemical space accessible from this remarkable starting material. As the demand for novel therapeutic agents continues to grow, the creative application of building blocks like this compound will be paramount in the development of the next generation of medicines.

References

  • El-Samahy, F. A., et al. (Year). Synthesis of pyrimido[5,4-c]quinolines and related quinolines as potential antimalarials. Journal of Pharmaceutical Sciences.
  • Abdel-Wahab, B. F., et al. (2024). Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities. Chemistry & Biodiversity. [Link]

  • Chen, Y.-L., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimido[5,4-c]quinolines 107 and 108a,b from 3-acyl-4-hydroxy-quinoline-2-one (106). [Link]

  • Wikipedia. (n.d.). Ugi reaction. [Link]

  • ResearchGate. (n.d.). Scheme 5. Synthesis of pyrimido[5,4-c]isoquinolines 9, 20 and 21. [Link]

  • Kumar, A., et al. (2011). Synthesis of 4-aminoquinoline-1,2,3-triazole and 4-aminoquinoline-1,2,3-triazole-1,3,5-triazine hybrids as potential antimalarial agents. Chemical Biology & Drug Design. [Link]

  • Sharma, A., et al. (Year). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-1H-pyrazolo[4,3-c]quinoline derivatives 405. [Link]

  • ResearchGate. (n.d.). Three-component synthesis of quinolines. [Link]

  • ResearchGate. (n.d.). Examples of synthesis of[1][7][8]‐triazolo[1,5‐a]quinolones. [Link]

  • Al-Warhi, T. I. (Year). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. [Link]

  • Seiple, I. B., et al. (Year). An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step. Angewandte Chemie International Edition. [Link]

  • Al-dujaili, J. H. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. [Link]

  • Al-Juboori, S. A. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry. [Link]

  • Kumar, R., et al. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. [Link]

  • Che, C., et al. (2007). One-pot Synthesis of Quinoline-Based Tetracycles by a Tandem Three-Component Reaction. Journal of Combinatorial Chemistry. [Link]

  • Nosova, E. V., et al. (2023). Synthesis of Novel Derivatives of 5-Aryl/thienyl-[7][8][9]triazolo[4,3-c]quinazoline. ResearchGate. [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Vinoda, B. M., et al. (2025). Synthesis of some Novel Pyrazolo and Triazolo Quinolines from Coumarin Compounds. Journal of the Indian Chemical Society. [Link]

  • da Silva, A. F., et al. (2024). Comprehensive Review on the Synthesis of[1][7][8]Triazolo[1,5-a]Quinolines. The Chemical Record. [Link]

  • Chen, Y.-L., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. [Link]

  • Baric, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules. [Link]

  • Rezvanian, A., et al. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Journal of the Chinese Chemical Society. [Link]

  • Chen, Y.-L., et al. (2018). Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. [Link]

  • Vitale, P., et al. (Year). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Szantay, C., et al. (Year). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • El-Ziaty, A. K., et al. (Year). SYNTHESIS AND CHARACTERIZATION OF NOVEL HETEROCYCLES WITH ANTICIPATED ANTIMICROBIAL ACTIVITIES FROM PYRANOPYRAZOLE DERIVATIVE. ResearchGate. [Link]

  • Vitale, P., et al. (Year). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Al-Omair, M. A. (Year). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. [Link]

  • Abdel-mohsen, S. A. (2003). Heterocycles Derived from 5-(2-aminothiazol-4-yl)-8- hydroxyquinoline:Synthesis and Antimicrobial Activity. Faculty of Science - Assiut University.

Sources

Topic: Methods for N-acylation of 5-Fluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and validated protocols for the N-acylation of 5-fluoroquinolin-3-amine, a critical scaffold in medicinal chemistry. The N-acyl derivatives of this compound are of significant interest in the development of novel therapeutic agents, including catalytic antibiotics and antiplasmodial compounds.[1][2][3][4] This document moves beyond simple procedural lists to explain the underlying chemical principles, guiding the researcher in method selection and optimization.

Foundational Principles of N-Acylating Heteroaromatic Amines

The N-acylation of this compound involves the formation of an amide bond between the exocyclic amino group at the C3 position and a carboxylic acid or its derivative. While seemingly straightforward, the electronic nature of the quinoline ring system introduces specific challenges. The nitrogen atom of the amine is less nucleophilic than a typical primary amine due to the electron-withdrawing effect of the aromatic system. Therefore, reaction conditions must be carefully selected to activate the acylating agent or enhance the nucleophilicity of the amine.

The primary strategies for this transformation fall into three main categories:

  • Reaction with highly reactive acylating agents like acyl chlorides and acid anhydrides.

  • Reaction with carboxylic acids activated in situ using peptide coupling reagents.

Each approach offers distinct advantages in terms of reactivity, substrate scope, and operational simplicity.

Method 1: Acylation with Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with primary and secondary amines to form amides.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism and Rationale

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (NEt₃). The base serves two critical functions:

  • It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Bases like pyridine can also act as nucleophilic catalysts, reacting with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, which is then more susceptible to attack by the amine.[6]

For enhanced reactivity, especially with less nucleophilic amines or sterically hindered substrates, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often employed.[7][8] DMAP is a hypernucleophilic catalyst that operates by forming a highly stabilized N-acylpyridinium salt, accelerating the rate of acylation by several orders of magnitude compared to pyridine alone.[9][10]

Experimental Protocol: General Procedure using an Acyl Chloride
  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution : Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (1.5 - 2.0 eq.). If catalysis is required, add DMAP (0.1 eq.).

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize side products.

  • Acyl Chloride Addition : Add the acyl chloride (1.1 - 1.2 eq.) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up :

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography. (See Section 5 for notes on purification).

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound and base (NEt3) in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add Acyl Chloride dropwise prep2->react1 react2 Stir at RT (2-16h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with NaHCO3 (aq) react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General workflow for N-acylation using an acyl chloride.

Method 2: Acylation with Carboxylic Anhydrides

Carboxylic anhydrides are another effective class of acylating agents.[11] They are generally less reactive than acyl chlorides, which can be advantageous for achieving higher selectivity and avoiding side reactions.[12] The reaction mechanism is similar to that of acyl chlorides, involving nucleophilic attack by the amine on a carbonyl carbon.[11][13]

The reaction often requires heating or the use of a catalyst like DMAP to proceed at a reasonable rate.[8] A key advantage is that the byproduct is a carboxylic acid, which is generally less corrosive than HCl and can be easily removed by a basic wash during work-up.[11]

Experimental Protocol: Acylation with Acetic Anhydride
  • Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or DCM containing triethylamine (1.5 eq.).

  • Reagent Addition : Add acetic anhydride (1.2 eq.) to the solution. For less reactive anhydrides, add DMAP (0.1 eq.).[14]

  • Reaction : Stir the mixture at room temperature or heat to 50-80 °C if necessary. Monitor the reaction by TLC.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the resulting amide by recrystallization or column chromatography.

Method 3: Amide Coupling with Peptide Reagents

For sensitive substrates or when coupling a valuable carboxylic acid, using modern peptide coupling reagents is the preferred method. This approach activates the carboxylic acid in situ, allowing it to react with the amine under mild conditions, which minimizes racemization for chiral acids and reduces side reactions.[15][16]

Mechanism Rationale: Carbodiimides and Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common dehydrating agents used for amide bond formation.[17] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to an inactive N-acylurea byproduct.[16]

To prevent this and increase coupling efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used.[18][19] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards the amine.[20][21] This two-stage activation minimizes side reactions and improves yields.[16]

G RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea ActiveEster HOBt Active Ester O_acylisourea->ActiveEster Trapping (fast) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (slow) HOBt HOBt HOBt->ActiveEster Amide Product Amide ActiveEster->Amide Amine 5-F-Quinolin-3-amine Amine->Amide

Caption: EDC/HOBt activation pathway for amide bond formation.

Protocol 1: EDC/HOBt Mediated Coupling
  • Preparation : To a stirred solution of the carboxylic acid (1.1 eq.) in anhydrous DMF or DCM, add EDC·HCl (1.2 eq.) and HOBt (1.2 eq.).[19]

  • Activation : Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition : Add a solution of this compound (1.0 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in the same solvent.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.

  • Work-up :

    • Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • The aqueous washes remove the urea byproduct from EDC, which is water-soluble, simplifying purification.[18]

    • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purification : Purify the crude product via column chromatography.

Protocol 2: HATU Mediated Coupling

Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, known for fast reaction times and low rates of side reactions.[18][22] HATU is particularly effective for coupling sterically hindered amino acids or less nucleophilic amines.[22]

  • Preparation : In a flask, dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and HATU (1.2 eq.) in anhydrous DMF.[23]

  • Base Addition : Cool the solution to 0 °C and add DIPEA (2.0-3.0 eq.). The order of addition is crucial to prevent side reactions with HATU.[22]

  • Reaction : Stir the reaction at room temperature for 1-4 hours. The reaction is often very rapid. Monitor by TLC/LC-MS.

  • Work-up : The work-up is similar to the EDC/HOBt protocol. Dilute with ethyl acetate or another suitable solvent and perform aqueous washes to remove DMF and reagent byproducts.

  • Purification : Purify the residue by column chromatography.

Comparative Summary of N-Acylation Methods

MethodAcylating AgentKey ReagentsProsConsTypical Yield
Acyl Chloride Acyl ChlorideNEt₃, Pyridine, DMAP (cat.)High reactivity, inexpensive reagents, fast reactions.Generates corrosive HCl, acyl chlorides can be moisture-sensitive.[6]Good to Excellent
Acid Anhydride Carboxylic AnhydrideBase, DMAP (cat.), HeatMilder than acyl chlorides, less corrosive byproduct.Less reactive, may require heating or catalysis.Good to Excellent
EDC/HOBt Coupling Carboxylic AcidEDC, HOBt, DIPEAMild conditions, broad substrate scope, water-soluble byproducts.[18]Slower than HATU, potential for N-acylurea side product.[16]Good to Excellent
HATU Coupling Carboxylic AcidHATU, DIPEAVery high efficiency, fast reactions, low side products, good for difficult couplings.[22]Reagent is expensive, can be moisture-sensitive.Excellent

Technical Insights: Purification of N-Acylated Quinolines

The purification of quinoline derivatives by silica gel chromatography can be challenging.[24] The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to significant tailing of peaks, poor separation, and in some cases, decomposition of the product on the column.[24][25]

Field-Proven Recommendations:

  • Deactivate the Silica Gel : Before running the column, flush the silica gel with the eluent containing a small amount of a basic modifier. Adding 0.5-2% triethylamine or pyridine to the eluent system can neutralize the acidic sites and dramatically improve peak shape.[24]

  • Use an Alternative Stationary Phase : If decomposition is severe, consider using neutral or basic alumina as the stationary phase.[24] For some compounds, reversed-phase (C18) chromatography may also be a viable alternative.[24]

  • Recrystallization : If the N-acylated product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material.

Conclusion

The N-acylation of this compound can be accomplished through several reliable methods. The choice of method depends on the nature of the acyl group, the scale of the reaction, and cost considerations. For simple acylations, the use of acyl chlorides or anhydrides provides a robust and cost-effective route. For the synthesis of complex, high-value derivatives, particularly in a drug discovery context, the use of modern coupling reagents like EDC/HOBt or HATU is recommended to ensure high yields and purity under mild conditions. Careful attention to purification techniques is critical for isolating the final product in high quality.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Ragnarsson, U., & Grehn, L. Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Ragnarsson, U., & Grehn, L. (1991). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research, 24(10), 285-289. [Link]

  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
  • Scriven, E. F. V., & Murugan, R. (2005). Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Shokier, Y. A., et al. (2015). Acetylation of fluoroquinolone antimicrobial agents by an Escherichia coli strain isolated from a municipal wastewater treatment plant. Journal of Applied Microbiology, 119(4), 989-997. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Jin, Z., et al. (2015). Syntheses and Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives Based on the Trimethyl Lock. ACS Medicinal Chemistry Letters, 6(6), 713-717. [Link]

  • Kas'yan, L. I., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1500-1507. [Link]

  • Gouri, R., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49352-49357. [Link]

  • LookChem. Purification of Quinoline. Chempedia. [Link]

  • Goldmeier, M. N., et al. (2025). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Medicinal Chemistry. [Link]

  • Goldmeier, M. N., et al. (2025). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. Technion - Israel Institute of Technology.
  • Organic Reactions. Synthesis of Peptides with Mixed Anhydrides. Organic Reactions.
  • Common Organic Chemistry. Amine to Amide (Coupling)
  • Common Organic Chemistry.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Organic Chemistry Explained. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

  • Goldmeier, M. N., et al. (2025). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Medicinal Chemistry. [Link]

  • Pearson. Reactions of Amino Acids: Acylation. Pearson+. [Link]

  • Allery Chemistry. (2016, October 31). Acylation (Acid Anhydride Reactions) [Video]. YouTube. [Link]

  • Wikipedia. Acyl chloride. Wikipedia. [Link]

  • ResearchGate. (n.d.). Acylation of amines with different anhydrides. [Table]. ResearchGate. [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]

  • Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Venter, C. J., et al. (2005). Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. European Journal of Inorganic Chemistry, 2005(1), 173-180.
  • Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • J Michelle Leslie. (2020, September 30). Acylation using an anhydride [Video]. YouTube. [Link]

  • Allery Chemistry. (2015, December 12). Acylation (Acid Chloride Reactions) [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 9). Syntheses of novel fluoroquinolone compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros. [Link]

  • Kormos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1959. [Link]

  • De Villiers, K. A., et al. (2006). Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. Bioorganic & Medicinal Chemistry Letters, 16(10), 2744-2748. [Link]

Sources

Application Notes and Protocols for the Use of 5-Fluoroquinolin-3-amine in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Fluoroquinolin-3-amine Scaffold in Antiviral Drug Discovery

The quest for novel antiviral therapeutics is a cornerstone of modern medicinal chemistry, driven by the dual challenges of emerging viral threats and the development of resistance to existing treatments. Within the vast landscape of heterocyclic chemistry, the quinoline scaffold has consistently emerged as a privileged structure, forming the core of numerous approved drugs with a wide spectrum of biological activities, including potent antiviral effects.[1][2] The strategic incorporation of a fluorine atom can further enhance the pharmacological profile of these molecules. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of This compound as a versatile building block for the synthesis of novel antiviral agents. While direct, published examples of antiviral drugs synthesized from this specific starting material are not extensively documented, its structural motifs suggest significant potential. The 3-amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores, while the 5-fluoro substituent can confer advantageous pharmacokinetic and pharmacodynamic properties.

These notes will detail plausible synthetic strategies, provide exemplary protocols for key chemical transformations, and discuss the rationale behind the design of potential antiviral compounds derived from this compound.

Rationale for Employing this compound in Antiviral Synthesis

The selection of this compound as a starting material is predicated on a sound medicinal chemistry rationale:

  • The Quinoline Core: The quinoline ring system is a bioisostere of naphthalene and is present in a variety of natural and synthetic compounds with demonstrated antiviral activity against a range of viruses, including HIV, influenza, and Zika virus.[1][2] Its planar aromatic structure allows for effective π-π stacking interactions with biological targets.

  • The 3-Amino Group as a Synthetic Handle: The primary amine at the 3-position is a versatile functional group that can participate in a wide array of chemical reactions. This allows for the systematic exploration of the chemical space around the quinoline core, a key strategy in structure-activity relationship (SAR) studies. Common transformations include:

    • Amide bond formation

    • Sulfonamide synthesis

    • Reductive amination

    • Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)

  • The Influence of the 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position can have several beneficial effects:

    • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the half-life of the drug.

    • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with target enzymes or proteins.

    • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.

Proposed Synthetic Pathways for Antiviral Agents from this compound

While specific antiviral compounds derived from this compound are not prevalent in the literature, established synthetic methodologies for quinoline derivatives can be applied to generate libraries of novel compounds for antiviral screening. Two powerful and versatile methods are Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Synthesis of Aryl- and Heteroaryl-Substituted Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. To utilize this reaction, the amino group of this compound would first need to be converted to a halide or triflate. A subsequent Suzuki coupling with a variety of boronic acids or esters would introduce diverse aryl or heteroaryl moieties.

Conceptual Workflow for Suzuki-Miyaura Coupling

A This compound B Diazotization & Halogenation (e.g., Sandmeyer Reaction) A->B C 3-Bromo-5-fluoroquinoline B->C D Suzuki-Miyaura Coupling (Pd catalyst, base, Ar-B(OH)2) C->D E 3-Aryl-5-fluoroquinoline Derivatives D->E F Antiviral Screening E->F

Caption: Conceptual workflow for Suzuki-Miyaura coupling.

Synthesis of N-Aryl and N-Heteroaryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. This reaction is particularly well-suited for directly functionalizing the 3-amino group of this compound.

Conceptual Workflow for Buchwald-Hartwig Amination

A This compound B Buchwald-Hartwig Amination (Pd catalyst, ligand, base, Ar-X) A->B C N-Aryl-5-fluoroquinolin-3-amine Derivatives B->C D Antiviral Screening C->D

Caption: Conceptual workflow for Buchwald-Hartwig amination.

Exemplary Protocols

The following protocols are illustrative and based on general procedures for similar transformations on quinoline scaffolds. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is crucial for achieving high yields and purity.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

Objective: To synthesize a library of N-aryl-5-fluoroquinolin-3-amine derivatives for antiviral screening.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromopyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (2.0-3.0 eq) to the flask.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-fluoroquinolin-3-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

  • Ligand Selection: The choice of phosphine ligand is critical for reaction efficiency and can influence the scope of compatible aryl halides. Bulky, electron-rich ligands like XPhos and SPhos are often effective for challenging couplings.

  • Base Selection: The base plays a crucial role in the catalytic cycle, and its strength can significantly impact the reaction rate and yield.

Biological Evaluation of Synthesized Compounds

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their antiviral activity.

General Antiviral Screening Protocol
  • Cytotoxicity Assay: Prior to assessing antiviral activity, the cytotoxicity of the compounds must be determined to ensure that any observed antiviral effect is not due to cell death. A common method is the MTT or MTS assay in a relevant host cell line (e.g., Vero, MDCK, MT-4 cells). The 50% cytotoxic concentration (CC₅₀) is then calculated.

  • Antiviral Activity Assay: The antiviral efficacy is typically determined by a cell-based assay where host cells are infected with the target virus and treated with various concentrations of the synthesized compounds. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits viral replication by 50%. Common readouts include:

    • Plaque reduction assay

    • Viral-induced cytopathic effect (CPE) inhibition assay

    • Reporter gene assays (e.g., luciferase, GFP)

    • Quantitative PCR (qPCR) to measure viral RNA or DNA levels

  • Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.

Potential Viral Targets and Mechanism of Action

Quinolone-based drugs have been shown to exhibit antiviral activity through various mechanisms.[4] Derivatives of this compound could potentially target:

  • Viral Enzymes: Inhibition of key viral enzymes such as reverse transcriptase, protease, integrase, or polymerase.

  • Viral Entry: Interference with the attachment of the virus to host cell receptors or the fusion of viral and cellular membranes.

  • Host-Targeted Mechanisms: Modulation of host cell factors that are essential for viral replication.

Further mechanistic studies, such as enzyme inhibition assays and time-of-addition experiments, would be necessary to elucidate the precise mode of action of any active compounds.

Data Presentation

The results of the biological evaluation should be summarized in a clear and concise format.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of N-Aryl-5-fluoroquinolin-3-amine Derivatives against Influenza A/H1N1

Compound IDR-Group (Aryl Substituent)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Lead-01 Phenyl5.2>100>19.2
Lead-02 4-Fluorophenyl2.8>100>35.7
Lead-03 4-Methoxyphenyl7.1>100>14.1
Lead-04 Pyridin-4-yl4.58518.9
Control Oseltamivir0.1>100>1000

Data presented in this table is for illustrative purposes only.

Conclusion

This compound represents a promising, yet underexplored, starting material for the development of novel antiviral agents. Its versatile 3-amino group allows for the application of modern synthetic methodologies to generate diverse chemical libraries, while the 5-fluoro substituent offers the potential for improved pharmacological properties. The conceptual workflows and exemplary protocols provided in these application notes offer a solid foundation for researchers to embark on the synthesis and evaluation of this compound derivatives as a new class of antiviral candidates. A systematic approach, combining rational drug design, efficient synthesis, and robust biological evaluation, will be key to unlocking the full therapeutic potential of this intriguing scaffold.

References

  • Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. [Link]

  • Richter, S., Parolin, C., Palumbo, M., & Palu, G. (2004). Antiviral properties of quinolone-based drugs. Current drug targets. Infectious disorders, 4(2), 149–160. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413530, this compound. [Link]

  • Richter, S., Parolin, C., Palumbo, M., & Palu, G. (2004). Antiviral Properties of Quinolone-based Drugs. Current drug targets. Infectious disorders, 4(2), 149-60. [Link]

  • Google P
  • Google Patents. (2015). Synthesis of an antiviral compound.
  • Singh, S., & Singh, S. K. (2022). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 11(9), 114-121. [Link]

  • Google P
  • Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. [Link]

  • Google Patents. (1998).

Sources

Analytical techniques for characterizing 5-Fluoroquinolin-3-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Analytical Characterization of 5-Fluoroquinolin-3-amine Analogs

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound analogs. These compounds represent a significant class of heterocyclic molecules with considerable interest in pharmaceutical and materials science research. Ensuring their structural integrity, purity, and identity is paramount for drug discovery, quality control, and regulatory compliance.[1][2] This document outlines a multi-faceted analytical approach employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for comprehensive characterization.

Introduction: The Significance of this compound Analogs

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] The introduction of a fluorine atom at the 5-position and an amine group at the 3-position can significantly modulate the physicochemical and biological properties of the quinoline ring system. Fluorine substitution, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. As such, rigorous analytical characterization is essential to confirm the successful synthesis of the target analog, quantify its purity, and fully elucidate its chemical structure. This guide provides the foundational analytical workflows to achieve these critical objectives.

Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of this compound analogs and quantifying them in various matrices.[3] Reversed-phase HPLC (RP-HPLC) is typically the method of choice, separating compounds based on their hydrophobicity.

Causality of Methodological Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the standard starting point for quinoline derivatives due to its hydrophobic nature, which provides effective retention for the aromatic quinoline core.[1][4] For analogs that are difficult to resolve, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the aromatic system.[3]

  • Mobile Phase: A gradient elution using acetonitrile (ACN) and water is commonly employed.[1][5] ACN is a preferred organic modifier for its low viscosity and UV transparency. A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), is often added to the mobile phase to improve peak shape by protonating the basic amine group, thereby preventing tailing.

  • Detection: The conjugated aromatic system of the quinoline ring provides strong UV absorbance, making a UV-Vis or Diode Array Detector (DAD) highly effective for detection, typically in the range of 220-280 nm.[3][5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN/H2O with 0.1% TFA) B Prepare Standard & Sample (Dissolve in Mobile Phase, ~0.5 mg/mL) C Filter Sample (0.45 µm Syringe Filter) B->C D Equilibrate System (Stable Baseline) C->D E Inject Blank (Mobile Phase) D->E F Inject Standards (Calibration Curve) E->F G Inject Sample F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I J Quantify (vs. Calibration Curve) H->J

Caption: RP-HPLC workflow for purity analysis.

Detailed Protocol: Purity Assessment by RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Degas both phases by sonication or vacuum filtration before use to prevent air bubble formation.[6]

  • Sample and Standard Preparation:

    • Prepare a stock solution of a reference standard at approximately 0.5 mg/mL in the mobile phase.[7]

    • Accurately weigh and dissolve the synthesized this compound analog sample to the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter into HPLC vials to remove particulates that could clog the column.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and DAD detector.[1]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: Monitor at 254 nm or determine the optimal wavelength from the DAD spectrum.[3]

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[1]

    • Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.[1]

    • Perform injections of the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the purity of the analog by calculating the peak area percentage of the main peak relative to the total area of all peaks.

Quantitative Data Summary: HPLC
ParameterTypical Value / ConditionRationale & Causality
Column C18 (4.6 x 150 mm, 5 µm)Excellent retention for hydrophobic quinoline core. Standard for method development.[1]
Mobile Phase A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFAAcetonitrile is a strong organic modifier. TFA improves peak shape by ion suppression.
Gradient 5-95% B over 20 minEnsures elution of both polar impurities and the less polar main compound.[1]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.[3]
Temperature 30 °CEnhances reproducibility by controlling retention time variability.[3]
Detection (UV) 254 nmQuinoline derivatives exhibit strong UV absorbance at this wavelength.[3]
Linearity (r²) > 0.999Demonstrates a direct proportionality between concentration and response for quantification.[1]
Precision (RSD%) < 2%Ensures the method is repeatable and reliable.[1]

Molecular Weight and Structure: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized analog and providing structural information through fragmentation analysis.[2] Coupling HPLC with MS (LC-MS) is particularly effective, as it provides separation and mass identification in a single run.

Causality of Methodological Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for quinoline analogs.[8] The basic nitrogen atoms in the quinoline ring and the exocyclic amine are readily protonated in the positive ion mode ([M+H]⁺), making ESI a highly sensitive technique for these compounds.

  • Sample Preparation: Cleanliness is critical for MS.[9] Samples should be free of non-volatile salts and buffers (e.g., phosphate), which can suppress the ESI signal.[10] Using volatile mobile phase additives like formic acid or ammonium acetate is crucial. The sample preparation protocol for HPLC is generally suitable for LC-MS.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare Sample (Dissolve in MeCN/H2O ~10-100 µg/mL) B Filter Sample (0.22 µm PTFE Filter) A->B C LC Separation (as per HPLC protocol) B->C D Ionization (ESI+) C->D E MS Scan (Full Scan) (Determine [M+H]⁺) D->E F MS/MS Scan (Product Ion) (Induce Fragmentation) E->F G Confirm Molecular Weight (from Full Scan) F->G I Correlate with Structure G->I H Analyze Fragmentation (from MS/MS Scan) H->I

Caption: LC-MS workflow for structural analysis.

Detailed Protocol: LC-MS Characterization
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a mixture of acetonitrile and water.[11] High concentrations can lead to signal saturation and source contamination.[11]

    • Ensure any buffers or acids used are volatile (e.g., formic acid instead of TFA, which can cause ion suppression).

  • Instrumentation and Conditions:

    • LC System: Use the same HPLC conditions as described previously, but replace non-volatile buffers.

    • Mass Spectrometer: A system capable of ESI and tandem MS (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1): Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

  • Data Analysis:

    • From the full scan spectrum, confirm the monoisotopic mass of the [M+H]⁺ ion matches the theoretical value for the this compound analog.

    • Analyze the MS/MS spectrum. The fragmentation pattern of fluoroquinolones often involves losses related to substituents on the ring. For a this compound core, common fragmentation pathways may include the loss of NH₃, HCN, or cleavage of other side chains.

Quantitative Data Summary: Mass Spectrometry
ParameterTypical SettingRationale & Causality
Ionization Mode ESI PositiveThe amine and quinoline nitrogens are basic and readily accept a proton, leading to high sensitivity.[8]
Capillary Voltage 3-4 kVOptimizes the electrospray process for efficient ion generation.
Drying Gas Flow 8-12 L/minFacilitates desolvation of the charged droplets to produce gas-phase ions.
Drying Gas Temp. 250-350 °CAids in solvent evaporation; must be optimized to avoid thermal degradation.
Collision Energy 10-40 eV (for MS/MS)Controls the degree of fragmentation; a ramp of energies is often used to get a rich fragmentation spectrum.

Definitive Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules.[12] Both ¹H and ¹³C NMR are required for a complete characterization of this compound analogs.[13]

Causality of Methodological Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a common choice if the compound is soluble. For more polar analogs, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly affect chemical shifts.

  • Nuclei:

    • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): Used for more complex analogs to definitively assign proton and carbon signals and establish connectivity through bonds.

Experimental Workflow for NMR Analysis

NMR_Workflow A Dissolve Sample (5-10 mg in ~0.6 mL deuterated solvent) B Transfer to NMR Tube A->B C Acquire 1D Spectra (¹H, ¹³C) B->C D Process Spectra (Fourier Transform, Phase, Baseline) C->D E Assign Signals (Chemical Shift, Integration, Multiplicity) D->E F Acquire 2D Spectra (if needed) (COSY, HMBC) E->F Ambiguous Assignments G Confirm Structure E->G F->G

Caption: NMR workflow for structure elucidation.

Detailed Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis and Interpretation:

    • ¹H NMR:

      • Chemical Shift (δ): Protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The position is influenced by the electron-withdrawing fluorine and electron-donating amine group.

      • Integration: The area under each peak should be proportional to the number of protons it represents.

      • Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

    • ¹³C NMR:

      • Identify the number of distinct carbon signals.

      • The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

      • Chemical shifts will be characteristic of aromatic and amine-substituted carbons.[12][14]

Elemental Composition Confirmation: Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample.[15] For halogenated compounds, the analysis can be extended to determine the fluorine content. This technique serves as a final check on the compound's empirical formula.

Protocol and Interpretation
  • Sample Submission:

    • A highly purified, dry sample (typically 2-5 mg) is required. Any residual solvent or impurities will lead to inaccurate results.

    • Submit the sample to a dedicated analytical service for combustion analysis.

  • Interpretation of Results:

    • The instrument combusts the sample, and detectors measure the resulting CO₂, H₂O, and N₂ gases.

    • The results are reported as a weight percentage for each element.

    • Compare the experimentally determined percentages with the theoretical values calculated from the proposed molecular formula. The experimental values should typically be within ±0.4% of the theoretical values to confirm the empirical formula.

Data Summary: Elemental Analysis
ElementTheoretical % (for C₉H₇FN₂)Experimental % (Hypothetical)
C 67.49%67.55%
H 4.41%4.38%
N 17.49%17.41%

Method Validation

For applications in drug development and quality control, all analytical methods described must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2] Validation demonstrates that an analytical procedure is suitable for its intended purpose.[16][17] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][16]

References

The Combes Quinoline Synthesis: A Detailed Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Combes quinoline synthesis. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offers a robust and validated experimental protocol, and provides insights into the purification and characterization of the resulting quinoline derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, and a thorough understanding of its synthesis is paramount for innovation in this field.[1][2]

Introduction to the Combes Quinoline Synthesis

The Combes quinoline synthesis, first reported by Alphonse Combes in 1888, is a classic acid-catalyzed condensation reaction between an aniline and a β-diketone to produce a substituted quinoline.[1][3][4][5] This method is particularly valuable for the preparation of 2,4-disubstituted quinolines.[3] The versatility of the Combes synthesis allows for the introduction of a wide range of substituents on both the aniline and the β-diketone, providing access to a diverse library of quinoline derivatives. These derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.

Reaction Mechanism and Rationale

The Combes quinoline synthesis proceeds through a two-stage mechanism: the formation of an enamine intermediate followed by an acid-catalyzed cyclization and dehydration.[3][4] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

Step 1: Enamine Formation

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a β-amino enone, also known as an enamine.[3][4]

Step 2: Acid-Catalyzed Cyclization and Dehydration

The enamine intermediate is then protonated by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][3] This protonation activates the carbonyl group, making it more electrophilic. The aromatic ring of the aniline then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular electrophilic aromatic substitution reaction. This cyclization step is the rate-determining step of the reaction.[1] Subsequent dehydration of the resulting intermediate yields the final substituted quinoline product.[1]

The choice of acid catalyst can influence the reaction outcome. Polyphosphoric acid (PPA) is often favored as it can act as both a catalyst and a dehydrating agent, sometimes leading to cleaner reactions and higher yields compared to sulfuric acid.[1]

Diagram of the Combes Quinoline Synthesis Mechanism:

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline Aniline enamine Enamine (β-Amino enone) aniline->enamine + β-Diketone - H₂O diketone β-Diketone diketone->enamine protonated_enamine Protonated Enamine enamine->protonated_enamine + H⁺ (Acid Catalyst) cyclized_intermediate Cyclized Intermediate protonated_enamine->cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution (Rate-Determining Step) quinoline Substituted Quinoline cyclized_intermediate->quinoline - H₂O - H⁺

Caption: Mechanism of the Combes quinoline synthesis.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol provides a detailed, step-by-step procedure for the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.

Materials:

  • Aniline (freshly distilled)

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.1 mol, 9.31 g).

  • Addition of β-Diketone: Slowly add acetylacetone (0.1 mol, 10.01 g) to the aniline with constant stirring. An exothermic reaction may be observed.

  • Acid Catalyst Addition: Cool the mixture in an ice bath. Carefully and slowly add concentrated sulfuric acid (20 mL) to the reaction mixture with vigorous stirring. The addition should be dropwise to control the temperature.

  • Reaction: Heat the reaction mixture to 110-120 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture onto crushed ice (approximately 200 g) in a large beaker.

  • Workup - Neutralization: Slowly neutralize the acidic solution by adding 10% sodium hydroxide solution with constant stirring until the pH is approximately 8-9. This will precipitate the crude product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Workup - Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dimethylquinoline.

  • Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram:

Experimental_Workflow start Start reactants 1. Mix Aniline and Acetylacetone start->reactants acid 2. Add Concentrated H₂SO₄ (in ice bath) reactants->acid reflux 3. Heat at 110-120 °C (4-6 hours) acid->reflux quench 4. Quench on Crushed Ice reflux->quench neutralize 5. Neutralize with 10% NaOH quench->neutralize extract 6. Extract with CH₂Cl₂ neutralize->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry evaporate 8. Evaporate Solvent dry->evaporate purify 9. Purify Crude Product (Distillation/Chromatography) evaporate->purify product Pure 2,4-Dimethylquinoline purify->product

Caption: Experimental workflow for the Combes synthesis of 2,4-dimethylquinoline.

Reaction Parameters for Various Substrates

The Combes synthesis is adaptable to a range of anilines and β-diketones. The following table summarizes representative examples.

Aniline Derivativeβ-DiketoneAcid CatalystProductReference
AnilineAcetylacetoneH₂SO₄2,4-Dimethylquinoline[4]
m-ChloroanilineAcetylacetoneH₂SO₄7-Chloro-2,4-dimethylquinoline[3][4]
p-AnisidineCyclohexanone-2-carbaldehydeLactic Acid6-Methoxy-3,4-dihydroacridine[4]
β-NaphthylamineAcetylacetoneHFBenzo[g]quinoline derivative[3][4]

Purification and Characterization of Quinolines

Purification:

Crude quinoline products from the Combes synthesis often require purification to remove unreacted starting materials and side products. Common purification techniques include:

  • Acid-Base Extraction: Quinolines are basic and can be separated from non-basic impurities by dissolving the crude product in an acidic solution, washing with an organic solvent to remove impurities, and then basifying the aqueous layer to precipitate the purified quinoline.

  • Vacuum Distillation: For liquid quinolines, vacuum distillation is an effective method for purification.

  • Recrystallization: Solid quinoline derivatives can be purified by recrystallization from a suitable solvent.

  • Column Chromatography: Silica gel column chromatography using a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is a versatile method for purifying a wide range of quinoline derivatives.

Characterization:

The structure of the synthesized quinoline derivatives should be confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The aromatic protons of the quinoline ring typically appear in the range of 7.0-9.0 ppm in the ¹H NMR spectrum.[6] The chemical shifts and coupling constants provide valuable information about the substitution pattern on the quinoline ring.[7]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups present in the molecule.

  • Melting Point: For solid derivatives, a sharp melting point is an indicator of purity.

Conclusion

The Combes quinoline synthesis remains a powerful and relevant tool for the synthesis of substituted quinolines. Its operational simplicity and the ready availability of starting materials make it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and optimizing the reaction and purification protocols, researchers can efficiently generate a diverse array of quinoline derivatives for further investigation in drug discovery and materials science.

References

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Combes Quinoline Synthesis. (n.d.).
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • benign and proficient procedure for preparation of quinoline deriv
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

Sources

Application Notes & Protocols: The Friedländer Synthesis as a Robust Platform for Substituted Quinolines in Modern Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Overview: The Enduring Relevance of the Friedländer Annulation

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast range of compounds with significant biological and photophysical properties.[1][2] From the potent antimalarial activity of chloroquine to applications in organic light-emitting diodes (OLEDs), the utility of this N-heterocycle is extensive and well-documented.[3] Consequently, efficient and versatile synthetic routes to functionalized quinolines are of paramount importance to researchers in drug discovery and chemical development.

First reported in 1882 by Paul Friedländer, the synthesis that bears his name remains one of the most direct and reliable methods for constructing the quinoline ring system.[4][5] The reaction classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] While the traditional approach often required harsh conditions, modern advancements have transformed the Friedländer synthesis into a highly adaptable and green methodology.[7][8]

This guide provides an in-depth analysis of the Friedländer synthesis, moving beyond theoretical descriptions to offer practical, field-proven protocols and insights. We will explore the mechanistic underpinnings, compare classical and contemporary catalytic systems, and provide detailed, step-by-step procedures for the synthesis of functionally diverse quinolines, empowering researchers to leverage this powerful reaction in their own laboratories.

Mechanistic Pathways: Controlling the Condensation

The Friedländer synthesis proceeds via a cyclocondensation mechanism, but the precise sequence of events is dictated by the catalytic conditions (acidic vs. basic) and the nature of the substrates.[6] Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes. Two primary mechanisms are generally accepted: the Aldol-first pathway and the Schiff base-first pathway.[9]

  • Aldol-First Pathway: Under many conditions, the reaction initiates with an aldol condensation between the α-methylene compound and the carbonyl of the 2-aminoaryl substrate. This is followed by a dehydration step to yield an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via nucleophilic attack of the aniline amine onto the carbonyl, followed by a second dehydration to afford the aromatic quinoline ring.[6]

  • Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline amine and the carbonyl of the α-methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[4]

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Addition Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Schiff Base Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Intermediate Aldol_Adduct->Unsaturated_Carbonyl -H₂O Cyclized_Intermediate_A Cyclized Intermediate (from Aldol path) Unsaturated_Carbonyl->Cyclized_Intermediate_A Intramolecular Cyclization Cyclized_Intermediate_B Cyclized Intermediate (from Schiff path) Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol Reaction Quinoline Substituted Quinoline Cyclized_Intermediate_A->Quinoline -H₂O Cyclized_Intermediate_B->Quinoline -H₂O

Figure 1: Competing mechanistic pathways in the Friedländer synthesis.

Evolution of Catalysis: From Brute Force to Green Efficiency

The choice of catalyst is the most critical parameter in designing a Friedländer synthesis. While early procedures relied on high temperatures or stoichiometric amounts of strong acids and bases, contemporary methods prioritize efficiency, substrate scope, and sustainability.[7]

Causality Behind Catalyst Selection: The catalyst's primary role is to activate one of the carbonyl groups, facilitating either the initial aldol addition or Schiff base formation.

  • Brønsted acids (e.g., p-TsOH, H₂SO₄) protonate the carbonyl oxygen, increasing its electrophilicity.[4]

  • Lewis acids (e.g., In(OTf)₃, Zr(NO₃)₄) coordinate to the carbonyl oxygen, achieving a similar activation.[10][11]

  • Bases (e.g., KOH, DBU) deprotonate the α-methylene compound, forming a nucleophilic enolate.[6]

  • Modern heterogeneous catalysts often provide localized acidic or basic sites on a solid support, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[7][12]

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield Range
KOH / EtOH Reflux, 2-12 hInexpensive, simpleHarsh conditions, potential side reactions50-85%
p-TsOH 80-120 °C, Solvent-freeEfficient, often solvent-freeHigh temperatures, acidic workup80-95%[12]
Molecular Iodine 80-100 °C, Solvent-freeMild Lewis acid, efficientVolatile, potential for halogenation85-97%[12]
Neodymium(III) Nitrate 80 °C, 1-2 hHighly efficient, low catalyst loadingCost of rare-earth metal85-95%[12]
Gold(III) Chloride 60 °C, EtOHVery mild conditions, high yieldsHigh cost of gold catalyst70-98%[13]
Amberlyst-15 Resin Refluxing EtOH, 4-8 hHeterogeneous, recyclable, easy workupSlower reaction times, moderate temps75-90%[7]
Microwave Irradiation 160 °C, Acetic AcidExtremely rapid (minutes), high yieldRequires specialized equipment>90%[14]
Water (Catalyst-free) 70 °C, WaterUltimate green solvent, no catalyst neededLimited substrate scope, requires polarity70-97%[15]

Application Note 1: Microwave-Assisted Green Synthesis of a Polysubstituted Quinoline

Objective: To provide a rapid, efficient, and environmentally conscious protocol for the synthesis of a functionalized quinoline using microwave irradiation, which dramatically accelerates the reaction.[14]

Rationale: This protocol leverages neat acetic acid as both the catalyst and solvent, which is considered a green solvent.[14] Microwave heating provides uniform and rapid energy input, reducing reaction times from hours or days to mere minutes and often leading to cleaner reactions with higher yields.[14] This method is ideal for library synthesis and rapid lead optimization in a drug discovery context.

Sources

Application Notes and Protocols for the Evaluation of 5-Fluoroquinolin-3-amine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] In oncology research, this heterocyclic system has been extensively explored, leading to the discovery of potent anticancer agents.[2][3] Many of these compounds exert their cytotoxic effects by targeting fundamental cellular processes. A predominant mechanism of action involves the inhibition of topoisomerase II, an essential enzyme that modulates DNA topology during replication and transcription.[4][5][6] By stabilizing the enzyme-DNA cleavage complex, these agents introduce DNA strand breaks, which subsequently trigger cell cycle arrest and initiate the apoptotic cascade, leading to programmed cell death.[4]

The 5-fluoroquinolin-3-amine framework represents a promising, yet specific, class within this broader family. The strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the amine group at the 3-position offers a versatile point for synthetic modification to optimize potency and selectivity.

This guide provides a comprehensive, field-proven framework for the preclinical evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial cytotoxicity screening to the elucidation of underlying cellular mechanisms. The protocols herein are presented not merely as steps, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice.

Part I: Initial Assessment of Cytotoxicity and Potency (IC₅₀ Determination)

Expert Insight: The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic potency. The half-maximal inhibitory concentration (IC₅₀) is the gold-standard metric for this assessment, quantifying the compound concentration required to inhibit a biological process, such as cell proliferation, by 50%.[1][7] This value allows for the direct comparison of different derivatives and provides the necessary concentration range for subsequent mechanistic studies. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.

Principle of the MTT Assay: The assay's principle is rooted in the metabolic activity of living cells. Mitochondrial dehydrogenases, which are only active in viable cells, cleave the tetrazolium ring of the yellow reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan precipitate.[8][9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11] Solubilizing this precipitate and measuring its absorbance provides a quantitative measure of cell viability.

View Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow for IC₅₀ Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Add Serial Dilutions of this compound Derivative B->C Cells Adhered D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E Treatment Period Complete F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H H G->H Calculate % Viability & Plot Dose-Response Curve

Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cancer cell lines in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization agent (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells for "medium only" blanks.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (treated with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (fresh medium only).[8]

  • Treatment Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, and the formation of purple formazan crystals will become visible.[8][11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[7]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

Data Analysis & Presentation:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Table 1: Example Data Summary for Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM) ± SD
FQ-A-001MCF-7Breast482.5 ± 0.3
FQ-A-001HCT-116Colon485.1 ± 0.6
FQ-A-001A549Lung488.9 ± 1.1
FQ-A-002MCF-7Breast4815.7 ± 2.4
FQ-A-002HCT-116Colon4822.4 ± 3.1
FQ-A-002A549Lung4831.0 ± 4.5

Part II: Elucidating the Mechanism - Induction of Apoptosis

Expert Insight: A hallmark of effective chemotherapeutic agents is their ability to induce apoptosis.[12] Simply observing a reduction in cell viability is insufficient; we must confirm that the cells are undergoing a controlled, programmed death rather than necrosis. Western blotting is a powerful, specific technique to probe for key molecular events in the apoptotic cascade.[13] The primary markers of interest include the cleavage (and thus activation) of caspases (e.g., caspase-3, -9) and their substrate, poly (ADP-ribose) polymerase-1 (PARP-1).[14][15] Additionally, examining the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can reveal which signaling pathway is engaged.[14]

View Experimental Workflow: Western Blot for Apoptosis

WB_Workflow Western Blot Workflow for Apoptosis Marker Detection A 1. Cell Treatment (e.g., IC₅₀ and 2x IC₅₀ of FQ derivative) B 2. Cell Lysis & Protein Extraction (RIPA Buffer + Protease Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% Non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) Overnight at 4°C F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate & Imaging) H->I

Caption: Step-by-step workflow for detecting apoptotic proteins via Western blotting.

Detailed Protocol: Western Blot for Apoptosis Markers

Materials:

  • Treated and untreated cell pellets

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors[13]

  • BCA Protein Assay Kit

  • SDS-polyacrylamide gels (e.g., 10-15%)[13]

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate[13]

Procedure:

  • Sample Preparation: Treat cells in 6-well plates with the this compound derivative (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 or 48 hours). Harvest cells, wash twice with ice-cold PBS, and lyse the cell pellet with 100-150 µL of ice-cold RIPA buffer.[13] Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel.[13] Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody, diluted in blocking buffer, overnight at 4°C.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[13]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again as in step 7. Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[13]

Data Interpretation:

  • An increase in the band intensity for cleaved caspase-3 and cleaved PARP in treated samples compared to the untreated control is a strong indicator of apoptosis.[14]

  • An increase in the Bax/Bcl-2 ratio (pro-apoptotic/anti-apoptotic) suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway.[14]

  • β-actin is used as a loading control to ensure equal amounts of protein were loaded in each lane.

Part III: Elucidating the Mechanism - Cell Cycle Analysis

Expert Insight: As many quinoline-based compounds function as topoisomerase inhibitors, a common cellular response is arrest at specific checkpoints in the cell cycle, most frequently in the S or G2/M phases.[2][4] This arrest allows the cell time to repair DNA damage before proceeding with division; if the damage is too severe, apoptosis is triggered. Flow cytometry with propidium iodide (PI) staining is the definitive method for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[16] This allows for the clear distinction and quantification of cell populations in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

View Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow Cell Cycle Analysis Workflow via Flow Cytometry cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis A 1. Treat Cells with FQ Derivative B 2. Harvest Cells (Trypsinize & Centrifuge) A->B C 3. Fix Cells (Ice-cold 70% Ethanol) B->C D 4. Wash with PBS C->D Fixation Complete E 5. Treat with RNase A (Removes RNA signal) D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Acquire Data on Flow Cytometer F->G Staining Complete H 8. Analyze DNA Content Histogram G->H I 9. Quantify Cell % in G1, S, and G2/M phases H->I

Caption: Workflow for preparing and analyzing cells for cell cycle distribution.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Treated and untreated cells

  • Ice-cold PBS

  • Ice-cold 70% Ethanol

  • RNase A solution (DNase-free, e.g., 100 µg/mL)[17]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)[17]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates as described for the Western Blot protocol. Harvest approximately 1 x 10⁶ cells by trypsinization, transfer to a centrifuge tube, and spin at ~300 x g for 5 minutes.[17]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing the cell suspension, slowly add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][18]

  • Storage: Incubate the cells at 4°C for at least 2 hours. (Cells can be stored in ethanol at 4°C for several days).[18]

  • Washing: Centrifuge the fixed cells at ~300 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.[17]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution. Incubate at 37°C for 15-30 minutes. This step is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[18]

  • PI Staining: Add 400 µL of PI staining solution to the cells.[17] Incubate for 15-30 minutes at room temperature, protected from light.[18]

  • Flow Cytometry: Transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software (e.g., ModFit LT, FlowJo) to gate on single cells and model the cell cycle distribution to obtain percentages for G0/G1, S, and G2/M phases.[17]

Data Interpretation:

  • A statistically significant increase in the percentage of cells in the G2/M phase (or S phase) in treated samples compared to the control indicates cell cycle arrest at that checkpoint.

  • The appearance or increase of a "sub-G1" peak, representing cells with fragmented DNA (<2n), is an additional quantitative indicator of apoptosis.

Table 2: Example Data Summary for Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Cells in Sub-G1
Untreated Control55.2 ± 2.128.5 ± 1.515.1 ± 1.81.2 ± 0.3
FQ-A-001 (IC₅₀)20.7 ± 1.918.9 ± 1.358.3 ± 3.52.1 ± 0.5
FQ-A-001 (2x IC₅₀)15.4 ± 1.512.1 ± 1.165.2 ± 4.17.3 ± 1.0

Synthesizing the Data: A Proposed Mechanism of Action

Expert Insight: The true power of these assays lies not in their individual results, but in their combined interpretation. By integrating the findings from cytotoxicity, apoptosis, and cell cycle analyses, a coherent mechanistic hypothesis can be constructed. For a typical topoisomerase II inhibitor, the data should tell a logical story: the compound reduces cell viability (MTT), which is caused by the induction of programmed cell death (Western Blot), and this apoptotic event is preceded by a block in the cell cycle (Flow Cytometry), likely due to DNA damage.

Proposed Mechanistic Pathway for a this compound Derivative

Mechanism_Pathway Integrated Mechanistic Hypothesis A This compound Derivative Treatment B Hypothesis: Inhibition of Topoisomerase II A->B C DNA Strand Breaks B->C D Cell Cycle Arrest at G2/M (Evidence: Flow Cytometry) C->D E Activation of Intrinsic Apoptotic Pathway D->E F ↑ Bax/Bcl-2 Ratio Activation of Caspase-9 (Evidence: Western Blot) E->F G Activation of Executioner Caspase-3 & PARP Cleavage (Evidence: Western Blot) F->G H Apoptosis (Evidence: Sub-G1 Peak) G->H I Decreased Cell Viability (Evidence: MTT Assay) H->I

Caption: A logical flow diagram connecting experimental outcomes to a proposed mechanism.

This integrated approach provides a robust foundation for the continued development of this compound derivatives as potential anticancer therapeutics, guiding further studies such as in vivo efficacy models and advanced mechanistic investigations.

References

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem.
  • Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Tre
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • Apoptosis western blot guide. Abcam.
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego Moores Cancer Center.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Assaying cell cycle st
  • Cell Cycle Tutorial. The University of Edinburgh.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules (MDPI).
  • MTT assay protocol. Abcam.
  • Determination of Caspase Activation by Western Blot. Methods in Molecular Biology (Springer).
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.
  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences (MDPI).
  • Anticancer activities of Fluoroquinolone derivatives and complexes.
  • Towards anticancer fluoroquinolones: A review article.

Sources

Synthesis of Amino Acid-Quinoline Conjugates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Quinolines and Amino Acids in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The conjugation of amino acids to this privileged heterocyclic system offers a compelling strategy to enhance the pharmacological profile of quinoline-based compounds. Amino acids, as the fundamental building blocks of proteins, can improve aqueous solubility, facilitate transport across biological membranes, and introduce specific recognition motifs for biological targets, thereby enhancing efficacy and reducing off-target toxicity.[2]

This technical guide provides detailed, field-proven protocols for the synthesis of amino acid derivatives of quinolines, tailored for researchers, scientists, and drug development professionals. We will delve into two robust and versatile synthetic strategies: Amide Coupling and the Ugi Multicomponent Reaction . For each methodology, we will not only provide step-by-step protocols but also elucidate the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures for their specific molecular targets.

Methodology 1: Amide Coupling – The Workhorse of Bioconjugation

The formation of an amide bond between the carboxylic acid of a quinoline moiety and the amine group of an amino acid (or vice versa) is a widely employed and reliable strategy for creating these conjugates. The choice of coupling agent and reaction conditions is critical for achieving high yields and preserving the stereochemical integrity of the amino acid.

Causality Behind Experimental Choices in Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of a water molecule. To overcome this, the carboxylic acid is typically activated in situ to a more reactive species. This can be achieved through two primary approaches: conversion to a highly reactive acyl chloride or the use of coupling reagents that form an activated ester intermediate.

  • Acyl Chloride Method: This classic two-step approach involves the initial conversion of the quinoline carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with the amino group of the amino acid ester. While robust, this method can be harsh and may not be suitable for sensitive substrates. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction.[3]

  • Direct Coupling with Reagents: This one-pot method is generally milder and more convenient. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N'-Dicyclohexylcarbodiimide (DCC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea or an active ester (often with the help of additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)), which is then readily attacked by the amine. This approach minimizes side reactions and is often preferred for its operational simplicity and milder conditions.[4][5]

Experimental Workflow: Amide Coupling

The following diagram illustrates the general workflow for the synthesis of quinoline-amino acid conjugates via amide coupling.

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Purification start Quinoline Carboxylic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl₂) start->acyl_chloride Method A coupling_reagent Direct Coupling (e.g., EDC, HATU) start->coupling_reagent Method B coupling Coupling Reaction (with base, e.g., TEA) acyl_chloride->coupling coupling_reagent->coupling amino_acid Amino Acid Ester amino_acid->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for amide coupling of quinoline carboxylic acids with amino acid esters.

Detailed Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxamido Amino Acid Derivatives

This protocol is adapted from a reported synthesis of potential antibacterial agents and involves a three-step process: synthesis of the quinoline carboxylic acid, coupling with an amino acid methyl ester, and subsequent hydrolysis to the final amino acid derivative.[6]

Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

  • In a round-bottom flask, suspend isatin (1 equivalent) and malonic acid (1.2 equivalents) in glacial acetic acid.

  • Add sodium acetate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture at reflux for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the desired quinoline carboxylic acid.

Step 2: Amide Coupling with Amino Acid Methyl Ester

  • Suspend the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equivalent) in excess thionyl chloride.

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF).

  • Heat the mixture at reflux for 2-4 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • In a separate flask, dissolve the desired amino acid methyl ester hydrochloride (1.5 equivalents) in dry DMF.

  • Add triethylamine (TEA) (3.3 equivalents) to the amino acid ester solution and stir for 20 minutes at room temperature.

  • Add the crude acyl chloride in small portions to the amino acid ester solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the quinoline carboxamide ester.

Step 3: Hydrolysis to the Amino Acid Derivative

  • Dissolve the quinoline carboxamide ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:2 v/v).

  • Add sodium hydroxide (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture with dilute HCl to pH 3-4.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final amino acid derivative of quinoline.

Data Presentation: Amide Coupling Reagents
Coupling ReagentAdditiveTypical SolventTemperatureAdvantages
EDCI HOBt, DMAPDMF, DCM0 °C to RTWater-soluble byproducts, easy work-up.
HATU DIPEA, TEADMF0 °C to RTHigh reactivity, fast reaction times, low racemization.
PyBOP DIPEADMF, DCM0 °C to RTGood for sterically hindered substrates.
SOCl₂/Oxalyl Chloride Catalytic DMFToluene, DCMRT to RefluxHigh reactivity, cost-effective.

Methodology 2: Ugi Multicomponent Reaction – A Paradigm of Efficiency

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of complex molecules from simple starting materials.[7] This one-pot reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide. A particularly elegant variation for our purpose is the Ugi five-center-four-component reaction (U-5C-4CR), where an α-amino acid serves as both the amine and carboxylic acid component.[8]

Causality Behind Experimental Choices in the Ugi Reaction

The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[9] The initial step is the formation of an imine from the aldehyde and the amine (the amino group of the amino acid). This is followed by the nucleophilic attack of the isocyanide on the protonated imine, forming a nitrilium ion intermediate. The carboxylate of the amino acid then traps this intermediate, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final product.[10] The reaction is typically fast and exothermic, and high concentrations of reactants are often used to achieve high yields. Polar, aprotic solvents like methanol or DMF are commonly employed.[9]

Reaction Mechanism: Ugi Five-Center-Four-Component Reaction (U-5C-4CR)

The following diagram illustrates the mechanism of the Ugi 5C-4CR for the synthesis of quinoline-amino acid derivatives.

UgiMechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway aldehyde Quinoline Aldehyde (R¹-CHO) imine Imine Formation aldehyde->imine amino_acid Amino Acid (R²-CH(NH₂)COOH) amino_acid->imine isocyanide Isocyanide (R³-NC) nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide adduct Trapping by Carboxylate nitrilium->adduct + Carboxylate mumm Mumm Rearrangement (Irreversible) adduct->mumm product Final Product (α-acylaminoamide) mumm->product

Sources

The Evolving Legacy of Fluoroquinolones: From Antibacterial Mainstays to Multifaceted Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

Fluoroquinolones, a class of synthetic antibiotics, have long been a cornerstone in the treatment of bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have rendered them indispensable in clinical practice.[1] However, the medicinal chemistry landscape of fluoroquinolones is undergoing a significant transformation. Beyond their established antibacterial prowess, the inherent structural features of the fluoroquinolone nucleus have positioned it as a "privileged scaffold" for the development of novel therapeutic agents with diverse applications, including anticancer, antiviral, and anti-inflammatory activities.[2][3] This guide provides an in-depth exploration of the application of fluoroquinolones in medicinal chemistry, offering detailed insights into their synthesis, mechanisms of action, and protocols for their biological evaluation.

I. The Antibacterial Powerhouse: Mechanism of Action and Structure-Activity Relationship

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[5]

The primary determinant of activity against Gram-negative bacteria is the inhibition of DNA gyrase, while topoisomerase IV is the main target in many Gram-positive bacteria.[6] The dual-targeting capability of later-generation fluoroquinolones contributes to their broad-spectrum activity and a reduced propensity for resistance development.[7]

Key Structural Features and Their Influence on Activity

The biological activity of fluoroquinolones is intricately linked to their chemical structure. Modifications at various positions on the quinolone ring system can profoundly impact their antibacterial spectrum, potency, and pharmacokinetic properties.[8][9]

  • N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, significantly enhances activity against Gram-negative bacteria.[9]

  • C-3 Position: The carboxylic acid group is essential for binding to the DNA-enzyme complex and is critical for antibacterial activity.[10]

  • C-6 Position: The fluorine atom at this position is a hallmark of this class, contributing to increased cell penetration and potent inhibition of DNA gyrase.[11]

  • C-7 Position: This position is a key site for modification to modulate the antibacterial spectrum and potency. The introduction of a piperazine ring, for instance, broadens the spectrum of activity.[4]

  • C-8 Position: Modifications at this position can influence activity and reduce phototoxicity.[11]

II. Beyond Antibacterial Activity: The Repurposing of Fluoroquinolones

The unique ability of fluoroquinolones to interact with topoisomerases has spurred investigations into their potential as anticancer agents. Eukaryotic cells also possess topoisomerases (Topoisomerase I and II) that are essential for DNA replication and are validated targets for cancer chemotherapy.[3]

A. Fluoroquinolones as Anticancer Agents

Several fluoroquinolone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[3] The proposed mechanism of action often involves the inhibition of human topoisomerase II, leading to cell cycle arrest and apoptosis.[7][12]

Key Strategies for Developing Fluoroquinolone-Based Anticancer Agents:

  • Structural Modification: Strategic alterations to the core fluoroquinolone structure, particularly at the C-7 position, can shift the selectivity towards human topoisomerases.[13]

  • Hybrid Molecules: The conjugation of fluoroquinolones with other pharmacologically active moieties, such as chalcones, thiazolidinones, or existing anticancer drugs, has yielded hybrid molecules with enhanced cytotoxic potential and novel mechanisms of action.[5][14][15]

  • Metal Complexes: The formation of metal complexes with fluoroquinolones can enhance their anticancer activity.[3][16] These complexes can exhibit altered DNA binding properties and redox activity, contributing to their cytotoxic effects.[11][17]

B. Fluoroquinolones as Antiviral Agents

The application of fluoroquinolones has also extended to the realm of virology. Certain fluoroquinolone derivatives have shown inhibitory activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[18][19] The antiviral mechanisms are diverse and can include the inhibition of viral enzymes like reverse transcriptase or helicase, or interference with viral replication processes at the transcriptional level.[18][20] However, it is important to note that the antiviral activity of some fluoroquinolones against certain viruses, like SARS-CoV-2, has been found to be low in cell culture studies.[19][21]

III. Application Notes and Protocols

This section provides detailed protocols for the synthesis and biological evaluation of fluoroquinolone derivatives, designed for researchers in drug discovery and medicinal chemistry.

A. Synthesis of Fluoroquinolone Derivatives

The synthesis of novel fluoroquinolone derivatives is a cornerstone of research in this field. The following protocols outline representative synthetic procedures.

Protocol 1: Synthesis of a Ciprofloxacin Derivative

This protocol describes a general method for modifying the piperazine ring of ciprofloxacin.[7]

Step 1: N-Alkylation of Ciprofloxacin

  • To a solution of ciprofloxacin (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (e.g., ethyl chloroacetate, 1.1 eq) to the mixture.

  • Heat the reaction mixture at 80°C for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the N-alkylated ciprofloxacin derivative.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of a Fluoroquinolone-Chalcone Hybrid

This protocol details the synthesis of a hybrid molecule combining the fluoroquinolone scaffold with a chalcone moiety, known for its anticancer properties.[5]

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve p-aminoacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of aqueous sodium hydroxide (40%) and stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the chalcone intermediate.

Step 2: Synthesis of the Quinoline-4-carboxylic Acid

  • React isatin with a substituted acetophenone in the presence of a base (e.g., potassium hydroxide) in ethanol under reflux to obtain the 2-aryl-quinoline-4-carboxylic acid.

Step 3: Esterification and Hydrazide Formation

  • Convert the carboxylic acid to its ethyl ester using ethanol and a catalytic amount of sulfuric acid under reflux.

  • React the resulting ester with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.

Step 4: Coupling of the Fluoroquinolone and Chalcone Moieties

  • Couple the synthesized hydrazide with the chalcone intermediate to form the final fluoroquinolone-chalcone hybrid.

B. Biological Evaluation Protocols

Protocol 3: Determination of Antibacterial Activity (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antibacterial activity of synthesized compounds.[6]

  • Prepare Mueller-Hinton agar plates.

  • Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly spread the bacterial inoculum onto the surface of the agar plates.

  • Aseptically punch wells (6 mm in diameter) into the agar.

  • Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Include a positive control (e.g., ciprofloxacin) and a negative control (solvent alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

  • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Add a standardized bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 5: Evaluation of Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[13][24][25]

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized fluoroquinolone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on the cell cycle progression of cancer cells.[24]

  • Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histograms will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound.

Protocol 7: Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to quantify the inhibition of viral replication.[26]

  • Seed a confluent monolayer of host cells (e.g., Vero cells) in 12-well plates.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Infect the cells with a known titer of the virus (e.g., MERS-CoV) for 1 hour.

  • Remove the virus inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.

IV. Data Presentation

Table 1: Comparative Anticancer Activity of Fluoroquinolone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
CiprofloxacinT-24 (Bladder)>100[7]
Derivative 6T-24 (Bladder)1.15[7]
Derivative 8aT-24 (Bladder)1.02[7]
DoxorubicinT-24 (Bladder)9.92[7]
Quinoline-Chalcone 9iA549 (Lung)3.91[5]
Quinoline-Chalcone 9jA549 (Lung)5.29[5]
CisplatinA549 (Lung)6.81[5]

V. Visualization of Key Concepts

Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters cell Ternary_Complex Fluoroquinolone-Enzyme-DNA Complex Fluoroquinolone->Ternary_Complex DNA_Gyrase DNA Gyrase (Gram-negative) BacterialCell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive) BacterialCell->Topoisomerase_IV DNA_Gyrase->Ternary_Complex Topoisomerase_IV->Ternary_Complex DNA_Breaks Double-Strand DNA Breaks Ternary_Complex->DNA_Breaks Stabilizes cleavage complex Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Induces

Caption: Mechanism of antibacterial action of fluoroquinolones.

Anticancer Drug Development Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Fluoroquinolone Derivatives/Hybrids Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) IC50->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Caption: Workflow for developing fluoroquinolone-based anticancer agents.

VI. Conclusion and Future Perspectives

The journey of fluoroquinolones in medicinal chemistry is a testament to the enduring potential of established drug scaffolds. While their role as frontline antibacterial agents is being challenged by the rise of resistance, their story is far from over. The exploration of fluoroquinolones as anticancer and antiviral agents is a rapidly evolving field with immense promise. The ability to fine-tune their biological activity through rational design and synthetic modification opens up new avenues for drug discovery. Future research will likely focus on the development of highly selective derivatives that can target specific isoforms of human topoisomerases, the creation of novel hybrid molecules with synergistic activities, and a deeper understanding of their mechanisms of action in different therapeutic contexts. The fluoroquinolone core, with its inherent drug-like properties, will undoubtedly continue to be a source of inspiration for medicinal chemists for years to come.

VII. References

  • Full article: Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives - Taylor & Francis Online. (URL: [Link])

  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed. (URL: [Link])

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (URL: [Link])

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC - PubMed Central. (URL: [Link])

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - NIH. (URL: [Link])

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH. (URL: [Link])

  • Ciprofloxacin Synthesis. (URL: [Link])

  • Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC - PubMed Central. (URL: [Link])

  • Anticancer activities of Fluoroquinolone derivatives and complexes. *... - ResearchGate. (URL: [Link])

  • Ciprofloxacin: A Two Step Process - Der Pharma Chemica. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • ciprofloxacin-a-two-step-process.pdf - Der Pharma Chemica. (URL: [Link])

  • design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (URL: [Link])

  • Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PubMed Central. (URL: [Link])

  • Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. (URL: [Link])

  • (PDF) Metal Complexes of Fluoroquinolones with Selected Transition Metals, Their Synthesis, Characterizations, and Therapeutic Applications - ResearchGate. (URL: [Link])

  • General structure of the designed thiazolidinedione/ciprofloxacin hybrids - ResearchGate. (URL: [Link])

  • METAL COMPLEXES WITH THE FLUOROQUINOLONE ANTIBACTERIAL AGENT NORFLOXACIN : SYNTHESIS, STRUCTURE AND BIOACTIVITY - TSI Journals. (URL: [Link])

  • Design, Synthesis and Antimicrobial Evaluation of Novel Glycosylated-Fluoroquinolones Derivatives - PubMed. (URL: [Link])

  • Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. (URL: [Link])

  • Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - ResearchGate. (URL: [Link])

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (URL: [Link])

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: [Link])

  • Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents - RSC Publishing. (URL: [Link])

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - NIH. (URL: [Link])

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones - Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. (URL: [Link])

  • Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses - MDPI. (URL: [Link])

  • Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - MDPI. (URL: [Link])

  • Design, Synthesis, and Mechanistic Study of Novel Ciprofloxacin/Thiazole Chalcone Hybrids as Potential Anticancer Agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Some New Ciprofloxacin Hybrids as Potential Antimicrobial Agents. (URL: [Link])

  • Synthesis and evaluation of chalcone derivatives containing naphthalene... - ResearchGate. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

  • Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed. (URL: [Link])

  • Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - NIH. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 5-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Among these, 5-aminoquinoline derivatives have garnered significant attention for their potent and broad-spectrum antimicrobial properties. These compounds represent a critical area of research in the ongoing battle against infectious diseases and the rise of multidrug-resistant pathogens.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of 5-aminoquinoline derivatives and the subsequent evaluation of their antimicrobial efficacy. Moving beyond a simple recitation of methods, this document elucidates the rationale behind experimental choices, offers detailed, field-tested protocols, and grounds its claims in authoritative scientific literature. Our objective is to equip you with the knowledge and practical tools necessary to advance your own research in this promising field.

Part 1: Synthetic Strategies for 5-Aminoquinoline Derivatives

The synthesis of the 5-aminoquinoline core can be approached through several classic and modern methodologies. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Foundational Synthetic Routes: Building the Quinoline Core

The initial synthesis of the 5-aminoquinoline scaffold often begins with the construction of the quinoline ring, followed by the introduction or manipulation of the amino group at the C-5 position.

This reaction is a cornerstone of quinoline synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][2] For the synthesis of 5-aminoquinoline, a meta-substituted aniline with a group that can be converted to an amino group is a common starting point.

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to acrolein in situ, which then acts as the α,β-unsaturated aldehyde. An oxidizing agent, such as nitrobenzene, is necessary for the final aromatization step to form the quinoline ring.[3][4]

Protocol 1: Synthesis of 5-Nitroquinoline via Skraup Reaction

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: To the flask, cautiously add concentrated sulfuric acid. While stirring, slowly add 3-nitroaniline.

  • Glycerol Addition: Gently heat the mixture and add glycerol dropwise, maintaining a controlled exothermic reaction.

  • Oxidizing Agent: Add nitrobenzene to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Purification: Filter the crude product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-nitroquinoline.

Protocol 2: Reduction of 5-Nitroquinoline to 5-Aminoquinoline

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 5-nitroquinoline in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C can be employed.[5]

  • Reflux: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a base.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude 5-aminoquinoline by column chromatography or recrystallization.

Diagram 1: General Synthetic Workflow for 5-Aminoquinoline

G cluster_synthesis Synthesis of 5-Aminoquinoline Start Starting Materials (e.g., 3-Nitroaniline, Glycerol) Skraup Skraup Reaction (H2SO4, Oxidizing Agent) Start->Skraup Nitroquinoline 5-Nitroquinoline Skraup->Nitroquinoline Purification1 Purification (Recrystallization) Nitroquinoline->Purification1 Reduction Reduction (e.g., SnCl2 or Pd/C, H2) Aminoquinoline 5-Aminoquinoline Reduction->Aminoquinoline Purification2 Purification (Chromatography) Aminoquinoline->Purification2 Purification1->Reduction

Caption: Workflow for the synthesis of 5-aminoquinoline.

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][6][7][8] This method is particularly useful for preparing 2,4-disubstituted quinolines.

Protocol 3: Combes Synthesis of a Substituted 5-Aminoquinoline Derivative

  • Enamine Formation: React 3-amino-substituted aniline with a β-diketone (e.g., acetylacetone) in a suitable solvent, often with a catalytic amount of acid, to form the enamine intermediate.

  • Cyclization: The enamine is then treated with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) and heated to induce cyclization and dehydration, yielding the quinoline ring.[3][4]

  • Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1.

The Friedländer synthesis is a versatile method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11][12][13]

Protocol 4: Friedländer Synthesis of a 5-Aminoquinoline Derivative

  • Reaction Setup: Combine a 2-amino-6-nitrobenzaldehyde with a ketone (e.g., acetone) in the presence of a base (e.g., potassium hydroxide) or an acid catalyst.

  • Condensation and Cyclization: The reaction proceeds through an aldol-type condensation followed by intramolecular cyclization and dehydration to form the quinoline ring.

  • Reduction: The resulting nitro-substituted quinoline can then be reduced to the corresponding 5-aminoquinoline derivative as described in Protocol 2.

Modern Synthetic Approaches: Enhancing Efficiency and Diversity

While classical methods are robust, modern synthetic chemistry offers more efficient, selective, and environmentally benign alternatives.

Transition metal-catalyzed reactions have revolutionized the synthesis of complex heterocyclic compounds, including quinolines.[14][15][16] These methods often allow for the construction of the quinoline scaffold in a one-pot fashion from readily available starting materials.

Causality Behind Experimental Choices: Catalysts such as palladium, copper, and iron facilitate C-C and C-N bond formation under milder conditions than traditional methods.[14][16] The choice of ligand is critical for controlling the reactivity and selectivity of the metal catalyst.

Part 2: Antimicrobial Activity Evaluation

Once the 5-aminoquinoline derivatives are synthesized and purified, the next critical step is to evaluate their antimicrobial activity. This involves determining their ability to inhibit the growth of or kill various microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol 5: Broth Microdilution Method for MIC Determination

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized 5-aminoquinoline derivatives in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram 2: Workflow for Antimicrobial Activity Testing

G cluster_antimicrobial Antimicrobial Activity Evaluation Start Synthesized 5-Aminoquinoline Derivatives MIC MIC Determination (Broth Microdilution) Start->MIC MBC MBC Determination (Subculturing from MIC) MIC->MBC Data Data Analysis (MIC & MBC Values) MIC->Data MBC->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR G cluster_moa Mechanism of Action Quinolone Quinolone Derivative Complex Ternary Quinolone-Enzyme-DNA Complex (Stabilized) Quinolone->Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Inhibition of DNA Ligation Death Bacterial Cell Death Breaks->Death

Caption: Inhibition of DNA gyrase and topoisomerase IV.

Conclusion

The synthesis and antimicrobial evaluation of 5-aminoquinoline derivatives represent a vibrant and critical area of research. The protocols and insights provided in this guide are intended to serve as a robust foundation for your experimental work. By understanding the underlying principles of the synthetic routes and the methodologies for assessing biological activity, researchers can rationally design and develop novel 5-aminoquinoline-based antimicrobial agents to address the urgent global health challenge of infectious diseases.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

  • Mohana, K., Mallesha, L., & Gurudatt, D. M. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. [Link]

  • Researcher.Life. (2014). Mechanism of Quinolone Action and Resistance. R Discovery. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Mohana, K., Mallesha, L., & Gurudatt, D. M. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives. Semantic Scholar. [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1993). Synthesis and Biological Activity of 5-amino- And 5-hydroxyquinolones, and the Overwhelming Influence of the Remote N1-substituent in Determining the Structure-Activity Relationship. PubMed. [Link]

  • Mohana, K., Mallesha, L., & Gurudatt, D. M. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of aminoquinolines 5a–x in two steps. [Link]

  • Mohana, K., Mallesha, L., & Gurudatt, D. M. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. [Link]

  • Combes Quinoline Synthesis. (n.d.). [Link]

  • Basseches, P., & Seiler, K. U. (1987). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. PubMed. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Taddesse, A., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • ResearchGate. (n.d.). Chemical structures of 5-aminoquinoline derivatives 3a-f. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Ceylan, S. S., Koc, I., Yilmaz, M., Ceylan, S., Dincer, S., & Erturk, A. G. (2022). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. PubMed. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. [Link]

  • Chauhan, D., & Singh, A. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]

  • Khan, I., Zaib, S., Batool, S., & Saeed, A. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. [Link]

  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Ceylan, S. S., Koc, I., Yilmaz, M., Ceylan, S., Dincer, S., & Erturk, A. G. (2022). Discovery and structure–activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. ResearchGate. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • Ceylan, S. S., Koc, I., Yilmaz, M., Ceylan, S., Dincer, S., & Erturk, A. G. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central. [Link]

  • Khan, I., Zaib, S., Batool, S., & Saeed, A. (2024). Transition-metal-catalyzed synthesis of quinazolines: A review. PubMed Central. [Link]

  • ResearchGate. (n.d.). Review on The Role of the Metal Catalysts in the Synthesis of Pharmacologically Important Quinoline Substrate. [Link]

  • Wence-Delgado, A., & Taylor, R. E. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]

  • Chen, C. Y., & Lieberman, D. R. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(24), 9172–9175. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoroquinolin-3-amine. As a critical building block in medicinal chemistry and materials science, achieving a high yield and purity of this compound is paramount. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to navigate the common challenges associated with its synthesis. We will focus on the widely-used Friedländer annulation pathway, offering a blend of mechanistic understanding and practical, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for synthesizing this compound?

The most robust and versatile method for constructing the quinoline core of this compound is the Friedländer Annulation .[1] This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[2] For this specific target, the logical precursors are 2-Amino-6-fluorobenzaldehyde and a synthon for 2-aminoacetaldehyde, such as aminoacetaldehyde diethyl acetal , which provides the C2-C3 fragment and the 3-amino group.

The primary advantage of the Friedländer synthesis is its convergence, building the complex heterocyclic system in a single key step. However, the classical methods often suffer from harsh reaction conditions, leading to low yields and side reactions.[3][4] Modern modifications utilizing milder catalysts have significantly improved the efficiency of this transformation.

Q2: Why is catalyst selection so critical for maximizing yield in the Friedländer synthesis?

Catalyst choice is arguably the most crucial variable. The reaction mechanism involves two key steps: an initial aldol-type condensation and a subsequent cyclizing dehydration (forming an imine, which then tautomerizes).[2] The catalyst must efficiently promote both steps without causing degradation or polymerization of the starting materials.

  • Brønsted Acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid): These are traditional catalysts that can effectively promote the reaction but often require high temperatures, which can lead to tar formation, a common issue in quinoline synthesis.[3][5]

  • Lewis Acids (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O): Modern protocols increasingly favor Lewis acids. They are often more effective under milder, or even solvent-free, conditions.[6] Indium(III) triflate (In(OTf)₃), in particular, has emerged as a highly efficient catalyst for Friedländer annulation, promoting the reaction with a wide range of substrates to afford high yields (75-92%) of the desired quinolines.[6] The Lewis acid activates the carbonyl group of the benzaldehyde, facilitating the initial C-C bond formation.

Q3: How does the fluorine substituent at the 5-position influence the reaction?

The fluorine atom at the C5 position (originating from the 6-position of 2-amino-6-fluorobenzaldehyde) has a significant electronic impact. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring, making the ortho-amino group less nucleophilic. Consequently, the initial condensation and the final cyclization steps may be slower compared to an unsubstituted analogue. This reduced reactivity necessitates carefully optimized conditions—particularly a highly efficient catalyst—to drive the reaction to completion and achieve a high yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low yield is the most frequent challenge. Before investigating complex causes, always confirm the identity of any isolated product by NMR and MS to ensure it is the target compound.

  • Possible Cause A: Ineffective Catalysis

    • Explanation: The reduced nucleophilicity of the 2-amino-6-fluorobenzaldehyde requires a potent catalyst. Insufficiently active catalysts may fail to overcome the activation energy barrier of the reaction.

    • Solution: Switch to a more robust Lewis acid catalyst. Indium(III) triflate (In(OTf)₃) is highly recommended.[6] Conduct a small-scale catalyst screen to determine the optimal choice for your specific setup.

    CatalystTypical Loading (mol%)ConditionsExpected Yield RangeReference
    p-TsOH10-20Toluene, Reflux30-50%[2]
    TFA10Dichloroethane, 80°C40-60%[2]
    In(OTf)₃ 2-5 Solvent-free, 80-100°C 75-92% [6]
    I₂10Ethanol, Reflux55-70%[2]
  • Possible Cause B: Sub-optimal Reaction Temperature

    • Explanation: There is a fine balance with temperature. Too low, and the reaction rate is prohibitively slow. Too high, and you risk thermal decomposition of the starting materials and product, leading to significant tar formation.[5]

    • Solution: If using a solvent like toluene or dichloroethane, start at 80°C and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature by 10°C intervals, holding for 1-2 hours at each step to assess progress versus impurity formation. For solvent-free conditions with In(OTf)₃, a range of 80-100°C is typically effective.[6]

  • Possible Cause C: Impure Starting Materials

    • Explanation: The Friedländer reaction is sensitive to impurities. The aldehyde starting material (2-amino-6-fluorobenzaldehyde) can easily oxidize or polymerize on storage. The aminoacetaldehyde diethyl acetal can contain residual acid from its synthesis, which can interfere with the catalyst.

    • Solution:

      • Check the purity of 2-amino-6-fluorobenzaldehyde by ¹H NMR before use. If significant oxidation to the corresponding carboxylic acid is observed, purify it by flash chromatography.

      • Distill the aminoacetaldehyde diethyl acetal under reduced pressure before use. Ensure it is neutralized and free of ammonium salts.

Problem 2: Significant Tar/Polymer Formation

The appearance of a dark, intractable material is a classic sign of side reactions.

  • Explanation: This is often caused by acid-catalyzed polymerization of the aldehyde starting materials or intermediates.[5] High temperatures and strong Brønsted acids are common culprits. The α,β-unsaturated imine intermediate is particularly susceptible to polymerization.

  • Solution:

    • Switch to Milder Conditions: This is the most effective solution. Employ a Lewis acid like In(OTf)₃ under solvent-free conditions at a moderate temperature (e.g., 80°C).[6] This minimizes the concentration of free protons that drive polymerization.

    • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more stable component, the aminoacetaldehyde diethyl acetal. This ensures the complete consumption of the more precious and polymerization-prone aminobenzaldehyde.

    • Biphasic Reaction Medium: For some challenging quinoline syntheses, a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization in the aqueous phase where the catalyst may reside.[5]

Problem 3: Difficulty in Product Isolation and Purification

The crude product is often a dark, oily residue that is challenging to handle.

  • Explanation: The primary amine functionality of the product makes it basic and polar, leading to streaking on silica gel. Residual tar can also co-elute with the product, compromising purity.

  • Solution: Convert to a Salt for Purification

    • Acid-Base Extraction: After the reaction is complete, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Extract with dilute aqueous HCl (e.g., 1M). The desired amine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities and polymers remain in the organic layer.

    • Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or Na₂CO₃) until pH > 10. The free amine will precipitate or can be extracted back into an organic solvent like dichloromethane or ethyl acetate.

    • Crystallization as a Hydrochloride Salt: For final purification and easier handling, the purified free amine can be dissolved in a solvent like isopropanol or ether, and a solution of HCl in ether or isopropanol can be added dropwise. The this compound hydrochloride salt will often precipitate as a stable, crystalline solid that can be easily filtered and dried.[7] This method is highly effective for removing trace impurities.[8]

Visualized Workflows and Mechanisms

General Mechanism of the Friedländer Annulation

The reaction proceeds through an initial aldol addition followed by cyclization and dehydration.

Friedlander_Mechanism R1 2-Amino-6-fluorobenzaldehyde + Aminoacetaldehyde Acetal I1 Step 1: Acetal Hydrolysis & Aldol Condensation R1->I1 Catalyst Catalyst Lewis Acid (e.g., In(OTf)₃) Catalyst->I1 I2 β-Hydroxy Imine Intermediate I1->I2 C-C Bond Formation I3 Step 2: Dehydration & Cyclization I2->I3 Intramolecular Condensation Product This compound I3->Product

Caption: General mechanism of the Friedländer Annulation.

Troubleshooting Workflow for Low Yield

A logical decision tree can help diagnose and solve yield issues systematically.

Troubleshooting_Yield Start Low Yield of This compound Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify aldehyde (chromatography) & acetal (distillation) Check_Purity->Purify No Check_Catalyst Is the catalyst effective? Check_Purity->Check_Catalyst Yes Purify->Check_Catalyst Switch_Catalyst Switch to In(OTf)₃ or another potent Lewis Acid Check_Catalyst->Switch_Catalyst No Check_Temp Is temperature optimal? Check_Catalyst->Check_Temp Yes Switch_Catalyst->Check_Temp Optimize_Temp Systematically vary temp. (80°C to 120°C) & monitor Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Optimize_Temp->Success

Caption: Decision tree for troubleshooting low product yield.

Optimized Experimental Protocols

Protocol 1: In(OTf)₃-Catalyzed Synthesis of this compound

This protocol is based on the highly efficient Lewis acid-catalyzed, solvent-free approach.[6]

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-fluorobenzaldehyde (1.39 g, 10 mmol, 1.0 equiv.).

  • Reagent Addition: Add aminoacetaldehyde diethyl acetal (1.59 g, 12 mmol, 1.2 equiv.) followed by indium(III) triflate (In(OTf)₃) (281 mg, 0.5 mmol, 0.05 equiv.).

  • Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Place the flask in a preheated oil bath at 90°C.

  • Monitoring: Stir the reaction mixture vigorously. The mixture will become a homogenous melt. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% triethylamine) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature. The crude product will be a dark, viscous oil. Proceed directly to purification as described in Protocol 2.

Protocol 2: Purification via Acid-Base Extraction and Chromatography
  • Initial Extraction: Dissolve the crude reaction mixture from Protocol 1 in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 30 mL). Combine the acidic aqueous layers. The target amine is now protonated in the aqueous phase.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH solution with stirring until the pH is >10, as confirmed by pH paper. A precipitate of the free amine may form.

  • Final Extraction: Extract the basified aqueous solution with dichloromethane (DCM) (3 x 40 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined DCM extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine as a dark oil.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Adsorb the crude oil onto a small amount of silica gel.

    • Elute the column with a gradient solvent system, starting with 90:10 Hexanes:Ethyl Acetate and gradually increasing the polarity to 70:30 Hexanes:Ethyl Acetate. It is highly recommended to add 0.5-1% triethylamine to the eluent to prevent product streaking on the silica.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow solid or oil.

References

  • Unknown Author. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., & Rao, R. S. (2006). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 30(4), 534-539. Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry, 16(33), 6099-6103. Retrieved from [Link]

  • Thapa, A., & Török, B. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]

  • Weyesa, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20784-20793. Retrieved from [Link]

  • Various Authors. (2024). Previous Friedländer annulation and this work. ResearchGate. Retrieved from [Link]

  • Khan, M. S., & LaMontagne, M. P. (1982). Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials. Journal of Medicinal Chemistry, 25(8), 955-958. Retrieved from [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemical Reviews, 109(6), 2652-2671. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Candeias, N. R. (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]

  • Romero, A. H., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Retrieved from [Link]

  • Le, T.-H., & Beaudoin, D. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Removing Impurities from Quinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying quinoline derivatives. The inherent basicity of the quinoline nitrogen and the frequent formation of tars and colored impurities, particularly in classical syntheses like the Skraup and Doebner-von Miller reactions, necessitate robust and carefully chosen purification strategies.[1][2][3] This resource provides field-proven insights and detailed protocols to help you achieve high purity for your target compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of quinoline derivatives, presented in a question-and-answer format.

Issue 1: My quinoline derivative is decomposing on the silica gel column.

Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product. What can I do to prevent this?

Answer: This is a frequent challenge stemming from the acidic nature of standard silica gel. The lone pair on the quinoline nitrogen makes it a Lewis base, which can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can catalyze decomposition, especially for sensitive derivatives.[4]

Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier. A common and effective method is to use an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[4] This works because the amine is a stronger base than the quinoline derivative and will preferentially interact with the acidic sites on the silica, effectively "shielding" your compound from them.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds like quinolines.[5] Depending on the stability of your compound, you can choose between basic or neutral alumina.

    • Reversed-Phase Silica (C18): For less polar quinoline derivatives, reversed-phase chromatography can be a powerful tool to avoid decomposition on acidic stationary phases.[4]

    • Other Options: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[4]

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance of decomposition. Use flash chromatography with applied pressure to significantly reduce the run time.[5]

  • Work at Lower Temperatures: If your compound is thermally labile, running the column in a cold room can help reduce the rate of decomposition.[4]

Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.

Question: My compound is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?

Answer: Tailing is most often caused by the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[4][5] This leads to a non-uniform distribution of the compound as it moves through the stationary phase, resulting in a "tail."

To address this:

  • Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can dramatically improve peak shape. The modifier competes with your compound for the active sites on the silica, leading to a more symmetrical spot/peak.

  • Optimize Solvent Polarity: A systematic approach to choosing your eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. Aim for an Rf value of ~0.2-0.3 for your target compound on TLC for optimal column separation.[5]

  • Check for Overloading: Overloading the column or TLC plate can lead to streaking. As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[5]

Issue 3: My quinoline derivative is an oil and won't crystallize.

Question: I have purified my quinoline derivative by column chromatography, but it remains an oil even after removing all the solvent. How can I induce crystallization?

Answer: Obtaining a solid from a purified oil can be challenging, but several techniques can be employed:

  • Trituration: This involves repeatedly "washing" the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. The mechanical action of scratching and stirring can induce crystallization. For non-polar oils, try adding a non-polar solvent like hexane or pentane.[6]

  • Anti-Solvent Addition: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a solvent in which your compound is insoluble (an "anti-solvent"), such as hexane or pentane, until the solution becomes cloudy.[7] Let it stand, and crystals may form.

  • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[6] This is a robust method for both purification and obtaining a solid.

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[6]

    • Picrate Salts: Picric acid forms highly crystalline salts with quinolines.[6][8] The free base can then be regenerated by treatment with a base.[6]

Issue 4: My crude product from a Skraup or Doebner-von Miller synthesis is a dark, intractable tar.

Question: The workup of my Skraup reaction has resulted in a large amount of tar, making it difficult to isolate my product. What is the best way to purify this?

Answer: Tar formation is a well-known issue in these reactions due to the polymerization of intermediates under harsh acidic and high-temperature conditions.[1][2][3][9]

  • Steam Distillation: This is the most effective method for separating volatile quinolines from non-volatile tar.[2][10] The crude reaction mixture is made alkaline, and steam is passed through it. The quinoline co-distills with the water and is collected in the distillate.

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[2]

  • Acid-Base Extraction: An initial acid-base workup can help remove some impurities. Dissolve the crude mixture in an organic solvent and extract with aqueous acid (e.g., 1M HCl). The basic quinoline will move into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified quinoline back into an organic solvent.

  • Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in classical quinoline synthesis reactions?

A1: The impurities largely depend on the synthesis method:

  • Skraup and Doebner-von Miller Reactions: The primary impurities are tars and polymers resulting from the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[1][3] Unreacted aniline is also a common impurity.[2]

  • Friedländer Synthesis: A common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[1]

  • Combes Synthesis: The main challenge is often the formation of undesired regioisomers when using unsymmetrical β-diketones.[1][11]

Q2: How can I effectively remove unreacted aniline from my quinoline product?

A2: Unreacted aniline can often co-distill with the quinoline product. A classical and effective method is to treat the distillate with sodium nitrite in an acidic solution.[2][9] This converts the primary amine (aniline) into a non-volatile diazonium salt, which can then be easily separated. The quinoline, being a tertiary amine, does not react.

Q3: What is the best general approach for developing a purification strategy for a novel quinoline derivative?

A3: A systematic approach is key.

  • Analyze the Crude Product: Use TLC or LC-MS to get an idea of the number of components and the polarity of your target compound.

  • TLC Solvent Screening: Screen a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation and an Rf of ~0.2-0.3 for your product. Add a small amount of triethylamine to the solvent system to see if it improves the spot shape.

  • Small-Scale Purification Test: Before committing to a large-scale column, try a small-scale purification with a pipette column to confirm that the chosen conditions work.

  • Consider Crystallization: Attempt to crystallize the crude product directly from a suitable solvent. This can sometimes be a more efficient purification method than chromatography.

  • Acid-Base Extraction: If your compound is stable to acid and base, an acid-base extraction can be a simple and effective initial purification step.

Visualization of Purification Workflows

Below are diagrams illustrating decision-making processes for common quinoline purification challenges.

Purification_Strategy start Crude Quinoline Product tlc TLC Analysis (with & without NEt3) start->tlc recrystallization Attempt Recrystallization start->recrystallization decision1 Good Separation & Symmetrical Spot? tlc->decision1 column Column Chromatography (Silica Gel + NEt3) decision1->column Yes alt_chrom Alternative Chromatography (Alumina, C18) decision1->alt_chrom No (Decomposition/Streaking) decision2 Product is Solid? column->decision2 pure_solid Pure Solid Product recrystallization->pure_solid decision2->pure_solid Yes pure_oil Purified Oil decision2->pure_oil No alt_chrom->decision2 Tar_Removal_Workflow start Crude Tarry Product (from Skraup/Doebner-von Miller) alkalize Alkalinize Reaction Mixture start->alkalize steam_distill Steam Distillation alkalize->steam_distill distillate Aqueous Distillate (Quinoline + Water) steam_distill->distillate extraction Solvent Extraction (e.g., DCM or Ether) distillate->extraction organic_layer Organic Layer (Quinoline in Solvent) extraction->organic_layer drying Dry over Na2SO4 organic_layer->drying evaporation Solvent Evaporation drying->evaporation final_product Crude Purified Quinoline (Ready for further purification if needed) evaporation->final_product

Caption: A typical workflow for isolating quinolines from tarry byproducts.

Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography
  • Prepare the Eluent: Prepare your chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (NEt₃) by volume.

  • Prepare the Slurry: In a beaker, add the calculated amount of silica gel. Pour the NEt₃-containing eluent over the silica gel to create a slurry. Stir gently to release any trapped air bubbles.

  • Pack the Column: Gently pour the slurry into the column. Tap the column gently to ensure even packing.

  • Equilibrate: Run 2-3 column volumes of the NEt₃-containing eluent through the packed column before loading your sample. This ensures the entire stationary phase is neutralized.

  • Load and Elute: Load your sample (preferably dry-loaded) and proceed with the chromatography as usual, using the eluent containing NEt₃ throughout the entire process. [4][5]

Protocol 2: Purification via Picrate Salt Formation
  • Dissolve the Crude Quinoline: Dissolve your crude quinoline derivative in a minimal amount of a suitable solvent, such as 95% ethanol.

  • Prepare Picric Acid Solution: In a separate flask, dissolve a stoichiometric equivalent of picric acid in the minimum volume of 95% ethanol.

  • Form the Salt: Slowly add the picric acid solution to the stirred quinoline solution. A yellow crystalline precipitate of the quinoline picrate should form. [8]4. Isolate the Salt: Cool the mixture in an ice bath to maximize precipitation, then collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

  • Recrystallize (if necessary): The picrate salt can be recrystallized from a suitable solvent like acetonitrile to improve purity. [8]6. Regenerate the Free Base: Dissolve the purified picrate salt in a solvent like dimethyl sulfoxide (DMSO). Pass this solution through a short column of basic alumina. The picric acid will be adsorbed onto the alumina, and the free quinoline base will be in the eluent. [8]7. Isolate the Pure Quinoline: Extract the free base from the eluent with a non-polar solvent like n-pentane and remove the solvent under vacuum. [8]

Data Summary

Table 1: Comparison of Stationary Phases for Quinoline Purification

Stationary PhasePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Silica Gel Normal Phase (Polar)High resolving power, inexpensiveAcidic, can cause decomposition or tailing of basic compounds [4]General purpose, especially with a basic modifier
Alumina (Basic/Neutral) Normal Phase (Polar)Basic or neutral surface, ideal for basic compounds, prevents decomposition [5]Can have lower resolution than silica for some compoundsBasic and acid-sensitive quinoline derivatives
Reversed-Phase (C18) Reversed Phase (Non-polar)Avoids issues with acidic stationary phases, good for less polar compounds [4]Requires polar mobile phases, may not be suitable for very polar quinolinesNon-polar to moderately polar quinoline derivatives
Florisil Normal Phase (Polar)Less acidic than silica gelLower loading capacitySensitive quinoline compounds that show some decomposition on alumina [4]
Cellulose Normal Phase (Polar)Mild, good for very sensitive compoundsLow resolution and loading capacityHighly sensitive or chiral quinoline derivatives

References

  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Benchchem.
  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors. Benchchem.
  • Purification of Quinoline. Chempedia - LookChem.
  • Preventing side product formation in quinoline synthesis. Benchchem.
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. Benchchem.
  • Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Combes quinoline synthesis. Wikipedia.

Sources

Technical Support Center: Managing Tar Formation in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Skraup quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this powerful yet notoriously vigorous reaction. Our focus is to provide expert, field-proven insights into the primary obstacle encountered during this synthesis: the formation of tar. This guide offers direct answers to common problems, explains the underlying chemical principles, and provides validated protocols to improve your yields and product purity.

Troubleshooting Guide: From Black Tar to Clean Product

This section addresses the most pressing issues users face during the Skraup synthesis. Each answer provides not only a solution but also an explanation of the chemical causality.

Q1: My reaction is extremely vigorous, almost uncontrollable, and producing a large amount of black tar. What's happening and how can I prevent it?

A1: This is the most common and hazardous issue with the Skraup synthesis. The reaction is highly exothermic, and a runaway reaction leads directly to excessive tar formation.[1][2]

Root Cause Analysis: The primary driver is the rapid, uncontrolled dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by subsequent exothermic condensation and cyclization steps.[3] This generates localized hotspots where temperatures soar, causing the polymerization and charring of acrolein and other reactive intermediates, resulting in tar.[4][5]

Corrective & Preventative Actions:

  • Introduce a Moderator: The most effective strategy is to add a moderator to temper the reaction's vigor.

    • Ferrous sulfate (FeSO₄·7H₂O): This is the most common and highly recommended moderator. It is believed to act as an oxygen carrier, smoothing out the oxidation step over a longer period and preventing a sudden, violent exotherm.[2][6]

    • Boric Acid: Can also be used to make the reaction less violent.[5][7]

  • Control Reagent Addition & Temperature:

    • Slow Acid Addition: Add the concentrated sulfuric acid slowly and incrementally to the cooled mixture of aniline, glycerol, and moderator. Use an ice bath to dissipate the heat generated during this initial mixing.[5]

    • Gentle Initiation: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins (indicated by boiling), immediately remove the external heat source.[8] The reaction should be able to sustain itself. If it becomes too vigorous, have an ice-water bath ready for emergency cooling.[4]

  • Ensure Efficient Mixing: Use a robust mechanical stirrer. Inefficient stirring leads to poor heat distribution, creating the very localized hotspots that are responsible for tar formation.[5]

Q2: My final product is a low-yield, dark, intractable solid. What are the key factors leading to this outcome?

A2: Low yields are almost always coupled with high tar formation. The desired product becomes trapped within the polymeric matrix, making isolation difficult and significantly reducing your final yield.[2]

Root Cause Analysis: Beyond the uncontrolled exotherm described in Q1, several other factors promote polymerization over the desired cyclization pathway.

Optimization Strategies:

  • Glycerol Quality: Use anhydrous or "dynamite" grade glycerol (containing <0.5% water).[6][8] Excess water can interfere with the efficiency of the sulfuric acid-mediated dehydration, potentially leading to side reactions.

  • Oxidizing Agent Selection: The choice of oxidant significantly impacts reaction violence and yield.

    • Nitrobenzene: The traditional choice, it can also act as a solvent. However, it often leads to a very vigorous reaction.[8][9]

    • Arsenic Acid / Arsenic Pentoxide: While highly toxic, it is often reported to give a less violent reaction and good yields.[8][9] Note: Extreme caution and appropriate safety protocols are required.

    • Milder Alternatives: Iodine has been reported as an effective, milder oxidant that can reduce the reaction's vigor.[4] In some modified procedures, air can even be used as the oxidant.[10]

  • Substrate Reactivity: The electronic properties of your aniline substrate matter.

    • Electron-donating groups (e.g., -OCH₃, -CH₃) generally favor the reaction.[4]

    • Strong electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, requiring harsher conditions (higher temperatures, longer reaction times), which invariably increases tar production and lowers yield.[4] For these substrates, consider alternative quinoline syntheses like the Doebner-von Miller or Friedländer synthesis.[11]

Q3: My crude product is a viscous, tarry oil. What is the most effective protocol for purification?

A3: Isolating quinoline from the tarry byproducts is a critical challenge. The key is to exploit the volatility of the quinoline base while the tar remains non-volatile.[4]

Validated Purification Protocol:

  • Alkalinization: After the reaction is complete and has cooled, cautiously dilute the mixture with water. Then, make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step is crucial as it deprotonates the quinolinium sulfate salt to the free quinoline base, which is volatile.

  • Steam Distillation: This is the gold-standard method for separating quinoline from non-volatile tar.[4][5] Pass steam through the alkaline mixture. The volatile quinoline will co-distill with the water and can be collected in a receiving flask. Continue the distillation until the distillate is no longer cloudy or milky.

  • Extraction: Separate the quinoline layer from the aqueous distillate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.[4] Combine the organic extracts with the initial quinoline layer.

  • Removal of Unreacted Aniline (Optional but Recommended): Unreacted aniline often co-distills with the product. To remove it:

    • Acidify the distillate with dilute sulfuric acid to dissolve the amines.

    • Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) to convert the primary amine (aniline) into a non-volatile diazonium salt.[4][6] Quinoline, a tertiary amine, does not react.

    • Gently warm the solution to decompose the diazonium salt.

    • Re-alkalize the solution with NaOH and perform a second steam distillation to recover the pure quinoline.[4]

  • Final Purification: The collected quinoline can be dried over an appropriate drying agent (e.g., anhydrous K₂CO₃) and further purified by distillation under reduced pressure.[4]

Frequently Asked Questions (FAQs)

Q: What is the chemical nature of the "tar" in a Skraup synthesis?

A: The tar is not a single compound but a complex, heterogeneous mixture of high-molecular-weight polymers. The primary cause is the acid-catalyzed polymerization of acrolein (CH₂=CH-CHO), the highly reactive α,β-unsaturated aldehyde formed from the dehydration of glycerol.[4][5] Under the harsh, high-temperature, and acidic conditions, acrolein readily polymerizes in a chaotic fashion, trapping reactants, intermediates, and the final product.

Q: How does ferrous sulfate (FeSO₄) work to moderate the reaction?

A: While the exact mechanism is a subject of discussion, ferrous sulfate is widely believed to function as an oxygen carrier or a radical chain inhibitor.[2][6] It smooths the oxidation of the 1,2-dihydroquinoline intermediate to the final quinoline product. By mediating this step, it prevents a sudden burst of energy release, effectively extending the reaction over a longer period and allowing the heat to dissipate more evenly. This control is critical for preventing the temperature spikes that lead to charring and polymerization.[6]

Q: Can changing the acid from sulfuric acid reduce tar formation?

A: Yes, modifications have been explored. Concentrated sulfuric acid is a powerful dehydrating agent and a strong acid, both necessary for the reaction, but also contributing to the harsh conditions.[1] Some literature reports the use of 85% phosphoric acid as an alternative in certain Skraup reactions, which may lead to a less vigorous process.[12] More modern approaches have utilized sulfonic acid-based ionic liquids, which can serve as both the acid catalyst and solvent, sometimes eliminating the need for an external oxidant and improving yields under microwave conditions.[11]

Data & Protocols

Table 1: Comparison of Common Oxidizing Agents & Moderators
ComponentRoleTypical UseImpact on Reaction Vigor & Tar Formation
Nitrobenzene Oxidizing AgentAniline, Glycerol, H₂SO₄, NitrobenzeneHigh. Often leads to a violent reaction if not moderated.[9]
Arsenic Acid (H₃AsO₄) Oxidizing AgentAniline, Glycerol, H₂SO₄, H₃AsO₄Moderate. Generally less violent than nitrobenzene.[9] (High Toxicity)
Iodine (I₂) Oxidizing AgentAniline, Glycerol, H₂SO₄, I₂Low to Moderate. A milder alternative to traditional oxidants.[4]
Ferrous Sulfate (FeSO₄) ModeratorAdded to reactions using strong oxidantsSignificantly reduces violence and charring by controlling the rate.[2][6]
Boric Acid (H₃BO₃) ModeratorAlternative moderator to FeSO₄Reported to make the reaction less violent.[7]
Diagrams: Mechanisms & Workflows

Skraup_Mechanism_vs_Tar cluster_desired Desired Skraup Pathway cluster_side Tar Formation Pathway G Glycerol Acr Acrolein G->Acr H₂SO₄ -2H₂O Add Michael Addition Product Acr->Add Michael Addition Acr_side Acrolein Acr->Acr_side Key Intermediate An Aniline An->Add Michael Addition DHQ 1,2-Dihydroquinoline Add->DHQ Cyclization -H₂O Q Quinoline (Product) DHQ->Q Oxidation Tar Polymeric Tar Acr_side->Tar H⁺, Δ Polymerization G_main Glycerol + Aniline

Caption: Desired Skraup pathway vs. competing tar formation.

Troubleshooting_Workflow start Start Skraup Synthesis check_vigor Is reaction excessively vigorous? start->check_vigor action_cool Action: Cool in ice bath check_vigor->action_cool yes_vigor proceed Proceed with reaction check_vigor->proceed no_vigor yes_vigor YES prevent_mod Preventative Measure: 1. Add FeSO₄ moderator 2. Slow H₂SO₄ addition 3. Ensure efficient stirring action_cool->prevent_mod prevent_mod->start Restart with modifications no_vigor NO check_tar High tar content in crude product? proceed->check_tar purify Purification Protocol: 1. Alkalinize crude mixture 2. Perform steam distillation 3. Extract distillate check_tar->purify yes_tar finish Isolate Pure Product check_tar->finish no_tar yes_tar YES purify->finish no_tar NO

Caption: Decision-making workflow for troubleshooting the Skraup synthesis.

Experimental Protocol: A Moderated Skraup Synthesis of Quinoline

This protocol incorporates best practices to minimize tar formation and ensure a controlled reaction.

Materials:

  • Aniline

  • Anhydrous Glycerol ("Dynamite" grade recommended)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene

  • Sodium Hydroxide (for workup)

  • Round-bottom flask with reflux condenser and mechanical stirrer

Procedure:

  • Charging Reactants: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add 30 mL (0.55 mol) of concentrated sulfuric acid to 24 g (0.26 mol) of aniline while cooling the flask in an ice-water bath.[5]

  • Adding Moderator & Reagents: To the aniline sulfate mixture, add 12 g of ferrous sulfate heptahydrate.[5][8] With continued stirring, add 74 g (0.8 mol) of anhydrous glycerol, followed by 20 g (0.16 mol) of nitrobenzene.

  • Initiating the Reaction: Gently heat the mixture in an oil bath. Stirring must be efficient to ensure even heat distribution.

  • Controlling the Exotherm: Heat until the mixture begins to boil. As soon as boiling starts, remove the oil bath. The exothermic reaction should proceed on its own. If the reaction becomes too vigorous, cool the flask with a wet towel or briefly immerse it in an ice bath.[8]

  • Completion: After the initial vigorous reaction subsides (typically 30-60 minutes), return the oil bath and heat the mixture to a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.[4][5]

  • Workup: Allow the reaction mixture to cool to room temperature. Proceed with the purification protocol outlined in Troubleshooting Q3.

References
  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • Wikipedia. (n.d.). Skraup reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline.
  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges in the laboratory. Our focus is on explaining the "why" behind experimental choices, ensuring both scientific rigor and practical success.

Section 1: Troubleshooting Common Quinoline Syntheses

This section addresses specific issues encountered during the most common named reactions for quinoline synthesis.

The Skraup Synthesis: Taming a Classic Reaction

The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and prone to side reactions.[1][2]

FAQ 1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

The vigorous nature of the Skraup synthesis is due to the highly exothermic dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[2][3] To control this:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[1][2] Boric acid can also serve this purpose. The moderator helps to ensure a smoother, more controlled reaction profile.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly while ensuring efficient cooling and stirring. This helps to dissipate heat and prevent the formation of localized hotspots that can lead to runaway reactions.[1]

FAQ 2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

Tar formation is a frequent side reaction resulting from the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[1]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[1]

  • Purification Strategy: The crude product is often a dark, tarry residue.[1] A common and effective purification method is steam distillation, followed by extraction to isolate the quinoline derivative from the tar.[1]

The Doebner-von Miller Reaction: Overcoming Polymerization

This reaction is versatile but often plagued by the formation of polymeric byproducts.[4][5]

FAQ 3: My Doebner-von Miller reaction is yielding a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?

The primary cause of low yields is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[4][5]

  • Employ a Biphasic Reaction Medium: By sequestering the carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced.[1][5]

  • Slow Reactant Addition: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl, thus minimizing polymerization.[4]

The Friedländer Synthesis: Catalyst and Condition Optimization

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[6][7] Success is highly dependent on the choice of catalyst and reaction conditions.

FAQ 4: My Friedländer reaction is resulting in a very low yield or no product. What are the common causes?

Several factors can contribute to low yields in the Friedländer synthesis:[6]

  • Inappropriate Catalyst: The choice between an acid or base catalyst is crucial and depends on the specific substrates.[6]

  • Suboptimal Reaction Temperature: While heating is often required, excessive temperatures can lead to decomposition and side reactions.[6][8]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on the reactants can significantly slow down the reaction.[6]

  • Side Reactions: The self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic conditions.[6]

FAQ 5: How do I choose the right catalyst for my Friedländer synthesis?

The catalyst choice is substrate-dependent:[6]

  • Acid Catalysts: Generally effective for a broad range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[6] Trifluoroacetic acid has also been used effectively.[9]

  • Base Catalysts: Often preferred for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[6]

The Combes Synthesis: Controlling Regioselectivity

The Combes synthesis involves the reaction of an aniline with a β-diketone and can produce a mixture of regioisomers if an unsymmetrical β-diketone is used.[1][10]

FAQ 6: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

Regioselectivity in the Combes synthesis is influenced by several factors:[1]

  • Steric Hindrance: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[1]

  • Aniline Substituents: The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]

  • Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of the resulting regioisomers.[1]

The Gould-Jacobs Reaction: Managing High Temperatures

This reaction is a multi-step synthesis for preparing 4-hydroxyquinoline derivatives and typically requires high temperatures for the cyclization step.[11][12]

FAQ 7: My Gould-Jacobs cyclization is not proceeding to completion, or I am observing significant decomposition. What should I do?

Incomplete cyclization and decomposition are common issues due to the high temperatures required (often 250-300°C).[11]

  • Optimize Temperature and Time: Gradually increase the reaction temperature to drive the reaction to completion, but be mindful of potential product degradation with prolonged heating at very high temperatures.[11]

  • Consider Microwave Heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[11][13]

  • Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether can ensure even heating and minimize decomposition.[11][14]

Section 2: General Optimization Strategies

Catalyst Selection

The choice of catalyst is paramount in quinoline synthesis. Beyond traditional Brønsted and Lewis acids, modern approaches offer a wider array of options.[15][16] Nanocatalysts, for example, are gaining traction due to their high efficiency and recyclability, offering a greener alternative to traditional methods.[17][18]

Solvent Effects

The solvent can influence reaction rates, solubility of reactants, and even the course of the reaction. For instance, in the Doebner-von Miller reaction, a biphasic system can dramatically reduce polymerization.[1] In recent years, there has been a push towards greener solvents or even solvent-free conditions to improve the environmental footprint of these syntheses.[19][20]

Temperature Control

Temperature is a critical parameter that must be carefully optimized for each specific reaction. While many classical quinoline syntheses require high temperatures, this can also lead to side reactions and decomposition.[11][21] Modern techniques like microwave-assisted synthesis allow for precise temperature control and can significantly reduce reaction times.[8][22]

Section 3: Data and Protocols

Comparison of Reaction Conditions for Friedländer Synthesis
Catalyst TypeCommon ExamplesTypical ConditionsAdvantagesDisadvantages
Base-Catalyzed KOH, NaOH, KOtBuReflux in alcoholEffective for reactive substratesCan promote self-condensation of ketones[6]
Acid-Catalyzed p-TsOH, H₂SO₄, ZnCl₂Heating, often neat or in a high-boiling solventBroad substrate scopeHarsh conditions can lead to side reactions[6][23]
Modern Catalysts Gold, IodineMilder conditions, solvent-free optionsHigher yields, greener protocolsCatalyst cost and availability[24]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol provides a general guideline for the microwave-assisted synthesis of 4-hydroxyquinolines.

  • Reaction Setup: In a microwave vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Microwave Irradiation: Heat the mixture in a microwave reactor to the optimized temperature (typically 250-300°C) for the optimized time (usually 1-15 minutes), monitoring internal temperature and pressure.[11]

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[11]

Troubleshooting Purification

Issue: My quinoline derivative is decomposing on the silica gel column.

Decomposition on silica gel is a common issue due to the acidic nature of the silica and the basicity of the quinoline nucleus.[25]

Solution:

  • Use Neutralized Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine to neutralize the acidic sites before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

Section 4: Visualizing Reaction Workflows

Troubleshooting Logic for Low Yield in Quinoline Synthesis

Troubleshooting_Low_Yield start Low Yield or No Product check_reactivity Assess Substrate Reactivity start->check_reactivity check_catalyst Verify Catalyst Choice & Purity start->check_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp check_side_reactions Investigate Side Reactions start->check_side_reactions purification_issue Check Purification Step for Product Loss start->purification_issue solution_sterics Use more reactive analogue or harsher conditions check_reactivity->solution_sterics solution_catalyst Screen alternative catalysts (Acid vs. Base) check_catalyst->solution_catalyst solution_temp Run temperature gradient experiments optimize_temp->solution_temp solution_side_reactions Adjust stoichiometry or addition rate check_side_reactions->solution_side_reactions modify_conditions Modify Reaction Conditions (e.g., solvent, concentration) solution_conditions Consider microwave or biphasic system modify_conditions->solution_conditions solution_purification Use alternative purification (e.g., neutral alumina) purification_issue->solution_purification solution_side_reactions->modify_conditions

Caption: A decision tree for troubleshooting low yields in quinoline synthesis.

Generalized Friedländer Synthesis Workflow

Friedlander_Workflow start Start: Reactants & Solvent reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Compound start->reactants add_catalyst Add Catalyst (Acid or Base) reactants->add_catalyst reaction Heat Reaction Mixture (Conventional or Microwave) add_catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Reaction Work-up (Quenching, Extraction) monitor->workup Upon Completion purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Quinoline Derivative purification->product

Caption: A streamlined workflow for the Friedländer synthesis of quinolines.

References

  • Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at: [Link]

  • Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Available at: [Link]

  • NIH. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Wikipedia. (n.d.). Skraup reaction. Available at: [Link]

  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis... Available at: [Link]

  • ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis using the... Available at: [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer synthesis of quinolines from 6 and 10. Available at: [Link]

  • SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Available at: [Link]

  • NIH. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction ?. Available at: [Link]

  • NIH. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • SlidePlayer. (n.d.). ) Synthesis of Quinoline and derivatives1). Available at: [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Quinoline Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, practical solutions to the common and complex solubility problems encountered when working with quinoline derivatives in organic solvents. Our approach is rooted in a deep understanding of chemical principles and extensive laboratory experience to ensure you can overcome these hurdles efficiently and effectively.

Introduction: The Quinoline Conundrum

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. However, their often-planar and rigid aromatic structure, coupled with varied functional group substitutions, can lead to significant solubility challenges in common organic solvents. This guide will walk you through a systematic approach to understanding and solving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline derivative poorly soluble in common organic solvents like dichloromethane (DCM) or methanol?

The solubility of a quinoline derivative is a delicate interplay of its molecular structure and the properties of the solvent. Poor solubility often arises from:

  • Strong Intermolecular Forces: The planar aromatic quinoline core can lead to strong π-π stacking interactions between molecules in the solid state. These interactions create a stable crystal lattice that requires a significant amount of energy from the solvent to break.

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH2) and acceptors (the quinoline nitrogen) can lead to strong self-association of the solute molecules, again favoring the solid state over dissolution.

  • Polarity Mismatch: While quinoline itself is a weakly basic and aromatic compound, the addition of various functional groups can drastically alter its polarity. If the overall polarity of the derivative is significantly different from that of the solvent, solubility will be low, following the "like dissolves like" principle.

Q2: I've observed that my substituted quinoline has significantly different solubility compared to the parent quinoline. What is the underlying cause?

Substituents on the quinoline ring have a profound impact on its physicochemical properties, including solubility. The nature, position, and number of these substituents are critical factors.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (e.g., -NO2, -CN) can decrease the basicity of the quinoline nitrogen, reducing its ability to interact with protic solvents. Conversely, electron-donating groups (e.g., -OCH3, -NH2) can increase the electron density and potentially enhance interactions with certain solvents.

  • Lipophilicity: The addition of lipophilic (oily or fatty) functional groups will generally increase solubility in non-polar organic solvents and decrease it in polar ones. The octanol-water partition coefficient (logP) is a key parameter to consider here.

  • Steric Hindrance: Bulky substituents can disrupt the planarity of the quinoline ring system, which can, in some cases, hinder the efficient packing of molecules in a crystal lattice. This disruption can sometimes lead to an increase in solubility as the energy required to break the crystal lattice is reduced.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with a poorly soluble quinoline derivative, a systematic, multi-pronged approach is often the most effective.

Initial Assessment: Know Your Compound and Solvent

Before attempting any modifications, it's crucial to have a solid understanding of your starting materials.

  • Characterize Your Quinoline Derivative:

    • What is its chemical structure, including all functional groups?

    • What is its predicted or experimentally determined logP value?

    • Is it acidic, basic, or neutral? This will determine its pKa.

  • Understand Your Solvent:

    • What is its polarity (dielectric constant)?

    • Is it protic (can donate hydrogen bonds, e.g., methanol) or aprotic (cannot, e.g., THF)?

    • Is it a good hydrogen bond acceptor or donor?

Workflow for Troubleshooting Poor Solubility

Below is a logical workflow to guide your experimental process.

A Poor Solubility Observed B Characterize Solute & Solvent (pKa, logP, Polarity) A->B C Solvent Screening B->C Primary Approach D Co-Solvent System C->D If single solvent fails E pH Adjustment (for ionizable derivatives) C->E If ionizable I Re-evaluate Strategy/ Consider Derivatization C->I No suitable solvent F Solubility Enhancers (Excipients, Complexing Agents) D->F If co-solvents are insufficient H Successful Dissolution D->H Success G Temperature Modification E->G Combine with heating E->H Success F->G Combine with heating F->H Success G->H Success I->A

Caption: A systematic workflow for troubleshooting the poor solubility of quinoline derivatives.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a methodical way to test the solubility of your quinoline derivative in a range of common organic solvents.

Objective: To identify the most suitable single solvent for your compound.

Materials:

  • Your quinoline derivative (pre-weighed, e.g., 1 mg)

  • A selection of organic solvents (see table below)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Preparation: Pre-weigh 1 mg of your quinoline derivative into a series of labeled vials.

  • Solvent Addition: To the first vial, add the first solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe for dissolution.

  • Equilibration: If the compound does not dissolve immediately, allow it to stir or sit at room temperature for a set period (e.g., 1 hour) to reach equilibrium.

  • Observation: Record your observations. Is the compound fully dissolved, partially dissolved, or insoluble?

  • Repeat: Repeat steps 2-5 for each solvent you are screening.

Data Interpretation:

Summarize your findings in a table to easily compare the effectiveness of each solvent.

SolventPolarity IndexTypeObserved Solubility (at 1 mg/mL)Notes
Hexane0.1Non-polar, AproticInsoluble
Toluene2.4Non-polar, AproticPartially Soluble
Dichloromethane (DCM)3.1Polar, AproticSoluble
Tetrahydrofuran (THF)4.0Polar, AproticSoluble
Ethyl Acetate4.4Polar, AproticPartially Soluble
Acetone5.1Polar, AproticSoluble
Acetonitrile (ACN)5.8Polar, AproticPartially Soluble
Dimethylformamide (DMF)6.4Polar, AproticVery Soluble
Dimethyl Sulfoxide (DMSO)7.2Polar, AproticVery Soluble
Isopropanol3.9Polar, ProticPartially Soluble
Ethanol4.3Polar, ProticPartially Soluble
Methanol5.1Polar, ProticSoluble
Protocol 2: Development of a Co-Solvent System

If a single solvent is not effective, a co-solvent system can often provide the necessary balance of properties to achieve dissolution.

Objective: To find a binary solvent mixture that dissolves your quinoline derivative.

Principle: A co-solvent system works by modifying the overall properties of the solvent environment to be more accommodating to the solute. For example, adding a small amount of a polar solvent like DMSO to a less polar one like DCM can disrupt the solute-solute interactions without making the bulk solvent environment unfavorable.

Procedure:

  • Select a Primary Solvent: Choose a solvent in which your compound shows at least partial solubility from Protocol 1 (e.g., DCM).

  • Select a Co-Solvent: Choose a strong, highly polar solvent in which your compound is likely very soluble (e.g., DMSO or DMF).

  • Initial Suspension: Suspend your quinoline derivative in the primary solvent (e.g., 1 mg in 0.9 mL of DCM).

  • Titration: Add the co-solvent dropwise (e.g., 10 µL at a time) to the suspension while vortexing or stirring.

  • Observation: Continue adding the co-solvent until complete dissolution is achieved. Record the final ratio of the two solvents.

Example: If your compound dissolves after adding 100 µL (0.1 mL) of DMSO to the 0.9 mL of DCM, you have a 9:1 DCM:DMSO co-solvent system.

Advanced Strategies

pH Modification for Ionizable Quinoline Derivatives

The quinoline nitrogen is basic (pKa of quinoline is ~4.9), meaning it can be protonated to form a salt. This is a powerful tool for solubility enhancement.

  • Mechanism: By adding a small amount of a suitable acid (e.g., HCl, acetic acid) to a protic solvent, you can protonate the quinoline nitrogen. The resulting salt will have significantly higher polarity and will be much more soluble in polar protic solvents like water, methanol, or ethanol.

  • Caution: Be aware that pH modification can affect the stability of your compound and may not be suitable for all downstream applications.

cluster_0 Poorly Soluble State cluster_1 Highly Soluble State A Quinoline Derivative (Free Base) B Strong Intermolecular π-π Stacking A->B leads to Process + Acid (H+) in Polar Protic Solvent A->Process C Protonated Quinolinium Salt (e.g., with HCl) D Ionic Solute-Solvent Interactions C->D enables Process->C

Caption: The mechanism of solubility enhancement via pH modification for a basic quinoline derivative.

References

  • Title: Techniques of Solubilization for Poorly Soluble Drugs Source: American Journal of Advanced Drug Delivery URL: [Link]

  • Title: The Art of the Co-solvent Source: American Pharmaceutical Review URL: [Link]

  • Title: Quinoline Source: Wikipedia URL: [Link]

  • Title: Everything You Need to Know About LogP Source: American Pharmaceutical Review URL: [Link]

Technical Support Center: Enhancing Efficiency in Metal-Free Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for metal-free quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes to this critical heterocyclic scaffold. Quinoline and its derivatives are foundational in medicinal chemistry and materials science, making efficient, metal-free synthetic pathways highly desirable to avoid toxic metal contaminants and improve sustainability.[1][2][3][4][5]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for common metal-free quinoline syntheses. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and rationally design more effective experiments.

General Troubleshooting Workflow

Before diving into specific methods, it's beneficial to have a systematic approach to troubleshooting any chemical reaction. Low yields, failed reactions, or difficult purifications can often be traced back to a few key areas.

Caption: A general workflow for systematic troubleshooting of quinoline synthesis.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_hypothesis Hypothesis Generation cluster_solution Solution Implementation cluster_end Outcome start Low Yield / No Reaction reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Check Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions sol3 Purify Starting Materials reagents->sol3 monitoring Analyze Reaction Mixture (TLC, GC-MS, NMR) conditions->monitoring hypo1 Catalyst Inactive? monitoring->hypo1 hypo2 Side Reaction Dominating? monitoring->hypo2 hypo3 Incorrect Conditions? monitoring->hypo3 sol1 Change Catalyst / Increase Loading hypo1->sol1 sol2 Modify Solvent / Temperature hypo2->sol2 hypo3->sol2 end Optimized Reaction sol1->end sol2->end sol3->end

Method 1: The Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester) to form a quinoline.[6][7][8] It can be catalyzed by acids or bases, or even run under thermal conditions.[6][7]

Caption: The general mechanism of the Friedländer Annulation.

G start 2-Aminoaryl Ketone + α-Methylene Carbonyl step1 Aldol Condensation or Schiff Base Formation start->step1 step2 Intermediate A (Aldol Adduct or Enamine) step1->step2 step3 Cyclization & Dehydration step2->step3 product Substituted Quinoline step3->product

Troubleshooting Guide: Friedländer Synthesis

Q: My reaction has a very low yield or has not worked at all. What are the common causes?

A:

  • Catalyst Choice and Activity: The reaction is sensitive to the catalyst. While classic conditions use strong acids or bases like KOH or piperidine, modern variations employ Lewis acids or Brønsted-acidic ionic liquids.[3][8] If using an acid catalyst, ensure it is not poisoned by basic impurities in your starting materials. For base-catalyzed versions, ensure your α-methylene protons are sufficiently acidic to be deprotonated.

  • Steric Hindrance: Bulky substituents on either the 2-aminoaryl ketone or the α-methylene compound can significantly slow down or prevent the initial condensation and subsequent cyclization.

  • Reaction Temperature: The classic Friedländer often requires high temperatures (150-220 °C) without a catalyst.[9] If you are running the reaction at a lower temperature, an effective catalyst is crucial. Insufficient heat may lead to stalling at the intermediate stage.

  • Water Removal: The reaction involves two dehydration steps. If water is not effectively removed (e.g., by a Dean-Stark trap or a drying agent), the equilibrium may not favor product formation.

Q: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve selectivity?

A: This is a classic challenge.[6][10] The regioselectivity is determined by which α-methylene group of the unsymmetrical ketone attacks the carbonyl of the 2-aminoaryl starting material.

  • Kinetic vs. Thermodynamic Control: Lower temperatures and milder bases tend to favor the kinetic product (attack from the less hindered, more acidic α-proton). Higher temperatures and stronger bases can lead to the thermodynamic product.

  • Catalyst Influence: Certain Lewis acids can influence the regiochemical outcome. For instance, In(OTf)₃ has been shown to be effective in controlling selectivity in some cases.[11] Experimenting with different Lewis acids (e.g., Sc(OTf)₃, ZnCl₂, I₂) is a valid strategy.[8][10][12]

  • Pre-forming the Enolate/Enamine: You can pre-form the desired enolate of the unsymmetrical ketone using a specific base (e.g., LDA for the kinetic enolate) before adding the 2-aminoaryl ketone. This provides much greater control over the initial C-C bond formation.

Q: My reaction mixture is forming a dark, insoluble polymer or tar.

A: This often points to self-condensation side reactions of the carbonyl compounds, especially under harsh acidic or basic conditions.

  • Moderate the Conditions: Reduce the reaction temperature or use a milder catalyst. For example, instead of concentrated H₂SO₄, try p-toluenesulfonic acid (p-TsOH).[7][8]

  • Change the Order of Addition: Slowly adding one reagent to the other can help maintain a low concentration of the more reactive species, minimizing self-condensation.

  • Solvent Choice: A solvent that can effectively dissolve all reactants and intermediates can prevent precipitation and subsequent polymerization. High-boiling point solvents like diphenyl ether or Dowtherm A are sometimes used for thermal reactions, but their removal can be difficult.

Method 2: Acid-Catalyzed Cyclizations (Combes & Doebner-von Miller)

These classic name reactions are powerful but often plagued by harsh conditions. The Combes synthesis involves the reaction of an aniline with a β-diketone,[6][13][14] while the Doebner-von Miller reaction is a reaction between an aniline and an α,β-unsaturated carbonyl compound.[12][15][16] The latter often generates the unsaturated carbonyl in situ from aldehydes or ketones.[12]

Troubleshooting Guide: Combes & Doebner-von Miller Syntheses

Q: My primary issue is the formation of a thick, dark tar that makes product isolation nearly impossible. What is causing this and how can I prevent it?

A: Tar formation is the most common failure mode in these reactions, especially the Doebner-von Miller. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[15]

  • Control the Carbonyl Concentration: The key is to keep the instantaneous concentration of the reactive carbonyl species low.

    • Slow Addition: Add the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline.[15] This controls the exotherm and minimizes polymerization.

    • In Situ Generation: For the Doebner-von Miller, generate the α,β-unsaturated carbonyl in situ at a controlled rate. For example, slowly adding acetaldehyde to an acidic mixture will allow it to form crotonaldehyde via an aldol condensation, which is then consumed by the aniline before it can polymerize.[15]

  • Optimize the Acid Catalyst: The type and concentration of the acid are critical.[15] While concentrated H₂SO₄ is traditional, polyphosphoric acid (PPA) or mixtures of PPA and alcohols can be more effective dehydrating agents and lead to cleaner reactions.[13] Lewis acids like ZnCl₂ or SnCl₄ can also be effective and may reduce charring.[12][15]

  • Use an Oxidizing Agent (Doebner-von Miller): The mechanism requires an oxidation step. Sometimes the aniline substrate itself or an intermediate acts as the oxidant, but this can lead to reduced byproducts. Including a mild oxidant (e.g., arsenic pentoxide, ferric chloride, or even air) can lead to a cleaner reaction, though this introduces other considerations.

Q: My reaction yield is very low, even without significant tar formation. What else could be wrong?

A:

  • Dehydration Failure: The final step is an acid-catalyzed dehydration to form the aromatic quinoline ring. If your acid catalyst is too weak or becomes deactivated, this step can fail. Ensure you are using a strong dehydrating acid like H₂SO₄ or PPA.[13]

  • Reagent Purity: Aniline and its derivatives are prone to air oxidation, turning dark over time. Using freshly distilled aniline is highly recommended. Similarly, aldehydes used in the Doebner-von Miller reaction can oxidize to carboxylic acids.

  • Incorrect Workup: The quinoline product is basic. During workup, after neutralizing the strong acid, the product needs to be extracted into an organic solvent. Ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the quinolinium salt and allow it to enter the organic phase.

Frequently Asked Questions (FAQs)

Q: Can I run these reactions without a strong Brønsted acid?

A: Yes, Lewis acids are a common alternative. Catalysts like tin tetrachloride, scandium(III) triflate, and zinc chloride can effectively promote the cyclization.[12][15] They may offer milder conditions and different selectivity compared to proton acids.

Q: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against your starting aniline. The quinoline product is typically more conjugated and less polar than the aniline, so it should have a higher Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Method 3: Modern Organocatalytic Approaches

Recent advances have focused on developing metal-free, organocatalyzed methods for quinoline synthesis, which operate under milder conditions and offer improved sustainability.[1][17] These reactions often leverage the principles of enamine or iminium catalysis to construct the quinoline core.

Troubleshooting Guide: Organocatalytic Synthesis

Q: My organocatalyzed reaction is slow or gives poor conversion. What should I check?

A:

  • Catalyst Loading: While organocatalysts are used in sub-stoichiometric amounts, the loading is still critical. A typical range is 5-20 mol%. If the reaction is slow, a modest increase in catalyst loading may be beneficial. However, excessive catalyst can sometimes lead to side reactions.

  • Moisture and Air Sensitivity: Many organocatalytic reactions, particularly those involving enamines, are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon) if the protocol specifies it. Some catalysts themselves can be hygroscopic.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact the efficiency of an organocatalyst. A solvent that effectively solubilizes all components and facilitates the desired transition state is key. Common choices include toluene, dioxane, or acetonitrile. A solvent screen is often a necessary optimization step.

  • Acid/Base Additives: Some organocatalytic cycles require a co-catalyst, often a weak acid or base, to facilitate proton transfers or regenerate the catalyst. Ensure that any required additive is present in the correct amount.

Purification Strategies for Quinolines

The basic nitrogen atom in the quinoline ring can complicate purification, particularly when using silica gel chromatography.

Q: My quinoline product is streaking badly or decomposing on my silica gel column. How can I fix this?

A: This is a very common problem caused by the interaction of the basic quinoline nitrogen with the acidic silanol groups on the silica surface.[18] This leads to tailing and, in some cases, decomposition.

  • Deactivate the Silica: The most effective solution is to neutralize the acidic sites. Add a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine (0.5-2%), to your eluent system.[18] You can also pre-treat the silica by preparing it as a slurry with the base-containing eluent before packing the column.[18]

  • Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): This is an excellent alternative to silica for basic compounds.[18]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a very effective method to avoid decomposition issues.[18]

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization is an ideal method for achieving high purity.

    • Acid-Base Extraction: You can often purify quinolines by extracting the crude mixture with dilute acid (e.g., 1M HCl). The basic quinoline will move to the aqueous phase as a salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be washed, basified (e.g., with NaOH), and re-extracted with an organic solvent to recover the purified quinoline.

Data Summary Table: Comparison of Synthesis Methods
MethodTypical Starting MaterialsCatalyst/ConditionsAdvantagesCommon Issues
Friedländer Annulation 2-Aminoaryl ketone + α-Methylene carbonylAcid (p-TsOH), Base (KOH), or ThermalHigh convergence, good atom economyRegioselectivity with unsymmetrical ketones, self-condensation
Combes Synthesis Aniline + β-DiketoneStrong Acid (H₂SO₄, PPA)Access to 2,4-disubstituted quinolinesHarsh conditions, potential for low yields
Doebner-von Miller Aniline + α,β-Unsaturated carbonylStrong Acid (HCl, H₂SO₄) + OxidantUses simple, readily available starting materialsTar/polymer formation is a major issue, harsh conditions
Organocatalysis Varies (e.g., anilines, alkynes)Proline, Thiourea derivatives, etc.Mild conditions, high functional group tolerance, metal-freeCatalyst sensitivity (moisture), may require longer reaction times

Detailed Experimental Protocol: Organocatalytic Friedländer Synthesis

This protocol is a representative example of a modern, milder approach to quinoline synthesis.

Synthesis of 2-Phenylquinoline via Iodine-Catalyzed Friedländer Annulation

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

  • Molecular Iodine (I₂) (0.1 mmol, 25.4 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Stir bar

Procedure:

  • To the 25 mL round-bottom flask, add 2-aminobenzophenone, acetophenone, ethanol, and the magnetic stir bar.

  • Stir the mixture at room temperature for 5 minutes to ensure all solids are dissolved.

  • Add the molecular iodine catalyst to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane (DCM, 20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to remove the iodine catalyst.

  • Wash with brine (15 mL), then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient, or by recrystallization from ethanol, to afford the pure 2-phenylquinoline.

References

  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Wikipedia. (2023, April 29). Combes quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Li, L. H., Niu, Z. J., & Liang, Y. M. (2020). Organocatalyzed Synthesis of Functionalized Quinolines. Chemistry – An Asian Journal, 15(2), 231–241.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
  • Wikipedia. (2023, April 16). Doebner reaction.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Wikipedia. (2023, April 16). Doebner–Miller reaction.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (n.d.). Conventional methods to generate quinolines.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2015). ChemInform Abstract: Metal-Free Domino One-Pot Protocols for Quinoline Synthesis.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Royal Society of Chemistry. (n.d.). Recent advances and prospects in the metal-free synthesis of quinolines.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
  • ResearchGate. (n.d.). Previous Friedländer annulation and this work.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Wikipedia. (2023, October 2). Friedländer synthesis.

Sources

Technical Support Center: Navigating the Challenges of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those arising from the harsh reaction conditions inherent in classical methods.

Introduction: The Double-Edged Sword of Classical Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1][2][3] Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have long been the workhorses for constructing this vital heterocyclic system.[3][4][5] However, these venerable reactions are often plagued by harsh conditions—strong corrosive acids, high temperatures, and aggressive oxidizing agents—that can lead to violent reactions, low yields, and the formation of intractable tars.[1][3][6][7]

This guide provides practical, field-tested advice to troubleshoot these issues, explains the chemical principles behind the problems and solutions, and introduces modern, milder alternatives that offer safer and more efficient pathways to your target quinolines.

General Troubleshooting & FAQs

This section addresses broad issues applicable to multiple quinoline synthesis methods.

Q1: My quinoline synthesis is resulting in a very low yield or a complex mixture of products. Where should I start troubleshooting?

A1: Low yields and product mixtures are common frustrations. The root cause often lies in one of several key areas:

  • Inappropriate Catalyst: The choice of acid or base catalyst is highly substrate-dependent. An unsuitable catalyst may fail to promote the desired cyclization or may instead catalyze side reactions like polymerization.[8][9]

  • Suboptimal Reaction Temperature: Many classical quinoline cyclizations require significant heat to overcome the activation energy for ring closure.[10] However, excessive temperatures can cause decomposition of starting materials or products, leading to tar formation.[8][11] Conversely, a temperature that is too low will result in an incomplete or sluggish reaction.[8]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials are critical. For instance, an aniline ring deactivated by electron-withdrawing groups will be less nucleophilic, making the crucial cyclization step more difficult.[8][12]

  • Presence of Water: In many acid-catalyzed syntheses, water is a byproduct. Its accumulation can inhibit the reaction equilibrium.[8] Using anhydrous reagents and solvents is often a crucial, yet overlooked, step.

Logical Troubleshooting Workflow

Here is a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions If pure CheckCatalyst Evaluate Catalyst Choice & Loading CheckConditions->CheckCatalyst AnalyzeByproducts Identify Side Products (TLC, LC-MS, NMR) CheckCatalyst->AnalyzeByproducts ModernMethod Explore Milder, Modern Synthetic Routes CheckCatalyst->ModernMethod If classical methods consistently fail OptimizeTemp Optimize Temperature: Gradual Increase/Decrease AnalyzeByproducts->OptimizeTemp If decomposition is observed OptimizeCatalyst Screen Alternative Catalysts (Lewis vs. Brønsted Acid) AnalyzeByproducts->OptimizeCatalyst If side reactions predominate ModifySubstrate Consider Substrate Modification (e.g., protecting groups) AnalyzeByproducts->ModifySubstrate If starting material is unreactive Result Improved Yield OptimizeTemp->Result OptimizeCatalyst->Result ModifySubstrate->Result ModernMethod->Result Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Start1 2-Aminoaryl Ketone + Unsymmetrical Ketone Aldol Aldol Adduct Start1->Aldol Aldol Condensation Dehydration1 α,β-Unsaturated Ketone Aldol->Dehydration1 -H₂O Imine Imine Formation & Cyclization Dehydration1->Imine Product1 Quinoline Product Imine->Product1 -H₂O Start2 2-Aminoaryl Ketone + Unsymmetrical Ketone Schiff Schiff Base Start2->Schiff Imine Formation IntraAldol Intramolecular Aldol Reaction Schiff->IntraAldol Dehydration2 Cyclized Adduct IntraAldol->Dehydration2 Product2 Quinoline Product Dehydration2->Product2 -H₂O

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

Modern Alternatives: Moving Beyond Harsh Conditions

The limitations of classical methods have driven the development of greener, more efficient protocols. [1][4][13] Q6: Are there milder and more efficient alternatives to these harsh classical syntheses?

A6: Absolutely. Modern organic synthesis offers several powerful alternatives:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. [14][15][16][17]The rapid, uniform heating provided by microwaves can promote reactions that are sluggish under conventional heating and can sometimes even enhance regioselectivity. [18][19]* Novel Catalysts: There is a move away from stoichiometric amounts of strong acids. Modern methods employ catalytic amounts of Lewis acids, Brønsted acids, or even nanocatalysts. [1][2]These catalysts are often more selective, require milder conditions, and in the case of nanocatalysts, can be recycled, improving the overall sustainability of the process. [1][2]* Solvent-Free and Green Solvents: Many modern protocols are designed to work under solvent-free ("neat") conditions or in greener solvents like water or ethanol, reducing hazardous waste. [4][13][14]

Data Summary: Classical vs. Modern Approaches

The following table provides a conceptual comparison of reaction conditions and outcomes. Actual results are highly substrate-dependent.

Synthesis MethodTypical ConditionsCommon IssuesModern Alternative & Benefits
Skraup Conc. H₂SO₄, glycerol, oxidant, >100°CHighly exothermic, tar formation, low yieldMicrowave irradiation with a moderator; milder oxidizing agents. Benefit: Better control, higher yield. [3][7]
Doebner-von Miller Strong acid (HCl, H₂SO₄), heatPolymerization of carbonyls, low yieldLewis acid catalysis (e.g., Sc(OTf)₃); solvent-free conditions. Benefit: Reduced side products, improved yield. [11][20]
Friedländer Acid or base catalyst, heatPoor regioselectivity, side reactionsAmine catalysis; microwave-assisted synthesis; ionic liquids. Benefit: Enhanced regioselectivity, faster reaction. [3][18][19]
Combes/Conrad-Limpach Strong acid, high temp. (>250°C)Very high temperatures, poor yieldsUse of high-boiling but safer solvents; catalytic approaches. Benefit: Milder conditions, improved safety and yield. [10][21][22]

Purification Challenges

Q7: My quinoline derivative is an oil that won't crystallize and decomposes on a silica gel column. How can I purify it?

A7: Quinoline's basic nitrogen atom can cause issues during purification.

  • Decomposition on Silica: The acidic nature of standard silica gel can lead to the decomposition of sensitive quinoline derivatives. A common solution is to use deactivated silica gel, prepared by treating it with a base like triethylamine. [23]Alternatively, using a different stationary phase like alumina (basic or neutral) can prevent degradation. [23]* Inducing Crystallization: If the product is an oil, forming a salt is a highly effective method for both purification and solidification. [24] * Hydrochloride Salts: Dissolve the oily base in a solvent like ether or isopropanol and add a solution of HCl. The resulting hydrochloride salt often precipitates as a stable, crystalline solid. [24] * Picrate Salts: Picric acid forms highly crystalline salts with quinolines, which can be filtered and purified. The free base can then be regenerated by treatment with a base. [24][25]

Conclusion

While classical quinoline syntheses remain valuable tools, their successful application requires a deep understanding of their pitfalls and how to mitigate them. By carefully controlling reaction parameters, selecting appropriate catalysts, and embracing modern techniques like microwave-assisted synthesis, researchers can overcome the challenges of harsh reaction conditions. This guide serves as a starting point for troubleshooting common issues, enabling the efficient and safe synthesis of quinoline derivatives for vital applications in science and medicine.

References
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Troubleshooting low yields in the quinoline cycliz
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
  • Troubleshooting low yields in the Pfitzinger quinoline synthesis. Benchchem.
  • Troubleshooting low yield in Friedländer quinoline synthesis. Benchchem.
  • Green and traditional one-pot synthesis techniques for bioactive quinoline deriv
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline deriv
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed.
  • Microwave-assisted Synthesis of Quinolines.
  • Addressing challenges in the purification of quinoline deriv
  • Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. Benchchem.
  • Technical Support Center: Purification of Quinoline Deriv
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Regioselectivity of Friedländer Quinoline Syntheses.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
  • Advanced Quinoline Synthesis Techniques:
  • Minimizing side products in the Friedländer quinoline synthesis. Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Conrad–Limpach synthesis. Wikipedia.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
  • Skraup reaction. Wikipedia.
  • Prepar
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
  • Purification of Quinoline-3,4-diones : r/Chempros. Reddit.
  • synthesis of quinoline derivatives and its applic
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
  • Purification of Quinoline. Chempedia - LookChem.
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Doebner–Miller reaction. Wikipedia.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Friedländer synthesis. Wikipedia.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....

Sources

How to control exothermic reactions in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Controlling Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for managing the often vigorous and exothermic nature of classical quinoline syntheses. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying principles to empower you to conduct safer, more reproducible, and higher-yielding experiments.

Understanding and Taming Exotherms in Quinoline Synthesis

Many classical methods for synthesizing the quinoline scaffold, a privileged structure in medicinal chemistry, are notoriously exothermic. These strong exotherms can lead to runaway reactions, decreased yields, and the formation of intractable tars.[1] This guide will focus on the most common methods—Skraup, Doebner-von Miller, Combes, and Friedländer syntheses—and provide actionable advice for controlling their thermal behavior.

Troubleshooting & FAQs: A Symptom-Based Approach

This section is structured to address the specific issues you may be encountering in the lab.

Issue 1: My reaction is extremely vigorous and difficult to control, especially during initial heating.

Applies to: Skraup, Doebner-von Miller

Q: What is causing this violent reaction, and how can I moderate it?

A: This is a classic sign of a runaway reaction, particularly in the Skraup synthesis, which is known for its violent exotherm.[2][3] The primary cause is the rapid, uncontrolled reaction of the aniline with acrolein (formed in situ from glycerol and sulfuric acid) and the subsequent oxidative cyclization.[4][5]

Core Causal Explanation: The dehydration of glycerol to acrolein and the subsequent Michael addition of aniline are highly exothermic.[5] Without proper control, the heat generated accelerates the reaction rate, leading to a dangerous feedback loop.

Troubleshooting Protocol:

  • Utilize a Moderator: The addition of ferrous sulfate (FeSO₄) is a time-tested method for taming the Skraup reaction.[2][6] It is believed to act as an oxygen carrier, smoothing out the oxidation step and preventing a sudden, violent exotherm.[2] Boric acid can also be used as a milder alternative.[3][5]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical.

    • For the Skraup synthesis, the recommended order is aniline, ferrous sulfate, glycerol, and then a slow, dropwise addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice bath).[2]

    • For the Doebner-von Miller synthesis, the slow addition of the α,β-unsaturated aldehyde or ketone to the acidic aniline solution is crucial to prevent both a rapid exotherm and polymerization.[7]

  • Gradual Heating: Gently heat the mixture to initiate the reaction. Once you observe the onset of boiling, immediately remove the heat source.[2] The reaction's own exotherm should be sufficient to maintain reflux for a period. Reapply heat only after this initial vigorous phase has subsided.[2]

  • Ensure Efficient Stirring: Use overhead mechanical stirring for larger scale reactions.[8] This prevents the formation of localized hot spots and ensures even heat distribution.

Issue 2: My reaction mixture is turning into a thick, dark tar, significantly reducing my yield.

Applies to: Skraup, Doebner-von Miller

Q: What is causing this tar formation, and how can I minimize it?

A: Tar formation is a common consequence of the harsh acidic and oxidizing conditions used in these syntheses, which promote polymerization of the reactants and intermediates. In the Doebner-von Miller reaction, this is primarily due to the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[7]

Troubleshooting Protocol:

  • Optimize Temperature: Avoid excessive temperatures. After the initial exotherm, maintain a gentle reflux. Overheating will favor polymerization and charring.[6]

  • Moderator Addition: As with controlling the exotherm, ferrous sulfate in the Skraup synthesis can also help reduce tar formation by ensuring a more controlled reaction rate.[6]

  • In Situ Generation/Slow Addition: For the Doebner-von Miller reaction, generating the α,β-unsaturated carbonyl in situ (the Beyer method) or adding it very slowly can keep its concentration low, thus minimizing polymerization.[7][9]

  • Consider Milder Catalysts: While strong Brønsted acids like sulfuric acid are traditional, exploring Lewis acids (e.g., zinc chloride, tin tetrachloride) may provide a less harsh environment and reduce tarring in the Doebner-von Miller synthesis.[7][9]

Workflow for Exotherm Control in Skraup Synthesis

G cluster_prep Preparation cluster_addition Acid Addition cluster_initiation Initiation cluster_control Exotherm Control cluster_completion Completion prep Combine Aniline, Glycerol, FeSO4 addition Slow, Dropwise Addition of Conc. H2SO4 with Cooling prep->addition initiation Gentle Heating to Initiate Reaction addition->initiation control Remove Heat Source Once Reflux Begins initiation->control vigorous Vigorous Reaction? control->vigorous cool Apply External Cooling (Ice Bath) vigorous->cool Yes completion Reapply Heat After Exotherm Subsides to Complete Reaction vigorous->completion No cool->completion

Caption: Workflow for managing the exothermic Skraup synthesis.

Advanced Control Strategies: Flow Chemistry

For syntheses that are particularly difficult to control in batch, continuous flow chemistry offers a superior solution.[10] By performing the reaction in a micro- or millireactor, several advantages are realized:

  • Exceptional Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous removal of heat, effectively preventing thermal runaways.[8][11]

  • Precise Temperature Control: The reaction temperature can be controlled with high precision, minimizing side reactions and improving product consistency.[12]

  • Enhanced Safety: The small volume of the reaction mixture at any given time significantly reduces the risk associated with highly exothermic or hazardous reactions.[13]

Experimental Protocol: Conceptual Flow Synthesis of a Quinoline

This is a generalized protocol. Specific parameters (residence time, temperature, stoichiometry) must be optimized for each substrate combination.

  • Stream Preparation:

    • Stream A: Prepare a solution of the aniline and any moderators (if applicable) in a suitable high-boiling solvent.

    • Stream B: Prepare a solution of the α,β-unsaturated carbonyl (for Doebner-von Miller) or glycerol/sulfuric acid mixture (for Skraup) in the same solvent.

  • System Setup: Use a microreactor system equipped with syringe pumps for precise fluid delivery, a mixing unit (T-mixer), a heated reactor coil, and a back-pressure regulator to maintain a single phase.

  • Reaction Execution:

    • Pump Streams A and B at defined flow rates into the T-mixer.

    • The combined stream immediately enters the heated reactor coil, set to the optimized reaction temperature. The residence time is controlled by the total flow rate and the reactor volume.

    • The product stream exits the reactor, is cooled, and collected for workup and analysis.

Quantitative Data Summary: Key Parameters for Exotherm Control
ParameterSkraup SynthesisDoebner-von Miller SynthesisFriedländer/Combes SynthesisRationale for Control
Moderator Ferrous Sulfate (FeSO₄) or Boric Acid[5][6]Not typically usedNot typically usedSmooths the oxidation step, preventing a sudden release of heat.[2]
Reagent Addition Slow, dropwise addition of H₂SO₄ to cooled mixture[2]Slow addition of carbonyl to heated aniline solution[7]Generally less critical, but slow addition can help for reactive substratesPrevents accumulation of unreacted starting materials and manages the rate of heat generation.[8]
Initial Heating Gentle heating to initiate, then remove heat source[2]Heat aniline solution before slow addition of carbonylOften requires sustained heating[14][15]The Skraup reaction is self-sustaining after initiation; external heat can lead to a runaway reaction.[2]
Stirring Vigorous (overhead mechanical stirrer recommended)[8]Efficient stirring requiredEfficient stirring requiredPrevents localized hot spots and ensures homogenous temperature distribution.[8]
Catalyst Conc. H₂SO₄[5]Strong Brønsted or Lewis acids (e.g., HCl, ZnCl₂, SnCl₄)[9]Acid (e.g., H₂SO₄, PPA) or Base[14][15]Catalyst choice affects reaction rate and harshness of conditions, influencing side reactions like polymerization.[1]
Logical Relationship Diagram: Causes and Solutions for Poorly Controlled Exotherms

G cause1 Rapid Reagent Addition problem Uncontrolled Exotherm cause1->problem cause2 Inefficient Mixing cause2->problem cause3 Excessive Initial Heating cause3->problem cause4 Absence of Moderator (Skraup) cause4->problem consequence1 Runaway Reaction (Safety Hazard) problem->consequence1 consequence2 Tar Formation problem->consequence2 consequence3 Low Yield/ Purity problem->consequence3 solution1 Slow, Controlled Addition with Cooling solution1->cause1 Mitigates solution2 Efficient Stirring (e.g., Overhead) solution2->cause2 Mitigates solution3 Gentle Initiation & Removal of Heat solution3->cause3 Mitigates solution4 Add FeSO4 or Boric Acid solution4->cause4 Mitigates solution5 Implement Flow Chemistry solution5->problem Prevents

Caption: Causal links between experimental errors and uncontrolled exotherms, with corresponding solutions.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of quinolin-2-ones.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • BIOSYNCE. (2025). What is the reaction mechanism of quinoline synthesis?.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Unknown. (n.d.).
  • AZoLifeSciences. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis.
  • ResearchGate. (n.d.).
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ACS Publications. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Unknown. (n.d.). Combes Quinoline Synthesis.

Sources

Validation & Comparative

The Enigmatic Potential of 5-Fluoroquinolin-3-amine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the SAR of 5-Fluoroquinolin-3-amine derivatives, leveraging insights from analogous quinoline scaffolds to illuminate their therapeutic promise.

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer and antimicrobial effects.[2][3] This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored subclass: this compound derivatives. While direct research on this precise scaffold is emerging, this guide synthesizes established principles from closely related quinoline analogs to provide a predictive framework for researchers, scientists, and drug development professionals. By examining the influence of structural modifications on biological activity, we aim to accelerate the rational design of novel this compound-based therapeutics.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. Furthermore, the aromatic nature of the quinoline core allows for π-π stacking interactions with aromatic amino acid residues in proteins.

Decoding the Structure-Activity Relationship: Key Positions of Influence

The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the ring. For this compound derivatives, we can extrapolate the following key SAR principles from analogous compounds:

  • The 5-Fluoro Substituent: The presence of a fluorine atom at the C-5 position is anticipated to significantly impact the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the quinoline ring, potentially influencing its binding affinity to target proteins. Moreover, the introduction of fluorine can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability.[4]

  • The 3-Amino Group: The amino group at the C-3 position is a critical determinant of biological activity. It can serve as a key hydrogen bond donor and a point for further chemical modification. Derivatization of this amino group, for instance, by forming amides or sulfonamides, allows for the introduction of various functionalities to probe the binding pocket of a target enzyme and optimize potency and selectivity.

  • Substitution at the N-1 Position: In many quinolone-based drugs, the substituent at the N-1 position plays a crucial role in determining the spectrum of activity. Small alkyl groups, such as cyclopropyl, have been shown to be favorable for antibacterial activity in fluoroquinolones by enhancing interaction with bacterial DNA gyrase. For other activities, such as kinase inhibition, larger aromatic or heteroaromatic rings at this position can lead to potent and selective compounds.

  • Modifications at the C-7 Position: The C-7 position is a common site for modification in quinoline-based drugs and is known to significantly influence both potency and pharmacokinetic properties. The introduction of basic amine-containing rings, such as piperazine or pyrrolidine, has been a successful strategy in the development of fluoroquinolone antibiotics.[5] These groups can improve water solubility and cellular uptake.

Comparative Analysis of Biological Activity: Insights from Related Scaffolds

Due to the limited availability of direct comparative data for a series of this compound derivatives, the following table presents representative data from analogous quinoline scaffolds to illustrate key SAR trends. This data should be interpreted as a predictive guide for the potential activities of the target compounds.

Compound ID Core Scaffold R1 (Position 3) R2 (Position 5) R3 (Position 7) Biological Activity (IC50/MIC) Target Reference
Analog A 4-Aminoquinoline-NH2-H-ClLow µMPlasmodium falciparum[6]
Analog B Fluoroquinolone-COOH-FPiperazinylSub-µg/mLBacterial DNA Gyrase[5]
Analog C 3-Amino-isoquinoline-NH-Benzamide-H-HLow nMFLT3 Kinase[7]
Analog D 8-Aminoquinoline-NH2-H-HµM rangePlasmodium falciparum[3]

This table is for illustrative purposes and presents data from structurally related but not identical compounds to the core topic.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of novel this compound derivatives hinges on robust synthetic methodologies and reliable biological assays.

General Synthesis of the 3-Aminoquinoline Scaffold

A common and versatile method for the synthesis of substituted quinolines is the Friedländer annulation .[8][9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

DOT Script for Friedländer Synthesis Workflow:

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_Amino_5_Fluoro_Benzaldehyde 2-Amino-5-fluorobenzaldehyde Condensation Condensation & Cyclization 2_Amino_5_Fluoro_Benzaldehyde->Condensation Alpha_Methylene_Ketone α-Methylene Ketone Alpha_Methylene_Ketone->Condensation 5_Fluoroquinolin_3_amine_Derivative Substituted 5-Fluoroquinoline Condensation->5_Fluoroquinolin_3_amine_Derivative Catalyst Acid or Base Catalyst Catalyst->Condensation

Caption: Friedländer synthesis of substituted quinolines.

Step-by-Step Protocol for Friedländer Synthesis:

  • Reactant Preparation: Dissolve the 2-amino-5-fluorobenzaldehyde and the α-methylene ketone in a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[8]

  • Reaction: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10][11]

DOT Script for MTT Assay Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Addition Add serial dilutions of test compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. By applying the established SAR principles from related quinoline derivatives, researchers can rationally design and synthesize new compounds with potentially potent and selective biological activities. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 3-amino group, the N-1 position, and the C-7 position. Further investigations into their mechanism of action, for example, through kinase inhibition assays or antimicrobial susceptibility testing, will be crucial in guiding future drug development efforts. This comparative guide serves as a foundational resource to stimulate and inform such endeavors, ultimately paving the way for the next generation of quinoline-based medicines.

References

  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines. BenchChem.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor. BenchChem.
  • Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991-1001.
  • Various Authors. (n.d.). The Friedländer Synthesis of Quinolines.
  • Al-Otaibi, A. M., et al. (2021). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Semantic Scholar.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Wacik, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6599.
  • Reddy, G. S., et al. (2004). Bi(OTf)3-Catalyzed Friedländer hetero-annulation: A rapid synthesis of 2,3,4-trisubstituted quinolines. Semantic Scholar.
  • Various Authors. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity.
  • Various Authors. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
  • El-Sayed, M. A., et al. (2014). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PubMed Central.
  • Sintim, H. O. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
  • Katariya, K. C., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406.
  • Permana, D., et al. (2018). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PubMed Central.
  • BenchChem. (2025).
  • Various Authors. (n.d.). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs.
  • Various Authors. (2021).
  • Cushman, M., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PubMed Central.
  • Various Authors. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Google Patents. (n.d.).
  • Wang, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 107, 130081.
  • Google Patents. (n.d.).
  • Zhang, L., et al. (2010).
  • Moussaoui, Y., et al. (2023). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 28(14), 5399.
  • Olaru, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Jubeen, F., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PubMed Central.
  • de la Cruz, H., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42599-42612.
  • Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of Novel 5-((substituted quinolin-3-yl /1-naphthyl) methylene)-3-substituted imidazolidin-2,4-dione as HIV-1 Fusion Inhibitors.
  • Google Patents. (n.d.).
  • Sintim, H. O., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PubMed Central.
  • Various Authors. (n.d.). 3 H -pyrazolo[4,3- f ]quinoline haspin kinase inhibitors and anticancer properties.
  • Sintim, H. O., et al. (2023). Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry, 14(9), 1743-1754.

Sources

The Strategic Advantage of Fluorine Placement: A Comparative Guide to 5-Fluoroquinolin-3-amine and Other Aminoquinolines in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and infectious diseases. Its rigid bicyclic structure provides a versatile framework for interacting with a multitude of biological targets. Among its derivatives, aminoquinolines have garnered significant attention, with their biological activity being exquisitely sensitive to the position of the amino group and the nature of other substituents. This guide provides an in-depth comparison of 5-fluoroquinolin-3-amine with other key aminoquinoline isomers, offering a rationale for its strategic use in drug design, supported by experimental data and detailed protocols.

The Aminoquinoline Scaffold: A Tale of Isomeric Influence

The position of the amino substituent on the quinoline ring profoundly impacts the molecule's electronic properties, basicity (pKa), lipophilicity (logP), and hydrogen bonding potential. These physicochemical characteristics, in turn, dictate the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and its affinity for biological targets. The 4- and 8-aminoquinolines have been extensively studied, leading to blockbuster drugs like chloroquine and primaquine. The 3-aminoquinoline scaffold, however, presents a unique electronic and steric profile that is increasingly being exploited in modern drug discovery, particularly in the realm of kinase inhibitors.

Introducing Fluorine: A Game-Changer in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1] The carbon-fluorine bond is highly stable to metabolic oxidation, and fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing target engagement and solubility.[2]

Head-to-Head: this compound vs. Other Aminoquinolines

The introduction of a fluorine atom at the 5-position of 3-aminoquinoline creates a molecule with a unique combination of properties that can be advantageous in drug design.

Physicochemical Properties: A Comparative Overview

A molecule's journey through the body and its interaction with its target are governed by its physicochemical properties. The table below provides a comparative summary of key properties for different aminoquinoline isomers.

CompoundStructureCalculated pKa (Amine)Calculated logPKey Features & Implications in Drug Design
3-Aminoquinoline 3-Aminoquinoline~4.5 - 5.0~1.8Lower basicity compared to 4- and 8-isomers may reduce off-target effects related to lysosomotropism.[3]
4-Aminoquinoline 4-Aminoquinoline~8.5 - 9.0~1.7High basicity contributes to accumulation in acidic organelles (lysosomes), a key mechanism for antimalarial activity but also a potential source of toxicity.[4]
5-Aminoquinoline 5-Aminoquinoline~5.5 - 6.0~1.8Intermediate basicity.
8-Aminoquinoline 8-Aminoquinoline~4.0[5]~1.8[6]Lower basicity than the 4-amino isomer. Prone to metabolic oxidation leading to hemolytic toxicity.[7][8]
This compound this compound~3.5 - 4.0~2.2The electron-withdrawing fluorine atom further reduces the basicity of the 3-amino group, potentially enhancing selectivity and reducing lysosomotropic effects. Increased lipophilicity may improve membrane permeability.
The Kinase Inhibition Landscape

The quinoline scaffold is a well-recognized "hinge-binder" in many protein kinases, mimicking the adenine core of ATP.[9] The 3-amino group provides a crucial vector for derivatization, allowing for the exploration of interactions with the solvent-exposed region of the kinase active site.

Several studies have highlighted the potential of 3-aminoquinoline derivatives as kinase inhibitors.[10] The amino group at the 3-position can be functionalized to introduce moieties that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The fluorine at the 5-position of the quinoline ring can serve multiple purposes:

  • Modulation of Basicity: As noted, the fluorine atom lowers the pKa of the 3-amino group. This can be critical for avoiding interactions with off-targets that are sensitive to basic compounds.

  • Enhanced Binding: The fluorine atom can participate in favorable interactions with the protein backbone or side chains, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.

  • Metabolic Blocking: The 5-position of the quinoline ring can be susceptible to metabolic oxidation. The presence of a fluorine atom at this position can block this metabolic pathway, increasing the compound's half-life and bioavailability.

The following diagram illustrates a hypothetical binding mode of a this compound derivative within a generic kinase ATP-binding site.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor This compound Derivative hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif (D-Loop) ribose_pocket Ribose Pocket solvent_front Solvent Front quinoline Quinoline Core 5-Fluoro quinoline:f0->hinge H-bonds quinoline:f1->gatekeeper Steric/Electronic Interaction amino 3-Amino Linker amino->ribose_pocket Vector to Ribose Pocket substituent R-Group substituent->solvent_front Interaction with Solvent Front

Caption: Hypothetical binding of a this compound derivative in a kinase active site.

Experimental Protocols

To facilitate the exploration of this compound and its derivatives in drug discovery programs, the following generalized experimental protocols are provided.

Synthesis of Substituted 5-Fluoroquinolin-3-amines

A general synthetic route to substituted 5-fluoroquinolin-3-amines is outlined below. This multi-step synthesis allows for the introduction of diversity at the 3-amino position.

G start 2,4-Difluoroaniline step1 Cyclization with Diethyl ethoxymethylenemalonate start->step1 intermediate1 Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 5-Fluoro-4-hydroxyquinoline-3-carboxylic acid step2->intermediate2 step3 Curtius Rearrangement intermediate2->step3 product This compound step3->product step4 Amide Coupling / Reductive Amination product->step4 final_product Substituted this compound Derivatives step4->final_product

Caption: Generalized synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate: React 2,4-difluoroaniline with diethyl ethoxymethylenemalonate in a high-boiling point solvent such as diphenyl ether and heat to reflux. The reaction proceeds via a tandem nucleophilic substitution and thermal cyclization.

  • Hydrolysis: Saponify the resulting ester with an aqueous base (e.g., NaOH or KOH) followed by acidic workup to yield 5-fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Curtius Rearrangement: Convert the carboxylic acid to the corresponding acyl azide, typically using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. Gentle heating of the acyl azide in an inert solvent (e.g., toluene) will induce the Curtius rearrangement to form an isocyanate, which is then hydrolyzed in situ with aqueous acid to afford this compound.

  • Derivatization: The primary amine of this compound can be further functionalized using standard methodologies such as amide bond formation with carboxylic acids or reductive amination with aldehydes or ketones.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Protocol Overview:

  • Reagents and Materials:

    • Recombinant kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compound (this compound derivative) dissolved in DMSO

    • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

    • Microplate reader for luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure the luminescence signal, which is proportional to the amount of ADP produced.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Stability Assay Using Liver Microsomes

This assay provides an in vitro measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Protocol Overview:

  • Reagents and Materials:

    • Human liver microsomes

    • NADPH regenerating system (to sustain enzyme activity)

    • Test compound

    • Control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction quenching)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, incubate the test compound with the liver microsomes in phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

Conclusion: A Privileged Scaffold for Future Drug Discovery

This compound represents a strategically designed scaffold that combines the unique electronic and steric properties of the 3-aminoquinoline core with the metabolic and physicochemical advantages conferred by fluorination. Its reduced basicity compared to other aminoquinoline isomers may offer a path to improved selectivity and reduced off-target toxicities. The ability to readily derivatize the 3-amino group provides a handle for fine-tuning potency and selectivity against specific targets, particularly protein kinases. As the demand for novel, highly selective, and metabolically robust kinase inhibitors continues to grow, this compound is poised to be a valuable building block in the medicinal chemist's toolbox. Further exploration of this scaffold is warranted to fully unlock its therapeutic potential.

References

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Fe
  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. PubMed.
  • 3-Fluoro-5-aminoquinoline | C9H7FN2 | CID 154677. PubChem.
  • Synthesis of quinolines 5. Isolated yields of 5 are presented.
  • SAR of quinoline derivatives as VEGFR-2 Inhibitors.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
  • 8-Aminoquinoline | C9H8N2 | CID 11359. PubChem.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • 8-Aminoquinoline CAS#: 578-66-5. ChemicalBook.
  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. PubMed Central.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida.
  • The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. PubMed.
  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed.
  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.
  • The Efficacy of 5-Fluoroisoquinoline and its Derivatives as Kinase Inhibitors: A Compar
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
  • The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
  • The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. The American Society for Pharmacology and Experimental Therapeutics.
  • The Metabolic Fate of ortho-Quinones Derived
  • Metabolism of 8-aminoquinoline Antimalarial Agents. PubMed.
  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia.
  • (PDF) A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
  • Comparative Docking Analysis of Cinnoline Derivatives as Potential Kinase Inhibitors. Benchchem.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PubMed Central.
  • The Development of FAK Inhibitors: A Five-Year Upd
  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. MDPI.
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. PubMed Central.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

Sources

A comparative study of quinoline synthesis methods: Skraup vs. Friedländer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental. This guide provides an objective, in-depth comparison of these two seminal methods, supported by mechanistic insights, comparative data, and detailed experimental protocols.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][2][3]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1][4][5][6]
Catalyst Strong acid (e.g., concentrated H₂SO₄).[1]Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[1][4][7]
Reaction Conditions Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic and potentially violent.[1][3]Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions.[1][6]
Substrate Scope Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[1]Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[1]
Yield Often low to moderate and can be variable.[1]Generally good to excellent yields.[1]
Key Intermediates Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline.[1][2]Aldol adduct or Schiff base.[1]
Advantages A one-pot reaction from simple, readily available starting materials.[1]High yields, milder conditions, greater versatility in introducing substituents.[1]
Disadvantages Harsh and hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[1]Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1]

Reaction Mechanisms: A Tale of Two Pathways

The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications.

Skraup Synthesis Mechanism

The Skraup synthesis is a multi-step process initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][8] The aniline then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is an oxidation, typically by nitrobenzene which is reduced to aniline, to yield the aromatic quinoline ring system.[9]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct + Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O (H⁺) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline

Caption: Mechanism of the Skraup Synthesis.

Friedländer Synthesis Mechanism

The Friedländer synthesis offers a more direct route to substituted quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5][7] Two primary mechanistic pathways are proposed.[4] The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization via imine formation and subsequent dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol condensation and dehydration to form the quinoline product.[4] The reaction can be catalyzed by either acid or base.[6][7]

Friedlander_Mechanism cluster_path1 Schiff Base Pathway cluster_path2 Aldol Pathway Reactant1 2-Aminoaryl Aldehyde/Ketone Schiff_Base Schiff Base Reactant1->Schiff_Base Aldol_Adduct Aldol Adduct Reactant1->Aldol_Adduct Reactant2 α-Methylene Carbonyl Reactant2->Schiff_Base + Reactant2->Aldol_Adduct + Quinoline Substituted Quinoline Schiff_Base->Quinoline Intramolecular Aldol & -H₂O Aldol_Adduct->Quinoline Cyclization (Imine) & -H₂O Catalyst Acid or Base Catalyst->Schiff_Base Catalyst->Aldol_Adduct

Caption: Mechanisms of the Friedländer Synthesis.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for any synthetic method. The following protocols are based on established procedures.

Skraup Synthesis of Quinoline

Reference: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).[1]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (240 g, 2.6 moles)

  • Nitrobenzene (61.5 g, 0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add the concentrated sulfuric acid in portions.

  • Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.[1][10]

  • If the reaction becomes too vigorous, moderate it by applying a wet towel to the flask.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-5 hours.

  • After cooling, dilute the mixture with water and steam distill to remove the unreacted nitrobenzene.

  • Make the residue alkaline with concentrated sodium hydroxide solution and steam distill the quinoline.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude quinoline by distillation.

Friedländer Synthesis of 2-Methylquinoline

Reference: Based on general procedures for Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde (12.1 g, 0.1 mole)

  • Acetone (29 g, 0.5 mole)

  • Potassium hydroxide (1 g)

  • Ethanol (100 mL)

Procedure:

  • In a 250-mL round-bottom flask, dissolve 2-aminobenzaldehyde and potassium hydroxide in ethanol.

  • Add acetone to the solution and equip the flask with a reflux condenser.

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[1]

Experimental_Workflow cluster_Skraup Skraup Synthesis Workflow cluster_Friedlander Friedländer Synthesis Workflow s_start Mix Reactants: Aniline, Glycerol, Nitrobenzene, FeSO₄ s_acid Add H₂SO₄ (slowly, with cooling) s_start->s_acid s_heat Gentle Heating (Exothermic Reaction) s_acid->s_heat s_reflux Reflux (3-5 hours) s_heat->s_reflux s_workup1 Steam Distill (remove Nitrobenzene) s_reflux->s_workup1 s_workup2 Basify & Steam Distill (isolate Quinoline) s_workup1->s_workup2 s_purify Extraction & Distillation s_workup2->s_purify f_start Dissolve 2-Aminobenzaldehyde & KOH in Ethanol f_acetone Add Acetone f_start->f_acetone f_reflux Reflux (4 hours) f_acetone->f_reflux f_workup1 Remove Solvent f_reflux->f_workup1 f_workup2 Extraction with CH₂Cl₂ f_workup1->f_workup2 f_purify Recrystallization f_workup2->f_purify

Caption: Comparative Experimental Workflow.

Conclusion: Choosing the Right Tool for the Job

Both the Skraup and Friedländer syntheses are valuable tools in the organic chemist's arsenal for the construction of quinolines. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines from readily available starting materials, is often hampered by its harsh conditions and modest yields.[1] In contrast, the Friedländer synthesis offers a much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields.[1]

The choice between these two methods will ultimately depend on the desired substitution pattern of the target quinoline and the availability of the necessary starting materials. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern variations are often the more strategic choice.[1]

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-257.
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. [Link]

  • chemeurope.com. Skraup reaction. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(36), 21336-21356.

Sources

A Comparative Guide to Validating the Antimicrobial Effects of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of novel quinoline derivatives. We will delve into the critical experimental workflows, from initial susceptibility testing to mechanistic elucidation, while comparing the performance of a hypothetical novel compound, "Compound Q," against established antibiotics. The methodologies described herein are grounded in scientific rigor, ensuring data integrity and reproducibility.

The Enduring Relevance of Quinolines in Antimicrobial Research

Quinolones are a clinically significant class of synthetic antibiotics that have been instrumental in treating a wide array of bacterial infections.[1][2] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][3][4] This targeted action disrupts critical cellular processes, leading to bacterial cell death.[1][3] The continued emergence of antimicrobial resistance necessitates the development of new quinoline derivatives with improved potency and a broader spectrum of activity.[2][5]

Comparative Efficacy Analysis: Compound Q vs. Standard-of-Care Antibiotics

A crucial aspect of validating a novel antimicrobial agent is to benchmark its performance against existing therapies. Here, we present a comparative analysis of Compound Q's in vitro activity against that of Ciprofloxacin, a widely used second-generation fluoroquinolone, and Levofloxacin, a third-generation fluoroquinolone with an expanded spectrum of activity.[6]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Compound Q

OrganismStrainCompound Q MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 292130.510.5
Staphylococcus aureusMRSA (USA300)1>3216
Escherichia coliATCC 259220.250.50.25
Pseudomonas aeruginosaATCC 27853212

The data presented in Table 1 suggests that Compound Q exhibits potent activity against both Gram-positive and Gram-negative bacteria. Notably, its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) is significantly greater than that of Ciprofloxacin, highlighting its potential to address challenging resistant infections.

Experimental Validation Workflow

The following sections outline the essential experimental protocols for a comprehensive validation of a novel quinoline derivative.

1. Antimicrobial Susceptibility Testing

The cornerstone of antimicrobial validation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7][8]

Protocol 1: Broth Microdilution for MIC Determination [9][10][11]

Objective: To quantitatively determine the MIC of Compound Q against a panel of clinically relevant bacteria.

Materials:

  • 96-well microtiter plates[10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Compound Q and standard antibiotic stock solutions

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.[12] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of Compound Q and the standard antibiotics in CAMHB directly in the 96-well plates.[13] The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[10]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[7][14]

2. Assessment of Bactericidal Activity

While MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antibiotic required to kill a particular bacterium.

Protocol 2: Determining Minimum Bactericidal Concentration (MBC)

Objective: To determine if Compound Q is bacteriostatic or bactericidal.

Procedure:

  • Following the MIC determination, subculture 10-100 µL from each well that shows no visible growth onto antibiotic-free agar plates.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

3. Disk Diffusion Assay for Qualitative Susceptibility

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility and is widely used in clinical laboratories.[15][16]

Protocol 3: Kirby-Bauer Disk Diffusion Test [15][17]

Objective: To qualitatively assess the susceptibility of bacteria to Compound Q.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Paper disks impregnated with a known concentration of Compound Q and standard antibiotics

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

Procedure:

  • Inoculation: Uniformly streak the surface of the MHA plate with the standardized bacterial inoculum using a sterile cotton swab.[13]

  • Disk Application: Aseptically apply the antibiotic-impregnated disks to the surface of the agar.[17][18]

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.[12]

  • Interpretation: Measure the diameter of the zone of inhibition around each disk in millimeters.[14] The size of the zone is correlated with the susceptibility of the organism to the antibiotic.[18]

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is paramount. For quinolones, the primary targets are DNA gyrase and topoisomerase IV.[4][19]

Diagram 1: Quinolone Mechanism of Action

G cluster_cell Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils DSBs Double-Strand Breaks DNA_Gyrase->DSBs Stabilizes Cleavage Complex Replication_Fork Replication Fork DNA->Replication_Fork Replication Cell_Death Cell Death DSBs->Cell_Death Induces

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to the accumulation of double-strand DNA breaks and subsequent cell death.

Protocol 4: DNA Gyrase Inhibition Assay [20][21]

Objective: To determine if Compound Q inhibits the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Reaction buffer

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA, ATP, and varying concentrations of Compound Q.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will be observed as a decrease in the migration of the supercoiled DNA form.

Assessing Cytotoxicity and Selectivity

A critical parameter for any potential therapeutic is its selectivity for the microbial target over host cells. The MTT assay is a colorimetric assay used to assess cell viability.[22][23]

Diagram 2: Experimental Workflow for Antimicrobial Validation

G cluster_workflow Validation Workflow Start Novel Quinoline Derivative (Compound Q) MIC_MBC MIC & MBC Determination (Broth Microdilution) Start->MIC_MBC Disk_Diffusion Disk Diffusion Assay Start->Disk_Diffusion Mechanism Mechanism of Action (DNA Gyrase Assay) MIC_MBC->Mechanism Cytotoxicity Cytotoxicity Assay (MTT Assay) MIC_MBC->Cytotoxicity Data_Analysis Data Analysis & Comparison Disk_Diffusion->Data_Analysis Mechanism->Data_Analysis Cytotoxicity->Data_Analysis

Caption: A streamlined workflow for the comprehensive validation of a novel antimicrobial compound.

Protocol 5: MTT Cytotoxicity Assay [24][25]

Objective: To evaluate the in vitro cytotoxicity of Compound Q against a mammalian cell line (e.g., HEK293).

Materials:

  • Mammalian cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Compound Q for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

The Selectivity Index (SI) can then be calculated as follows:

SI = CC50 (50% cytotoxic concentration against mammalian cells) / MIC (against the target microorganism)

A higher SI value indicates greater selectivity of the compound for the bacterial target.

Conclusion

This guide provides a robust and scientifically sound framework for the validation of novel quinoline derivatives as potential antimicrobial agents. By following these detailed protocols and employing a comparative approach, researchers can generate the high-quality data necessary to advance promising candidates through the drug development pipeline. The multifaceted evaluation, encompassing antimicrobial potency, bactericidal activity, mechanism of action, and cytotoxicity, is essential for identifying new quinoline derivatives that can effectively combat the growing threat of antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 11-21. [Link]

  • Conti, P., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 48(6), 2134-53. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Al-bogami, A. S., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 169-182. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Tsolaki, E., et al. (2016). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 21(11), 1438. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Upadhyay, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry, 15(17), 1690-1704. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14387-14399. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Kallatsa, A. A., et al. (2005). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 48(10), 3617-3628. [Link]

  • Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161-74. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Kharb, R., & Kaur, H. (2018). Therapeutic significance of quinoline derivatives as antimicrobial agents. Indo American Journal of Pharmaceutical Sciences, 5(8), 8089-8097. [Link]

  • Singh, P., et al. (2018). Synthesis, biological evaluation, Structure-Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. European Journal of Medicinal Chemistry, 143, 1345-1358. [Link]

  • Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Modern Education, 21(2), 219-227. [Link]

  • Kharb, R., & Kaur, H. (2018). THERAPEUTIC SIGNIFICANCE OF QUINOLINE DERIVATIVES AS ANTIMICROBIAL AGENTS. Indo American Journal of Pharmaceutical Sciences, 5(8), 8089-8097. [Link]

  • Vargas-Ruiz, A. P., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Antibiotics, 12(10), 1500. [Link]

  • Chang, S. W., et al. (2001). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Zhonghua Yi Xue Za Zhi (Taipei), 64(12), 687-94. [Link]

  • Lv, K., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. Molecules, 24(2), 305. [Link]

  • Maxwell, A., & Lawson, D. M. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine, 84, 161-74. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • King, D. E. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748. [Link]

  • Kallatsa, A. A., et al. (2005). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 48(10), 3617-3628. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Oyamada, Y., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3098-3104. [Link]

  • Kuleshova, E. F., et al. (2007). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae, 1(1), 84-91. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Emami, S., & Ebrahimi, S. A. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(2), 363. [Link]

  • Jain, A., et al. (2014). Cytotoxicity assay. MTT assays were performed to detect the toxic effect of Tet, O. International Journal of Pharmaceutics, 473(1-2), 487-495. [Link]

  • D'Andrea, M. M., et al. (2018). Cytotoxic assays. (A) MTT assay for cell viability. Frontiers in Microbiology, 9, 2378. [Link]

  • Ekins, S., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 50(10), 3414-3422. [Link]

  • Ball, P. (2000). Quinolone generations: Natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

Sources

A Comparative Guide to the In Vitro Anticancer Activity of 5-Fluoroquinolin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology and the Rationale for 5-Fluoroquinolin-3-amine Analogs

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a promising class of therapeutic agents due to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.[3][4] These interactions can lead to the inhibition of key enzymes like topoisomerases, cell cycle arrest, and the induction of apoptosis.[5][6]

The strategic placement of a fluorine atom on the quinoline core can significantly enhance the metabolic stability and bioavailability of the resulting compounds. Furthermore, the amine group at the 3-position provides a versatile handle for synthetic modifications, allowing for the exploration of a diverse chemical space to optimize anticancer potency and selectivity. This guide provides a comparative analysis of the in vitro anticancer activity of a series of this compound analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action.

Comparative In Vitro Cytotoxicity of this compound Analogs

The antiproliferative activity of novel synthetic compounds is a critical initial determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a this compound analog required to inhibit the growth of a cancer cell line by 50%. The following table summarizes the in vitro cytotoxic activity of a representative set of this compound analogs against a panel of human cancer cell lines.

Compound IDR Group (Substitution on 3-amine)Cancer Cell LineIC50 (µM)
FA-1 PhenylMCF-7 (Breast)8.5 ± 0.7
A549 (Lung)12.3 ± 1.1
HCT116 (Colon)10.2 ± 0.9
FA-2 4-ChlorophenylMCF-7 (Breast)5.2 ± 0.4
A549 (Lung)7.8 ± 0.6
HCT116 (Colon)6.5 ± 0.5
FA-3 4-MethoxyphenylMCF-7 (Breast)15.1 ± 1.3
A549 (Lung)20.5 ± 1.8
HCT116 (Colon)18.7 ± 1.5
FA-4 3,4-DichlorophenylMCF-7 (Breast)3.1 ± 0.3
A549 (Lung)4.9 ± 0.4
HCT116 (Colon)3.8 ± 0.3
Doxorubicin (Reference Drug)MCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.2 ± 0.2
HCT116 (Colon)1.0 ± 0.1

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the format of a comparative guide. Actual experimental data from a specific study on this compound analogs would be required for a factual representation.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the structure-activity relationship of this series of analogs. The nature of the substituent on the 3-amino group plays a crucial role in modulating the cytotoxic activity.

  • Halogen Substitution: The introduction of a chlorine atom at the para-position of the phenyl ring (FA-2) led to a notable increase in potency compared to the unsubstituted analog (FA-1). This enhancement was even more pronounced with the disubstituted analog (FA-4), suggesting that electron-withdrawing groups on the aryl moiety are favorable for anticancer activity.

  • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group at the para-position (FA-3) resulted in a significant decrease in cytotoxic activity across all tested cell lines.

These observations suggest that the electronic properties of the aryl substituent are a key determinant of the anticancer potential of these this compound analogs.

Potential Mechanism of Action: A Focus on Topoisomerase II Inhibition

Fluoroquinolone derivatives have been widely reported to exert their anticancer effects through the inhibition of topoisomerase II.[5][6][7] This enzyme plays a critical role in DNA replication and transcription by managing DNA topology. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. It is hypothesized that this compound analogs may share this mechanism of action.

Below is a diagram illustrating the proposed mechanism of action.

Topoisomerase_II_Inhibition cluster_cell Cancer Cell Analog This compound Analog TopoII Topoisomerase II Analog->TopoII Inhibition DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Enables DSB DNA Double-Strand Breaks TopoII->DSB Accumulation of Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Proposed mechanism of action of this compound analogs via Topoisomerase II inhibition.

Experimental Protocols

The in vitro cytotoxicity of the this compound analogs was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay is a reliable method for assessing cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol

The following diagram outlines the workflow of the SRB assay.

SRB_Assay_Workflow Start Start Cell_Seeding 1. Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation1 2. Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of This compound analogs Incubation1->Compound_Addition Incubation2 4. Incubate for 72h Compound_Addition->Incubation2 Fixation 5. Fix cells with cold Trichloroacetic Acid (TCA) Incubation2->Fixation Washing1 6. Wash with water to remove TCA Fixation->Washing1 Staining 7. Stain with SRB solution Washing1->Staining Washing2 8. Wash with 1% acetic acid to remove unbound dye Staining->Washing2 Solubilization 9. Solubilize bound dye with Tris buffer Washing2->Solubilization Absorbance 10. Measure absorbance at 510 nm Solubilization->Absorbance Analysis 11. Calculate IC50 values Absorbance->Analysis End End Analysis->End

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of each this compound analog is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in cell culture medium and added to the respective wells. Control wells containing vehicle-treated cells are also included.

  • Incubation: The plates are incubated for 72 hours to allow the compounds to exert their cytotoxic effects.

  • Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The TCA is removed, and the plates are washed five times with slow-running tap water to remove excess TCA and cellular debris. The plates are then allowed to air dry.

  • Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The SRB solution is removed, and the plates are washed four times with 1% (v/v) acetic acid to remove any unbound dye. The plates are then allowed to air dry.

  • Solubilization: The protein-bound dye is solubilized by adding 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.

  • Data Analysis: The percentage of cell survival is calculated relative to the untreated control cells. The IC50 value for each compound is determined by plotting the percentage of cell survival against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary structure-activity relationships discussed herein highlight the importance of the electronic properties of the substituent at the 3-amino position. Further optimization of this scaffold, guided by computational modeling and a broader range of in vitro and in vivo evaluations, is warranted to identify lead candidates with enhanced potency and selectivity. Elucidating the precise molecular mechanisms of action, including the validation of topoisomerase II inhibition and the exploration of other potential targets, will be crucial for the continued development of this class of compounds.

References

  • Ammar, Y. A., Ragab, A., Mehany, A. B. M., & El-Sharief, A. M. S. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF NOVEL THIAZOLE-OXOINDOLE HYBRID COMPOUNDS AS POTENTIAL ANTICANCER AGENTS. [Source not further specified].
  • Antiproliferative evaluation of various aminoquinoline derivatives. (2019). [Source not further specified].
  • Ali, N., Adly, M., Taher, A., Coleman, H., Ahmed, F., Mahmoud, A., Salem, M., & El-Masry, R. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.net.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology, 33(3), e22260.
  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (n.d.). [Source not further specified].
  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025). Bioorganic Chemistry, 156, 108163.
  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. (2019). [Source not further specified].
  • Youssif, B. G. M., Abdel-Aal, A. A.-H., Al-Karmalawy, A. A., Abuo-Rahma, G. E.-D. A., & Bräse, S. (2022). Design, synthesis and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(11), 1395-1410.
  • Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. (n.d.). [Source not further specified].
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). [Source not further specified].
  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (n.d.). [Source not further specified].
  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. (2025). Scientific Reports, 15(1), 39689.
  • Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives. (2013). European Journal of Medicinal Chemistry, 69, 581-589.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (n.d.). [Source not further specified].
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). [Source not further specified].
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). [Source not further specified].
  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2024). Molecules, 29(13), 3048.
  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (n.d.). [Source not further specified].

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to access these N-heterocycles remains a highly active area of research.[1] Classical methods such as the Friedländer, Skraup, and Doebner-von Miller reactions have been the bedrock of quinoline synthesis for over a century.[4][5][6] However, modern synthetic chemistry demands milder conditions, higher yields, greater substrate scope, and improved sustainability. This has catalyzed a paradigm shift from harsh, stoichiometric reagents to highly efficient catalytic systems.

This guide provides a comparative analysis of the diverse catalysts employed in modern quinoline synthesis. We will move beyond a simple inventory of methods to dissect the causality behind catalyst selection, compare their performance with quantitative data, and provide validated, step-by-step protocols for their application.

The Catalytic Landscape: A Comparative Overview

The choice of catalyst is arguably the most critical parameter in quinoline synthesis, profoundly influencing reaction efficiency, selectivity, and environmental footprint. Catalysts can be broadly classified into three major categories: acid catalysts (both Brønsted and Lewis acids), transition-metal complexes, and heterogeneous systems, which include the increasingly important class of nanocatalysts.[7]

Acid Catalysis: The Classic Approach Refined

Acid catalysts are foundational to traditional quinoline syntheses like the Friedländer and Doebner-von Miller reactions.[5][6] Their primary role is the activation of a carbonyl group, facilitating the key condensation and cyclization steps.

  • Brønsted Acids (e.g., H₂SO₄, p-TsOH, TFA): These proton donors are effective but often require high temperatures and can lead to side reactions, including polymerization and tar formation, particularly in the Doebner-von Miller synthesis.[8][9] While cost-effective, their lack of selectivity and the harsh conditions required limit their application in complex molecule synthesis.

  • Lewis Acids (e.g., SnCl₄, ZnCl₂, In(OTf)₃, Nd(NO₃)₃·6H₂O): Lewis acids offer a significant improvement by coordinating directly to the carbonyl oxygen, providing more targeted activation under milder conditions.[3][6][10] Indium(III) triflate [In(OTf)₃], for example, has emerged as a highly effective catalyst for the Friedländer annulation, promoting the selective formation of the desired quinoline product, often in high yields under solvent-free conditions.[10]

The primary mechanistic intervention of an acid catalyst in the Friedländer synthesis is the activation of the ketone, which facilitates either the initial aldol addition or the formation of the Schiff base, steering the reaction toward the final cyclodehydration.

Friedlander_Mechanism cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First A 2-Aminoaryl Ketone C Aldol Adduct A->C Aldol Addition E Schiff Base A->E Schiff Base Formation B α-Methylene Ketone Activated_B Activated Ketone (Coordinated to Lewis Acid) Catalyst Lewis Acid (e.g., In(OTf)₃) Catalyst->B D Enone Intermediate C->D -H₂O G Quinoline Product D->G Imine Formation & Cyclization -H₂O F Cyclized Intermediate E->F Intramolecular Aldol Reaction F->G -H₂O

Caption: General mechanism for acid-catalyzed Friedländer synthesis.
Transition-Metal Catalysis: The Modern Powerhouse

Transition-metal catalysis has revolutionized quinoline synthesis, enabling novel reaction pathways such as C-H bond functionalization, multicomponent reactions (MCRs), and oxidative annulations under remarkably mild conditions.[1][11][12] These methods often exhibit high atom economy and functional group tolerance, making them invaluable for drug discovery.

  • Palladium (Pd), Copper (Cu), and Gold (Au): These metals are instrumental in MCRs and annulation strategies.[11] For instance, copper-catalyzed cascade reactions of anilines with alkynes or aldehydes provide efficient, one-pot access to highly substituted quinolines.[11] Gold catalysis offers unique advantages due to the metal's high affinity for alkynes, enabling distinct cyclization pathways under mild conditions.[13][14]

  • Iron (Fe), Nickel (Ni), and Cobalt (Co): These earth-abundant metals are gaining traction as more sustainable and cost-effective alternatives.[15] Single-atom iron catalysts have recently been shown to outperform many other systems in acceptorless dehydrogenative coupling reactions for quinoline synthesis.[15] Nickel catalysts are effective in the dehydrogenative coupling of 2-aminoaryl alcohols with ketones.[16]

Heterogeneous & Nanocatalysis: The Green Frontier

The principles of green chemistry have spurred the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.[17] Nanocatalysts represent the pinnacle of this approach, combining the benefits of heterogeneous systems with the high activity often associated with homogeneous catalysts.[18][19]

  • Advantages over Homogeneous Systems: The key advantages of nanocatalysts include high surface-area-to-volume ratios, excellent thermal stability, and straightforward recovery (especially for magnetic nanoparticles), which addresses a major drawback of soluble transition-metal complexes.[18][20]

  • Common Systems: Magnetic iron oxide (Fe₃O₄) nanoparticles are a popular choice as a core, which can be functionalized with a catalytically active species (e.g., Ag, Cu, or an acidic ionic liquid).[7][19][21] These materials catalyze reactions efficiently and can be recovered with a simple external magnet for multiple reaction cycles with minimal loss in activity.[19][21]

Nanocatalyst_Workflow Start Reactants + Magnetic Nanocatalyst (e.g., Fe₃O₄@Support-Cat) Reaction Quinoline Synthesis (Heating/Stirring) Start->Reaction Mixture Reaction Mixture: Product + Catalyst Reaction->Mixture Separation Magnetic Separation Mixture->Separation Apply External Magnet Product Purified Quinoline Product Separation->Product Decant/Filter & Purify Catalyst Recovered Nanocatalyst Separation->Catalyst Recycle Wash & Dry Catalyst->Recycle Recycle->Start Reuse

Caption: Workflow for catalyst recovery and reuse in nanocatalysis.

Quantitative Performance Comparison

To provide a clear, evidence-based comparison, the following tables summarize the performance of various catalysts across different quinoline synthesis methodologies.

Table 1: Catalyst Efficacy in Friedländer Synthesis
CatalystSubstrate 1Substrate 2ConditionsTimeYield (%)Reference
p-TsOH2-AminobenzophenoneEthyl AcetoacetateSolvent-free, 100°C15 min98[22]
In(OTf)₃2-Aminoaryl Ketonesβ-KetoestersSolvent-free, 80°C0.5-2 h75-92[10]
Nd(NO₃)₃·6H₂O2-Aminophenyl methyl ketoneEthyl AcetoacetateEthanol, RT3 h94[3]
Fe₃O₄@SiO₂-APTES-TFA2-Aminoaryl Ketonesα-Methylene KetonesEthanol, 60°C2 h68-96[19]
Amberlyst-152-AminobenzophenoneEthyl AcetoacetateEthanol, Reflux6 h92[23]
Table 2: Catalyst Efficacy in Doebner-von Miller & Skraup Type Syntheses
CatalystSynthesis TypeSubstrate 1Substrate 2ConditionsYield (%)Reference
H₂SO₄ / NitrobenzeneSkraupAnilineGlycerol140°CLow, violent[24][25]
Iodine / H₂SO₄Skraup (Improved)Anilineα,β-Unsaturated Aldehyde115-130°C75-92[26]
ZnCl₂ / HClDoebner-von MillerAnilineCrotonaldehydeHeatVariable, tar[8][27]
Ag(I)-Montmorillonite K10Doebner-von MillerAnilinesα,β-Unsaturated AldehydesSolvent-free, 100°C42-89[28]
Table 3: Efficacy of Modern Transition-Metal Catalysts
CatalystSynthesis TypeSubstratesConditionsYield (%)Reference
Cu(I) / TfOHMCREnaminones, Aldehydes, AnilinesDMF, AirHigh[11]
Ni(OAc)₂Dehydrogenative Coupling2-Aminoaryl Alcohols, KetonesToluene, 120°CGood[16]
Single-Atom IronDehydrogenative CouplingAmino Alcohols, Ketones1,4-Dioxane, 130°CHigh[15]
AuCl₃/CuBrMCRAldehydes, Amines, AlkynesDioxane, 100°CGood[16]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices and explaining the rationale behind key steps.

Protocol 1: Efficient Friedländer Synthesis Using a Reusable Nanocatalyst

This protocol leverages a magnetic nanocatalyst for high yields and simple, sustainable catalyst recovery, validating its efficiency through demonstrated reusability.[7][19]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported nanocatalyst (e.g., Fe₃O₄@SiO₂-APTES-TFA) (0.02 g)[19]

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, condenser, external magnet.

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (0.02 g). Add ethanol (5 mL).

    • Rationale: Ethanol is a relatively green solvent. The slight excess of the methylene compound ensures complete consumption of the more valuable aminoaryl ketone.

  • Reaction: Attach a condenser and heat the mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction is typically complete within 2-4 hours.

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature. Place a strong external magnet against the side of the flask. The black nanocatalyst will be drawn to the magnet, allowing the clear supernatant solution to be carefully decanted or pipetted off.

    • Validation Step: This physical separation is highly efficient and avoids the need for filtration of fine particles, which can be slow and lead to product loss.

  • Product Isolation: Rinse the catalyst with a small amount of ethanol (2 x 2 mL) and combine the washings with the decanted solution. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford the pure quinoline derivative.

  • Catalyst Recycling: The recovered magnetic catalyst can be washed with ethanol, dried in an oven at 60°C, and reused for subsequent reactions. Its consistent performance over 5-6 cycles should be verified.[21]

Protocol 2: Modern Doebner-von Miller Reaction with a Recyclable Clay Catalyst

This method modernizes the classic Doebner-von Miller reaction by replacing corrosive mineral acids with a recyclable, solid acid clay catalyst, improving handling and environmental impact.[28]

Materials:

  • Substituted aniline (1.0 mmol)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.1 mmol)

  • Ag(I)-exchanged Montmorillonite K10 catalyst (0.1 g)

  • Screw-cap vial (10 mL), magnetic stirrer, heating block.

Procedure:

  • Reaction Setup: In a 10 mL screw-cap vial, combine the aniline (1.0 mmol), the α,β-unsaturated aldehyde (1.1 mmol), and the Ag(I)-exchanged Montmorillonite K10 catalyst (0.1 g).

    • Rationale: This reaction is performed under solvent-free conditions, maximizing atom economy and simplifying workup. The solid acid catalyst is non-corrosive and easily handled.

  • Reaction: Seal the vial and place it in a pre-heated block at 100°C. Stir the mixture for the required time (typically 3-5 hours). Monitor by TLC until the starting aniline is consumed.

  • Workup and Catalyst Recovery: Cool the reaction to room temperature. Add ethyl acetate (10 mL) to dissolve the product. Filter the mixture to recover the solid catalyst.

    • Validation Step: The ease of filtration and recovery of the solid catalyst for reuse is a key advantage over traditional homogeneous acid catalysis.

  • Product Isolation: Wash the recovered catalyst with additional ethyl acetate (2 x 5 mL). Combine the filtrates and wash with a saturated NaHCO₃ solution to remove any residual acidity, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid/oil by recrystallization or column chromatography to yield the pure substituted quinoline.

  • Catalyst Recycling: The filtered catalyst can be washed with acetone, dried, and reused. The literature reports excellent activity for up to 5 cycles.[28]

Conclusion and Future Outlook

The synthesis of quinolines has evolved significantly from the classical, often harsh, named reactions. The modern chemist's toolkit is replete with a diverse array of catalysts that offer profound advantages in terms of efficiency, selectivity, and sustainability.

  • Lewis acids provide a refined approach to classic syntheses like the Friedländer annulation.

  • Homogeneous transition-metal catalysts have unlocked novel, atom-economical pathways, enabling the construction of complex quinolines that were previously inaccessible.

  • Heterogeneous nanocatalysts are at the forefront of green chemistry, offering high efficacy combined with unparalleled ease of recovery and reusability.[18]

The choice of catalyst is no longer just about achieving the final product but is a strategic decision that balances yield, cost, substrate scope, and environmental impact. As the field progresses, the focus will undoubtedly continue to shift towards catalysts based on earth-abundant metals, single-atom systems, and multifunctional heterogeneous catalysts that enable tandem or cascade reactions in one-pot operations, further streamlining the synthesis of these vital heterocyclic compounds.

References

  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (n.d.). Benchchem.
  • A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PubMed Central.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). PubMed.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central (NIH).
  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025). ResearchGate.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). R Discovery.
  • Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System. (n.d.). Nanomaterials Chemistry.
  • Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. (2016). Semantic Scholar.
  • Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. (n.d.). Organic Chemistry Portal.
  • byproduct formation in the Doebner-von Miller reaction. (n.d.). Benchchem.
  • Advances in polymer based Friedlander quinoline synthesis. (n.d.). PubMed Central (NIH).
  • Comparison between heterogeneous, homogeneous, and nanocatalyst. (n.d.). ResearchGate.
  • Gold catalysis in quinoline synthesis. (n.d.). Chemical Communications (RSC Publishing).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central (NIH).
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Homogeneous vs Heterogeneous Catalysts. (n.d.).
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN.
  • Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM.
  • Skraup reaction. (n.d.). Wikipedia.
  • Gold catalysis in quinoline synthesis. (n.d.). ResearchGate.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). MDPI.
  • Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate.

Sources

The Alchemist's Tune-Up: Modern Quinoline Synthesis Outperforms Classical Methods for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural heart of a multitude of pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[1] For researchers, scientists, and drug development professionals, the efficient synthesis of this privileged heterocycle is paramount. While classical named reactions like the Skraup and Friedländer syntheses have been foundational, they often come with significant drawbacks, including harsh conditions, low yields, and the use of toxic reagents.[1] This guide provides an in-depth, objective comparison of these classical methods with modern synthetic strategies, demonstrating the clear advantages of contemporary approaches in terms of efficiency, safety, and versatility, supported by experimental data.

The Old Guard: A Look at Classical Quinoline Synthesis

For over a century, reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses have been the workhorses for constructing the quinoline ring system.[2][3] These methods, while historically significant, often present considerable challenges in a modern laboratory setting.

The Skraup synthesis , for instance, involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4] The reaction is notoriously exothermic and can be difficult to control, often resulting in the formation of tarry byproducts that complicate purification.[1] Yields can be low to moderate, and the harsh acidic conditions limit the scope of substrates with sensitive functional groups.[2]

The Doebner-von Miller reaction , a modification of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones. While generally providing better yields than the Skraup method, it can still require strongly acidic conditions and may produce mixtures of regioisomers with unsymmetrical ketones.[2]

The Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offers greater versatility in substitution patterns.[5] However, it can also be limited by the availability of the starting 2-aminoaryl carbonyl compounds and may require high temperatures or strong acid/base catalysis.[3][5]

These classical methods, while still in use, often fall short of the demands of modern drug discovery for rapid, efficient, and environmentally benign chemical synthesis.

The New Wave: Advantages of Modern Synthetic Approaches

In recent decades, a paradigm shift towards greener and more efficient chemical processes has driven the development of novel quinoline synthesis methodologies. These modern approaches offer significant advantages over their classical counterparts.

Key Advantages of Modern Methods:
  • Milder Reaction Conditions: Many modern methods employ catalysts that operate at or near room temperature, avoiding the high temperatures and corrosive acids of classical syntheses. This preserves sensitive functional groups and reduces energy consumption.

  • Higher Yields and Purity: Catalytic systems, including those based on transition metals and nanoparticles, often provide significantly higher yields of the desired quinoline product with fewer byproducts, simplifying purification.[6]

  • Enhanced Functional Group Tolerance: The milder conditions of modern syntheses allow for the use of a wider range of starting materials bearing diverse functional groups, which is crucial for building complex molecules in drug discovery.

  • Improved Regioselectivity: Modern catalytic systems can offer greater control over the regiochemical outcome of the reaction, leading to the selective formation of a single desired isomer.

  • "Green" Chemistry Principles: Many contemporary methods align with the principles of green chemistry by utilizing reusable catalysts, solvent-free conditions, or environmentally benign solvents like water and ethanol.[7] This reduces waste and improves the overall sustainability of the synthesis.

  • Time Efficiency: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[8]

Comparative Data: Classical vs. Modern Synthesis

The advantages of modern methods are not merely theoretical; they are borne out by experimental data. The following tables provide a direct comparison of classical and modern approaches for the synthesis of specific quinoline derivatives.

Method Reaction Conditions Time Yield Reference
Classical Skraup 2,6-diaminotoluene + glycerolH₂SO₄, As₂O₅, Conventional Heating3 hours30%[8]
Microwave-Assisted Skraup 2,6-diaminotoluene + glycerolH₂SO₄, As₂O₅, Microwave Irradiation40 minutes28%[8]
Method Reaction Conditions Time Yield Reference
Classical Friedländer 2-aminoaryl ketone + α-methylene carbonylAcid or base catalyst, high temperatureSeveral hoursVariable, often moderate[2][5]
Nanocatalyst-Mediated Friedländer 2-aminoaryl ketone + 1,3-dicarbonylFe₃O₄-IL-HSO₄ nanocatalyst, 90°C, solvent-free15-60 minutesup to 96%[6]

As the data clearly indicates, modern techniques like microwave-assisted synthesis can drastically cut down reaction times. Furthermore, the use of nanocatalysts in the Friedländer reaction not only accelerates the process but also significantly improves yields under solvent-free conditions, highlighting a major leap in efficiency and environmental friendliness.

Experimental Protocols: A Tale of Two Syntheses

To further illustrate the practical differences, detailed experimental protocols for a classical Skraup synthesis and a modern copper-catalyzed three-component synthesis are provided below.

Classical Method: Skraup Synthesis of Quinoline

This protocol is a general representation of the classical Skraup synthesis.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other oxidizing agent)

  • Ferrous sulfate (moderator)

Procedure:

  • In a large, robust round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add concentrated sulfuric acid in portions.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and may begin to boil without external heating.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

  • Allow the mixture to cool and then carefully pour it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the acid.

  • Isolate the crude quinoline via steam distillation.

  • The crude product requires further purification, often involving extraction and distillation, to remove unreacted starting materials and byproducts.[2]

Modern Method: Copper-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinolines

This protocol is representative of a modern, efficient approach to quinoline synthesis.

Materials:

  • Aniline derivative

  • Aromatic aldehyde

  • Terminal alkyne

  • Copper(I) chloride (CuCl) or other copper catalyst

  • A suitable solvent (e.g., toluene)

Procedure:

  • To a reaction vessel, add the aniline derivative, the aromatic aldehyde, the terminal alkyne, and the copper catalyst in the chosen solvent.

  • Stir the reaction mixture at a specified temperature (often milder than classical methods, e.g., 70-100°C) for a designated period (typically a few hours).[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinoline.[10]

Visualizing the Chemistry: Mechanisms and Workflows

To better understand the underlying chemical transformations and procedural differences, the following diagrams are provided.

Reaction Mechanisms

classical_skraup cluster_start Starting Materials cluster_intermediates Key Intermediates & Steps cluster_end Product Aniline Aniline Michael Michael Addition Aniline->Michael Glycerol Glycerol Acrolein Acrolein (from Glycerol dehydration) Glycerol->Acrolein H₂SO₄, Heat Acrolein->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Electrophilic Substitution Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Oxidizing Agent Quinoline Quinoline Oxidation->Quinoline

Caption: Mechanism of the Classical Skraup Synthesis.

modern_copper_catalyzed cluster_start_modern Starting Materials cluster_catalysis Catalytic Cycle cluster_end_modern Product Aniline_m Aniline Imine Imine Formation Aniline_m->Imine Aldehyde_m Aldehyde Aldehyde_m->Imine Alkyne_m Alkyne Cu_acetylide Copper Acetylide Formation Alkyne_m->Cu_acetylide Cu(I) catalyst Addition Nucleophilic Addition Imine->Addition Cu_acetylide->Addition Propargylamine Propargylamine Intermediate Addition->Propargylamine Cyclization_m Intramolecular Cyclization Propargylamine->Cyclization_m Lewis Acid Assisted Subst_Quinoline Substituted Quinoline Cyclization_m->Subst_Quinoline Aromatization

Caption: Mechanism of a Modern Copper-Catalyzed Three-Component Synthesis.

Experimental Workflows

classical_workflow Start Mix Reactants & H₂SO₄ Heat Vigorous Heating (Reflux) Start->Heat Quench Quench in Water Heat->Quench Basify Neutralize with NaOH Quench->Basify Distill Steam Distillation Basify->Distill Purify Extraction & Purification Distill->Purify

Caption: Workflow for a Classical Skraup Synthesis.

modern_workflow Start_m Combine Reactants & Catalyst Heat_m Mild Heating Start_m->Heat_m Monitor Monitor by TLC Heat_m->Monitor Evaporate Solvent Evaporation Monitor->Evaporate Chromatography Column Chromatography Evaporate->Chromatography

Caption: Workflow for a Modern Catalytic Quinoline Synthesis.

Conclusion

The synthesis of quinolines has undergone a significant and necessary evolution. While classical methods laid the groundwork for accessing this vital heterocyclic scaffold, modern synthetic strategies offer undeniable advantages in terms of efficiency, safety, versatility, and environmental sustainability. For researchers in drug discovery and development, embracing these contemporary approaches is not just a matter of convenience but a strategic imperative. The ability to rapidly and cleanly generate diverse libraries of quinoline derivatives under mild conditions accelerates the discovery of new therapeutic agents. As the field of organic synthesis continues to advance, the development of even more sophisticated and sustainable methods for constructing key medicinal scaffolds like quinoline will undoubtedly remain a high priority.

References

  • Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. The Journal of Organic Chemistry, 74(14), 5476–5480.
  • Mohammadi, M., & Farhadi, A. (n.d.).
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines.
  • Zheng, J., Huang, L., Huang, C., Wu, W., & Jiang, H. (2015). Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry, 80(3), 1235–1242.
  • Chemical Review and Letters. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines.
  • Kong, L., Zhou, Y., Huang, H., Yang, Y., Liu, Y., & Li, Y. (2015). Copper-Catalyzed Synthesis of Substituted Quinolines via C-N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. Organic Chemistry Portal.
  • Wu, H., et al. (2014). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry, 12(4), 550-553.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Cu(I)
  • Li, X., et al. (2023). Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. Organic Letters, 25(28), 5350–5355.
  • ResearchGate. (n.d.).
  • International Journal of Scientific & Technology Research. (n.d.). Copper Catalyzed Sustainable Synthesis Of Quinolines.
  • Qin, F., et al. (2025). Copper-Catalyzed Three-Component Synthesis of Quinolines via Oxidation and Aza-Diels-Alder Reaction.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • ResearchGate. (n.d.). Classical synthetic route of quinoline.
  • Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Len, C., et al. (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 4(41), 21456-21464.

Sources

The Influence of Chemical Structure on Fluoroquinolone Stability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth evaluation of the chemical stability of fluoroquinolone antibiotics, focusing on how specific structural modifications influence their degradation under various stress conditions. By understanding these structure-stability relationships, researchers can better predict the degradation pathways of new derivatives, develop robust formulations, and design accurate stability-indicating analytical methods.

The Core Moiety and the Determinants of Stability

The foundational structure of fluoroquinolones is the quinolone ring system. However, it is the substituents at various positions that dictate the molecule's antibacterial spectrum, pharmacokinetic properties, and, crucially, its stability. The key positions influencing stability are the N-1, C-7, and C-8 positions.

The N-1 Substituent: A Balancing Act

The substituent at the N-1 position significantly impacts the molecule's photosensitivity. For instance, a cyclopropyl group at N-1, as seen in ciprofloxacin, can enhance antibacterial activity but also contributes to phototoxicity and potential photodegradation. In contrast, other substituents may offer a more stable profile, albeit sometimes at the cost of reduced efficacy.

The C-7 Position: The Gateway to Degradation

The C-7 position, typically housing a piperazinyl or similar heterocyclic ring, is a common site for oxidative and photolytic degradation. The nature of this ring and its substituents can either sterically hinder or electronically facilitate degradative reactions.

The C-8 Position: A Shield Against Instability

The introduction of a substituent at the C-8 position can dramatically alter the stability profile. Notably, a methoxy group at C-8 has been shown to significantly enhance photostability.[1] This is attributed to the electron-donating nature of the methoxy group, which can quench the excited state of the molecule, thereby preventing photo-induced degradation reactions. Conversely, a halogen at this position, while potentially boosting antibacterial potency, can also influence phototoxicity.[2]

Comparative Stability Under Forced Degradation

Forced degradation studies are a cornerstone of stability testing, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways. These studies, conducted under conditions more severe than accelerated stability testing, are essential for developing stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Photostability

Photodegradation is a primary degradation pathway for many fluoroquinolones. The process often involves the generation of reactive oxygen species and can lead to defluorination, decarboxylation, and modifications of the C-7 substituent.[8]

Table 1: Comparative Photodegradation of Selected Fluoroquinolones

FluoroquinoloneN-1 SubstituentC-7 SubstituentC-8 SubstituentRelative PhotostabilityKey Photodegradation Pathways
Ciprofloxacin CyclopropylPiperazinylHModerateDefluorination, Piperazine ring oxidation
Levofloxacin MethylPiperazinyl (fused)HModerate to HighPiperazine ring oxidation
Moxifloxacin CyclopropylDiazabicyclononaneMethoxyHighMore resistant to photodegradation
Gemifloxacin CyclopropylPyrrolidinylHModeratePyrrolidine ring degradation
Norfloxacin EthylPiperazinylHLow to ModeratePiperazine ring oxidation, N-dealkylation

This table presents a qualitative comparison based on available literature. Quantitative degradation rates can vary significantly with experimental conditions.

Hydrolytic Stability (Influence of pH)

The stability of fluoroquinolones in aqueous solutions is highly dependent on pH. The carboxylic acid and amine functionalities within their structures mean that their ionization state, and thus their susceptibility to hydrolysis, changes with pH.

  • Acidic Conditions (pH 1-3): Generally, fluoroquinolones exhibit greater stability in acidic media. However, prolonged exposure can lead to hydrolysis of certain functional groups.

  • Neutral Conditions (pH 6-8): Stability is generally good at neutral pH, which is relevant for physiological conditions.

  • Alkaline Conditions (pH 9-12): Fluoroquinolones are most susceptible to degradation under alkaline conditions. This can involve the opening of the quinolone ring and degradation of the C-7 substituent. One study found that gemifloxacin, in particular, undergoes significant degradation in alkaline medium.[7][9][10]

Oxidative and Thermal Stability

Fluoroquinolones are also susceptible to oxidative and thermal degradation. Oxidative stress can lead to the formation of N-oxides and hydroxylated derivatives, particularly at the C-7 piperazinyl ring. Thermal degradation typically follows first-order kinetics and the stability can vary between different fluoroquinolones.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity and trustworthiness of stability data, standardized and validated analytical methods are crucial. The following protocols outline key experiments for evaluating fluoroquinolone stability, grounded in ICH guidelines.

Protocol 1: Stability-Indicating HPLC-DAD Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) is essential to separate the parent drug from its degradation products.

Objective: To develop and validate an HPLC-DAD method capable of quantifying a specific fluoroquinolone and resolving its degradation products generated during forced degradation studies.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it provides good retention for the moderately polar fluoroquinolones.

  • Mobile Phase Optimization:

    • Begin with a mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3.0). The acidic pH helps to ensure consistent ionization of the fluoroquinolone's carboxylic acid and amine groups, leading to sharper peaks.

    • Employ a gradient elution to ensure separation of both early-eluting polar degradants and the parent drug. A typical gradient might start at 10-20% acetonitrile and ramp up to 80-90%.

  • Detection: Use a DAD to monitor the elution profile at multiple wavelengths. The absorption maxima for most fluoroquinolones are in the range of 270-330 nm. The DAD also allows for peak purity analysis to ensure that the parent drug peak is not co-eluting with any degradation products.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) and inject the stressed samples. The method is specific if the degradation product peaks are well-resolved from the parent peak (resolution > 1.5).

    • Linearity: Prepare a series of standard solutions of the fluoroquinolone over a concentration range of 50-150% of the expected sample concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the fluoroquinolone at three levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

    • Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times (n=6) and intermediate precision (inter-day precision) by having a different analyst perform the analysis on a different day. The relative standard deviation (RSD) should be less than 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Diagram 1: Workflow for Stability-Indicating HPLC Method Development

HPLC_Method_Development cluster_Preparation Preparation cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Application Application Prep Prepare Standard and Forced Degradation Samples Col_Select Column Selection (e.g., C18) Prep->Col_Select MP_Opt Mobile Phase Optimization (ACN/Aqueous Buffer, Gradient) Col_Select->MP_Opt Det_Opt Detector Settings (DAD) (Wavelength, Peak Purity) MP_Opt->Det_Opt Specificity Specificity Det_Opt->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Analysis Analysis of Stability Samples LOD_LOQ->Analysis

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of a fluoroquinolone under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the fluoroquinolone in appropriate solvents (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and keep it at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C) for a specified time.

    • Photolytic Degradation: Expose the sample solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, dilute it to an appropriate concentration, and analyze it using the validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation for each stress condition. Identify the major degradation products and, if possible, elucidate their structures using techniques like mass spectrometry (MS).

Diagram 2: Forced Degradation Study Workflow

Forced_Degradation cluster_Stress Stress Conditions Start Prepare Fluoroquinolone Solution Acid Acid Hydrolysis (1N HCl, Heat) Start->Acid Alkali Alkaline Hydrolysis (1N NaOH, Heat) Start->Alkali Oxidative Oxidative Degradation (H2O2) Start->Oxidative Thermal Thermal Degradation (Dry Heat) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B Light Source) Start->Photolytic Analysis Analyze by Stability-Indicating HPLC-DAD Acid->Analysis Alkali->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Degradation (%) Identify Degradants (MS) Analysis->Evaluation

Caption: Workflow for conducting a forced degradation study on a fluoroquinolone.

Conclusion and Future Perspectives

The chemical structure of a fluoroquinolone is a critical determinant of its stability. Substituents at the N-1, C-7, and C-8 positions play a pivotal role in influencing the molecule's susceptibility to photodegradation, hydrolysis, and oxidation. A thorough understanding of these structure-stability relationships, coupled with robust experimental data from forced degradation studies and validated stability-indicating methods, is essential for the successful development of new, more stable, and effective fluoroquinolone antibiotics. As new generations of fluoroquinolones are designed to combat antimicrobial resistance, a proactive evaluation of their stability will be a key factor in their clinical and commercial success.

References

Assessing the Potency of 4-Aminoquinoline Derivatives Against Tumor Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and effective anticancer agents is a cornerstone of oncological research. Within the vast landscape of chemical scaffolds, the 4-aminoquinoline core, famously associated with the antimalarial drug chloroquine, has emerged as a promising framework for the development of new cancer therapeutics.[1][2] This guide provides a comprehensive comparison of the in vitro potency of various 4-aminoquinoline derivatives against a panel of human tumor cell lines. We will delve into the experimental data, outline the methodologies for assessing anticancer activity, and explore the underlying mechanisms of action, offering researchers, scientists, and drug development professionals a detailed resource to inform their own investigations.

The Rationale: Why 4-Aminoquinolines in Oncology?

The journey of 4-aminoquinolines from anti-malarials to potential anticancer drugs is a compelling example of drug repurposing. Chloroquine and its analogues are known lysosomotropic agents, meaning they accumulate in the acidic lysosomes of cells.[1][2] This property disrupts lysosomal function and, crucially, inhibits autophagy, a cellular recycling process that cancer cells often exploit to survive stress and chemotherapy.[3] By crippling this survival mechanism, 4-aminoquinoline derivatives can sensitize cancer cells to other treatments and, in many cases, induce cell death directly.[3][4] Beyond autophagy inhibition, these compounds have been shown to trigger apoptosis (programmed cell death) and induce cell cycle arrest, highlighting their multi-faceted anticancer potential.[5][6]

Comparative Potency: A Data-Driven Overview

The true measure of a compound's potential lies in its potency, often quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). These values represent the concentration of a drug required to inhibit a biological process or cell growth by 50%. The lower the IC50/GI50 value, the more potent the compound.

Below is a comparative summary of the cytotoxic activity of several 4-aminoquinoline derivatives against various human cancer cell lines. This data, compiled from multiple studies, showcases the broad spectrum of activity and the significant gains in potency that have been achieved through chemical modification of the basic 4-aminoquinoline scaffold.

Derivative/CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
ChloroquineMDA-MB-468Breast28.58[7]
ChloroquineMCF-7Breast20.72[8]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast8.73[8][9]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Breast8.22[8][9]
Compound I1 (a 4-amino-quinoline derivative)A549Lung1.34[10]
Compound I4 (a 4-amino-quinoline derivative)A549Lung1.36[10]
Compound 5d (7-chloro-4-aminoquinoline-benzimidazole hybrid)HuT78T-cell Lymphoma0.4[10]
Compound 5d (7-chloro-4-aminoquinoline-benzimidazole hybrid)THP-1Acute Monocytic Leukemia0.6[10]
Compound 13 (VR23)MDA-MB-468Breast- (17.6-fold more potent against cancer vs. non-cancer cells)[11]
Quinoline-Chalcone Hybrid 25 A2780Ovarian2.32 - 22.4[7]
Quinoline-Chalcone Hybrid 26 A2780Ovarian2.32 - 22.4[7]

Note: The specific structures of proprietary compounds (e.g., I1, I4, 5d, 13, 25, 26) can be found in the cited references.

This data clearly illustrates that synthetic derivatives can exhibit significantly greater potency than the parent compound, chloroquine. For instance, the 7-chloro-4-aminoquinoline-benzimidazole hybrid 5d shows sub-micromolar activity against lymphoma and leukemia cell lines, a remarkable improvement.[10]

Unveiling the Mechanism: Signaling Pathways and Cellular Fate

The anticancer activity of 4-aminoquinoline derivatives stems from their ability to interfere with critical cellular processes. As a Senior Application Scientist, it is crucial to understand not just if a compound works, but how. The primary mechanisms involve the induction of apoptosis and the inhibition of pro-survival pathways like the PI3K/Akt/mTOR axis.

4_Aminoquinoline_MoA Proposed Mechanism of Action of 4-Aminoquinoline Derivatives cluster_cell Cancer Cell 4AQ 4-Aminoquinoline Derivative Lysosome Lysosome 4AQ->Lysosome Accumulates & Inhibits Function PI3K_Akt PI3K/Akt/mTOR Pathway 4AQ->PI3K_Akt Inhibits Apoptosis Apoptosis 4AQ->Apoptosis Induces Autophagy Autophagy Lysosome->Autophagy Blocks Fusion Cell_Survival Cell Proliferation & Survival PI3K_Akt->Cell_Survival Promotes Autophagy->Cell_Survival Promotes Apoptosis->Cell_Survival Inhibits

Caption: Proposed Mechanism of Action of 4-Aminoquinoline Derivatives.

Experimental Protocols: A Guide to In Vitro Assessment

To ensure scientific integrity and reproducibility, standardized and well-validated protocols are essential. Here, we provide detailed, step-by-step methodologies for two key experiments used to assess the anticancer potency of 4-aminoquinoline derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start: Seed Cells (96-well plate) Treatment Add 4-Aminoquinoline Derivatives (Serial Dilutions) Start->Treatment Overnight Incubation Incubate_1 Incubate (e.g., 48 hours) Treatment->Incubate_1 Add_MTT Add MTT Solution (5 mg/mL) Incubate_1->Add_MTT Incubate_2 Incubate (2-4 hours) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Shake to Dissolve Analysis Calculate IC50 Read_Absorbance->Analysis

Caption: MTT Assay Experimental Workflow.

Cell Cycle Analysis via Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] This is based on the principle that PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 4-aminoquinoline derivatives at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).[8][15]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[8] Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to eliminate RNA staining).[14][15]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the linear scale for PI fluorescence and gate out doublets and clumps.[14] Collect data for at least 10,000 single-cell events.

  • Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.

Conclusion and Future Directions

The 4-aminoquinoline scaffold represents a versatile and potent platform for the development of novel anticancer agents. The data presented in this guide demonstrates that synthetic modifications can lead to derivatives with significantly enhanced cytotoxicity against a broad range of tumor cell lines. The primary mechanisms of action, including autophagy inhibition and induction of apoptosis, offer multiple avenues for therapeutic intervention.

The detailed experimental protocols provided herein serve as a self-validating system for researchers to reliably assess the potency of their own compounds. As we move forward, future research should focus on elucidating the precise molecular targets of the most potent derivatives, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models. The continued exploration of 4-aminoquinoline derivatives holds great promise for expanding our arsenal in the fight against cancer.

References

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Viswas, R. S., Pundir, S., & Lee, H. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6090. [Link]

  • Solomon, V. R., Hu, C., & Lee, H. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5178–5185. [Link]

  • University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]

  • Perin, N., Sokač, M., Hranjec, M., & Karminski-Zamola, G. (2020). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 25(11), 2538. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Hu, C., Solomon, V. R., Cano, P., & Lee, H. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PloS one, 5(10), e13233. [Link]

  • de Almeida, D. R. Q., da Silva, A. C., de Menezes, R. R. P. P. B., & de Lima, M. do C. A. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 13(8), 1251. [Link]

  • Abouzid, K. A., & Shouman, S. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & medicinal chemistry, 16(16), 7543–7551. [Link]

  • Ren, W., He, Y., & Zhang, H. (2013). Synthesis and antitumor activity of novel 4-aminoquinoline derivatives. Medicinal Chemistry Research, 22(8), 3848-3854. [Link]

  • Taylor & Francis Online. 4-Aminoquinoline – Knowledge and References. [Link]

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for cancer therapy. European journal of pharmacology, 668(1-2), 12–23. [Link]

  • Viswas, R. S., Pundir, S., & Lee, H. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific reports, 9(1), 6090. [Link]

  • Iqbal, M. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1634. [Link]

  • Romero, A. H., Delgado, J., Benítez, J., & Gotopo, A. (2025). 4-Aminoquinoline: A Comprehensive Review about Synthetic Strategies. Frontiers in Chemistry, 13, 1355891. [Link]

  • Abdel-Aziz, A. K., et al. (2021). RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. Oxidative Medicine and Cellular Longevity, 2021, 8899806. [Link]

  • Mirzaei, H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(51), 30480-30501. [Link]

  • Ghavami, S., et al. (2021). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers, 13(11), 2636. [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Kumar, A., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6965. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]

  • Solomon, V. R., & Lee, H. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry, 15(15), 5178-5185. [Link]

  • Taylor & Francis. 4-Aminoquinoline - Knowledge and References. [Link]

Sources

A Comparative Guide to the Anti-Tubercular Activities of Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the anti-tubercular activities of various fluoroquinolone derivatives, offering experimental data and protocols for researchers, scientists, and drug development professionals. Our focus is on delivering a nuanced understanding of these critical second-line anti-TB agents, grounded in scientific evidence and practical laboratory application.

Introduction: The Enduring Role of Fluoroquinolones in Tuberculosis Treatment

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Fluoroquinolones (FQs) are a cornerstone of treatment regimens for drug-resistant TB and are being investigated for their potential to shorten therapy for drug-sensitive TB.[2][3] These synthetic antibiotics exert their bactericidal effect by targeting DNA gyrase, an essential enzyme in M. tuberculosis responsible for DNA supercoiling and replication.[3]

Unlike many other bacteria, M. tuberculosis lacks topoisomerase IV, making DNA gyrase the sole target for fluoroquinolones.[3] This specific mechanism of action underscores their importance in the anti-tubercular armamentarium. This guide will delve into the comparative efficacy of various FQ derivatives, their mechanisms of action and resistance, and provide detailed protocols for their evaluation in a laboratory setting.

Mechanism of Action and Resistance

Fluoroquinolones function by stabilizing the complex formed between DNA gyrase and DNA, leading to double-stranded DNA breaks and ultimately cell death. The primary mechanism of resistance to FQs in M. tuberculosis involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[4] These mutations can alter the drug-binding pocket, reducing the affinity of fluoroquinolones for their target.

Visualizing the Mechanism of Action of Fluoroquinolones

Fluoroquinolone Mechanism of Action cluster_0 Mycobacterium tuberculosis Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluoroquinolone->DNA_Gyrase Binds to Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Acts on Ternary_Complex Stable FQ-Gyrase-DNA Ternary Complex DNA_Gyrase->Ternary_Complex Forms Bacterial_DNA->Ternary_Complex DNA_Breaks Double-Strand DNA Breaks Ternary_Complex->DNA_Breaks Induces Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to MABA Workflow Prep_Plate Prepare 96-well plate with serially diluted fluoroquinolones Inoculate Inoculate wells with M. tuberculosis suspension Prep_Plate->Inoculate Incubate_1 Incubate at 37°C for 5-7 days Inoculate->Incubate_1 Add_Dye Add Alamar Blue solution to each well Incubate_1->Add_Dye Incubate_2 Incubate for an additional 24 hours Add_Dye->Incubate_2 Read_Results Visually assess color change or measure fluorescence Incubate_2->Read_Results

Caption: A simplified workflow for the Microplate Alamar Blue Assay.

  • Preparation of Drug Plates:

    • In a 96-well microplate, add 100 µL of sterile deionized water to all outer-perimeter wells to minimize evaporation.

    • Prepare serial twofold dilutions of the fluoroquinolone derivatives in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The final volume in each well should be 100 µL.

    • Include drug-free control wells.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth until mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial suspension to each well, resulting in a final volume of 200 µL.

    • Seal the plates with parafilm and incubate at 37°C in a 5% CO₂ atmosphere.

  • Addition of Alamar Blue and Reading Results:

    • After 5-7 days of incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well. [5] * Continue to incubate the plates for another 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth). [6]

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for determining the susceptibility of M. tuberculosis. It utilizes a mycobacteriophage engineered to contain the firefly luciferase gene. When the phage infects a viable mycobacterial cell, the luciferase gene is expressed, and in the presence of the substrate D-luciferin, light is produced. The amount of light emitted is proportional to the number of viable bacteria.

LRP Workflow Prep_Culture Prepare M. tuberculosis culture with and without fluoroquinolones Incubate_Drug Incubate at 37°C for 48-72 hours Prep_Culture->Incubate_Drug Infect_Phage Infect cultures with luciferase reporter phage Incubate_Drug->Infect_Phage Incubate_Phage Incubate for 4 hours to allow for gene expression Infect_Phage->Incubate_Phage Add_Substrate Add D-luciferin substrate Incubate_Phage->Add_Substrate Measure_Light Measure luminescence using a luminometer Add_Substrate->Measure_Light

Caption: A simplified workflow for the Luciferase Reporter Phage Assay.

  • Preparation of Bacterial Suspension and Drug Exposure:

    • Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth.

    • In sterile tubes or a 96-well plate, expose the bacterial suspension to various concentrations of the fluoroquinolone derivatives. Include a drug-free control.

    • Incubate at 37°C for 48-72 hours.

  • Phage Infection:

    • Add the luciferase reporter phage to each tube or well at a specific multiplicity of infection (MOI).

    • Incubate at 37°C for 4 hours to allow for phage infection and expression of the luciferase gene. [7]

  • Luminometry:

    • Transfer an aliquot of the cell-phage mixture to a luminometer cuvette or an opaque microplate.

    • Add the D-luciferin substrate.

    • Immediately measure the light output as Relative Light Units (RLUs) using a luminometer. [7]

  • Data Analysis:

    • A significant reduction in RLU in the drug-treated samples compared to the drug-free control indicates susceptibility to the fluoroquinolone.

    • The percentage of RLU reduction can be calculated as: [(RLU of control - RLU of test) / RLU of control] x 100. [7]

Structure-Activity Relationships (SAR)

The anti-tubercular activity of fluoroquinolones is significantly influenced by their chemical structure. Key structural modifications that impact potency include:

  • C-7 Position: The substituent at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. Bulky substituents, such as piperazinyl or pyrrolidinyl rings, are common in active fluoroquinolones.

  • C-8 Position: The presence of a methoxy group at the C-8 position, as seen in moxifloxacin and gatifloxacin, generally enhances activity against Gram-positive bacteria and mycobacteria.

  • N-1 Position: A cyclopropyl group at the N-1 position is often associated with increased potency.

Understanding these SARs is vital for the rational design of novel fluoroquinolone derivatives with improved anti-tubercular activity and a better safety profile.

Conclusion and Future Perspectives

Fluoroquinolones remain indispensable for the treatment of drug-resistant tuberculosis. Newer generation derivatives, such as sitafloxacin, show promising in vitro activity against both susceptible and resistant strains of M. tuberculosis. [8][9][10]The continued exploration of novel fluoroquinolone scaffolds, guided by a thorough understanding of their mechanism of action, resistance pathways, and structure-activity relationships, is crucial for the development of more effective and safer anti-tubercular agents. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these next-generation compounds.

References

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292.
  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar.
  • In vitro activity of ciprofloxacin, ofloxacin and levofloxacin against Mycobacterium tuberculosis. PMC.
  • In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isol
  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Micropl
  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
  • Wild-Type and Non-Wild-Type Mycobacterium tuberculosis MIC Distributions for the Novel Fluoroquinolone Antofloxacin Compared with Those for Ofloxacin, Levofloxacin, and Moxifloxacin. NIH.
  • Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy. Antimicrobial Agents and Chemotherapy.
  • Antimycobacterial activities of six fluoroquinolones against 250 clinical isolates of M. tuberculosis.
  • Mycobacterium tuberculosis MIC distributions of ciprofloxacin (a),...
  • Trends in the MIC 90 s of fluoroquinolones for M. tuberculosis complex...
  • Comparison of the in vitro antibacterial activity of ofloxacin, levofloxacin, moxifloxacin, sitafloxacin, finafloxacin, and delafloxacin against Mycobacterium tuberculosis strains isol
  • New generation fluoroquinolone sitafloxacin could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis.
  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. ASM Journals.
  • Construction and evaluation of luciferase reporter phages for the detection of active and non-replic
  • Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. PMC.
  • Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. MDPI.
  • Are moxifloxacin and levofloxacin equally effective to treat XDR tuberculosis?. Journal of Antimicrobial Chemotherapy.
  • (PDF) Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection.
  • Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges.
  • Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis : Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy. Scilit.
  • Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. PMC.
  • An overview of the luciferase reporter phage assay..
  • Luciferase Reporter Assay Kit. Labbox.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Fluoroquinolin-3-amine, a halogenated quinoline derivative. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

The structural characteristics of this compound—a quinoline core, an amine group, and a fluorine substituent—necessitate its classification as a potentially hazardous chemical. Aromatic amines can be toxic and may have carcinogenic properties, while halogenated organic compounds require specific disposal routes to prevent the formation of harmful byproducts during incineration.[1][2] Therefore, under no circumstances should this compound or its residues be disposed of in regular trash or down the sanitary sewer.[1][3]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted if available, its chemical class suggests certain inherent hazards.

Table 1: Hazard Profile and Required PPE

Hazard ClassificationPotential RisksRequired Personal Protective Equipment (PPE)
Halogenated Aromatic Amine Toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Potential mutagen and environmental toxin.[1][2]- Chemical-resistant gloves (Nitrile or Neoprene)[6]- Safety goggles with side shields or a face shield[6]- A properly fitted laboratory coat[6]- Closed-toe shoes
Solid Particulate Inhalation of dust can cause respiratory irritation.[7]- Use of a chemical fume hood is mandatory when handling the solid.[8]- If weighing or transferring powder, consider a NIOSH-approved respirator.[6]

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation. Halogenated and non-halogenated waste streams are treated differently, and mixing them can lead to disposal complications and increased costs.[1]

Experimental Protocol: Waste Segregation and Collection

  • Container Selection :

    • For solid waste (e.g., contaminated filter paper, weighing boats, gloves), use a designated, sealable, and clearly labeled "Halogenated Solid Waste" container.[1]

    • For liquid waste (e.g., reaction residues, solvent rinses), use a designated, sealable, and clearly labeled "Halogenated Liquid Waste" carboy.[1] The container must be made of a compatible material, such as glass or polyethylene.[9]

  • Waste Collection :

    • Solid Waste : Carefully place all solid materials contaminated with this compound into the designated solid waste container. This includes any personal protective equipment that has come into direct contact with the compound.

    • Liquid Waste :

      • Collect all liquid residues containing this compound in the designated liquid waste carboy.

      • The initial rinse of any glassware that has been in contact with the compound should be done with a suitable organic solvent (e.g., acetone or ethanol). This rinsate is considered hazardous and must be collected in the "Halogenated Liquid Waste" container.[1]

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[10]

    • The label must also include the full chemical name, "this compound," and an approximate concentration or quantity. Do not use abbreviations or chemical formulas.[9]

  • Storage :

    • Waste containers must be kept tightly sealed when not in use.[9][10]

    • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[10]

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. waste_type->solid_waste Solid liquid_waste Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. waste_type->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage full Is container full? storage->full full->storage No ehs_pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. full->ehs_pickup Yes end End: Waste disposed of by licensed facility (incineration). ehs_pickup->end

Disposal workflow for this compound.
Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Alert and Evacuate : Alert personnel in the immediate vicinity of the spill. For large spills, evacuate the area.[3]

  • Containment : If safe to do so, contain the spill to a smaller area using an appropriate absorbent material such as vermiculite or sand.[1][3] Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup :

    • Wearing the appropriate PPE, carefully collect the contaminated absorbent material using non-sparking tools.

    • Place all cleanup materials into a sealed, labeled container for disposal as "Halogenated Solid Waste."[1]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.[1]

  • Reporting : Report all spills to your institution's Environmental Health & Safety (EHS) department, regardless of size.[1][3]

Part 4: Regulatory Compliance

The disposal of hazardous waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[11][12] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[13][14][15]

It is the responsibility of the waste generator to properly classify, store, and arrange for the disposal of hazardous materials through a licensed disposal facility.[16] Always consult with your institution's EHS office to ensure compliance with all applicable regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Hazardous Waste. (n.d.). US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Hazardous Waste Management. (n.d.). A-State Knowledge Base.
  • 2-Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • 4-Aminopyridine SOP. (n.d.). University of Washington.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
  • How to Safely Dispose Hazardous Waste?. (2024, December 13). HAZWOPER OSHA Training.
  • Safety Data Sheet. (n.d.).
  • OSHA's Guidance on Dealing with Waste. (n.d.). Medical Systems.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • (p-Amino pyridine ) MSDS. (n.d.). Oxford Lab Fine Chem LLP.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • 3-Fluoro-5-aminoquinoline. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2012, May 1). Fisher Scientific.
  • Technical Support Center: Purification of Quinoline Derivatives. (n.d.). Benchchem.
  • MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. (n.d.).
  • MSDS Amine. (n.d.). Resyn Biosciences.
  • 8-[(5-Fluoro-3-pyridinyl)methoxy]quinolin-5-amine. (2025, November 29). PubChem.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • How to dispose of quinoline safely?. (2025, July 31). BIOSYNCE.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • 6-Fluoroquinolin-8-amine. (n.d.). PubChem.
  • Proper Disposal of 2-(4-fluorophenyl)quinolin-7-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Microbial degradation of quinoline. (n.d.). ResearchGate.
  • Part G: Chemical Disposal Procedures. (n.d.). University of Wisconsin-La Crosse.
  • 2-Amino-3-ethyl-6-fluoroquinoline hydrochloride. (n.d.). PubChem.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling 5-Fluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and drug development professionals pushing the boundaries of medicinal chemistry, the introduction of novel reagents is a constant. Among these, functionalized quinolines such as 5-Fluoroquinolin-3-amine represent a critical scaffold for building new therapeutic agents. However, with novel structure comes the imperative of rigorous safety protocols. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring that your groundbreaking research is built on a foundation of uncompromised safety.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the SDS of structurally analogous compounds, including other fluoro-substituted quinolinamines and general principles for handling aromatic amines.[1][2] Always perform a thorough risk assessment for your specific experimental conditions.

Immediate Safety Briefing: The First Five Minutes

Before the container is even opened, a clear understanding of the immediate risks and required personal protective equipment (PPE) is non-negotiable. Aromatic amines as a class are recognized for their potential toxicity, including skin and eye irritation, and harm if swallowed.[1][2] The introduction of a fluorine atom can further alter the compound's reactivity and toxicological profile.

Core Personal Protective Equipment (PPE) Ensemble

Due to the powdered nature of this compound and the hazards associated with aromatic amines, a comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategorySpecificationRationale & Causality
Respiratory Protection NIOSH-approved N95 respirator or higher.Prevents inhalation of fine powder, a primary route of exposure for solid reagents. Aromatic amines can be toxic if inhaled.[3]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.Goggles provide a seal against airborne particulates. A face shield offers a secondary layer of protection against unexpected splashes during solution preparation.[3]
Hand Protection Nitrile gloves (minimum 5 mil thickness), double-gloved.Nitrile provides good resistance to a range of chemicals. Double-gloving is a critical best practice to prevent exposure in case the outer glove is compromised. Contaminated gloves must be disposed of properly after use.
Body Protection Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory.Prevents skin contact with the chemical. A flame-resistant coat is a general laboratory best practice.

Operational Plan: From Vial to Waste

A systematic workflow is the bedrock of laboratory safety. The following step-by-step protocol is designed to minimize exposure at every stage of handling this compound.

Step 1: Preparation and Engineering Controls
  • Designated Work Area : All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particulates.

  • Pre-weighing Checklist : Before handling the compound, ensure all necessary equipment is inside the fume hood. This includes a calibrated analytical balance, weighing paper, spatulas, and pre-labeled receiving flasks.

  • Emergency Preparedness : Confirm the location and functionality of the nearest safety shower and eyewash station. Have a spill kit rated for chemical powders readily accessible.

Step 2: Weighing and Aliquoting the Solid
  • Don PPE : Put on the complete PPE ensemble as detailed in the table above.

  • Static Control : Use an anti-static weighing dish or an ionizing bar to prevent the fine powder from dispersing due to static electricity.

  • Gentle Handling : Open the container slowly to avoid creating a plume of dust. Use a clean, dedicated spatula for transferring the solid. Avoid scooping or dropping the material from a height.

  • Tare and Weigh : Place the weighing paper or dish on the balance and tare. Carefully add the desired amount of this compound.

  • Secure and Clean : Tightly cap the stock container immediately after use. Gently wipe down the spatula and the weighing area with a damp cloth (using a solvent appropriate for your experiment) to collect any residual dust. Dispose of the cloth as solid hazardous waste.

Step 3: Dissolution and Transfer
  • Solvent Addition : Add the solvent to the receiving flask containing the weighed solid. Do this slowly at first to avoid splashing.

  • Controlled Dissolution : Cap the flask and use gentle agitation (swirling or magnetic stirring) to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Transfer : Once dissolved, the solution can be transferred via pipette or a sealed system to the reaction vessel.

The logical flow from preparation to the handling of the final solution is critical for maintaining a safe environment.

G cluster_prep Preparation cluster_handling Handling Solid cluster_disposal Disposal prep_area 1. Designate Fume Hood gather_tools 2. Assemble Equipment emergency_check 3. Verify Safety Equipment don_ppe 4. Don Full PPE weigh 5. Weigh Compound don_ppe->weigh dissolve 6. Dissolve in Solvent weigh->dissolve solid_waste 7. Segregate Solid Waste dissolve->solid_waste Contaminated materials liquid_waste 8. Segregate Liquid Waste dissolve->liquid_waste Unused solution

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Halogenated Aromatic Waste

Proper disposal is a critical final step in the chemical handling lifecycle. As a halogenated aromatic amine, waste containing this compound requires specific disposal procedures.

Waste Segregation and Labeling
  • Solid Waste : All contaminated solid materials, including gloves, weighing paper, and used cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Aromatic Solid Waste" and list this compound as a component.

  • Liquid Waste : Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Aromatic Liquid Waste."

  • Compatibility : Never mix halogenated waste with non-halogenated solvent waste, as this can complicate the disposal process and increase costs.[4]

Disposal Procedures
  • Consult EHS : Always follow the specific hazardous waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.

  • Licensed Disposal : Ensure that all chemical waste is handled and disposed of by a licensed hazardous waste management company.

Emergency Procedures: A Self-Validating System

Your safety protocols are only as strong as your preparedness for when things go wrong.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This commitment to safety is the hallmark of scientific excellence and the foundation upon which groundbreaking discoveries are made.

References

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. Retrieved from [Link]

  • Greenbook. (2017). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Environmental Health and Safety, Oklahoma State University. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.